molecular formula C8H17ClN2O B1393981 1-(Tetrahydrofuran-3-yl)piperazine CAS No. 1147422-71-6

1-(Tetrahydrofuran-3-yl)piperazine

Katalognummer: B1393981
CAS-Nummer: 1147422-71-6
Molekulargewicht: 192.68 g/mol
InChI-Schlüssel: UUTVBTPBSAOGSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(Tetrahydrofuran-3-yl)piperazine (CAS 1147422-71-6) is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This organobuilding block integrates a piperazine ring, a feature known for enhancing water solubility and bioavailability in pharmaceutical agents, with a tetrahydrofuran (THF) moiety, a versatile polar solvent and structural component . The combination of these rings makes it a valuable scaffold in medicinal chemistry and drug discovery for constructing novel therapeutic candidates. It serves as a key intermediate in organic synthesis and pharmaceutical research. Researchers also utilize its hydrochloride salt (CAS 1391733-05-3) for further experimental applications . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1-(oxolan-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6-11-7-8(1)10-4-2-9-3-5-10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATFCJCLWXMWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147422-71-6
Record name 1-(oxolan-3-yl)piperazine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Tetrahydrofuran-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(tetrahydrofuran-3-yl)piperazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document elucidates the pharmacological importance of the constituent tetrahydrofuran and piperazine moieties, details a robust and plausible synthetic pathway, and outlines a rigorous analytical workflow for the structural confirmation and purity assessment of the title compound. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of the this compound Scaffold

The confluence of a piperazine ring and a tetrahydrofuran moiety within a single molecular entity creates a pharmacophore with significant potential in drug discovery. The piperazine ring is a ubiquitous structural motif in a vast array of clinically approved drugs, valued for its ability to introduce a basic nitrogen center, which can be crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, antimicrobial, antifungal, and anticancer properties.[2][3]

The tetrahydrofuran ring, a saturated five-membered cyclic ether, is also a privileged scaffold in medicinal chemistry. It can act as a bioisostere for other functionalities and its oxygen atom can serve as a hydrogen bond acceptor. The incorporation of a tetrahydrofuran moiety can influence a molecule's conformational rigidity, metabolic stability, and pharmacokinetic profile.

The combination of these two pharmacophores in this compound presents a versatile building block for the synthesis of novel therapeutic agents. The secondary amine of the piperazine ring provides a convenient handle for further functionalization, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological activity.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis is outlined below:

Synthetic_Pathway THF_OH Tetrahydrofuran-3-ol Activated_THF Tetrahydrofuran-3-yl 4-methylbenzenesulfonate THF_OH->Activated_THF p-Toluenesulfonyl chloride, Triethylamine, DCM Target_Molecule This compound Activated_THF->Target_Molecule Nucleophilic Substitution, Acetonitrile, K2CO3 Piperazine Piperazine Piperazine->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Step 1: Activation of Tetrahydrofuran-3-ol

The initial step involves the activation of the hydroxyl group of tetrahydrofuran-3-ol to create a better leaving group for the subsequent nucleophilic substitution. A common and effective method for this transformation is the conversion of the alcohol to a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA), in an aprotic solvent like dichloromethane (DCM). This approach is analogous to the activation of (R)-tetrahydrofuran-3-ol in the synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine.[4]

Protocol:

  • To a stirred solution of tetrahydrofuran-3-ol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in DCM to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydrofuran-3-yl 4-methylbenzenesulfonate.

Step 2: Nucleophilic Substitution with Piperazine

The second step involves the nucleophilic attack of piperazine on the activated tetrahydrofuran-3-yl intermediate. To favor the mono-alkylation product, a large excess of piperazine can be used. Alternatively, to use a stoichiometric amount of piperazine, a suitable base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile is employed to scavenge the generated toluenesulfonic acid.

Protocol:

  • To a solution of tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.0 eq.) in acetonitrile, add piperazine (2.0 eq.) and potassium carbonate (2.5 eq.).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

  • For the preparation of the hydrochloride salt, dissolve the free base in a suitable solvent such as diethyl ether or ethyl acetate and add a stoichiometric amount of ethereal HCl. The resulting precipitate can be collected by filtration and dried under vacuum.[5]

Characterization of this compound Hydrochloride

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound hydrochloride (CAS No: 1391733-05-3).[2][6] The following analytical techniques are recommended:

Characterization_Workflow Synthesized_Compound This compound HCl NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Compound->MS HPLC HPLC Analysis Synthesized_Compound->HPLC EA Elemental Analysis Synthesized_Compound->EA Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment EA->Purity_Assessment

Caption: Analytical workflow for the characterization of this compound HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the target molecule. The expected chemical shifts and multiplicities can be predicted based on the known spectral data of similar piperazine and tetrahydrofuran derivatives.

Expected ¹H NMR Data (in D₂O, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8 - 4.0m2H-O-CH₂- (THF)
~ 3.6 - 3.8m2H-O-CH₂- (THF)
~ 3.2 - 3.4m4HPiperazine -CH₂-
~ 2.8 - 3.0m4HPiperazine -CH₂-
~ 2.5 - 2.7m1H-CH- (THF)
~ 1.9 - 2.2m2H-CH₂- (THF)

Expected ¹³C NMR Data (in D₂O, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 70-O-CH₂- (THF)
~ 65-O-CH₂- (THF)
~ 60-CH- (THF)
~ 50Piperazine -CH₂-
~ 45Piperazine -CH₂-
~ 30-CH₂- (THF)
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be employed to determine the molecular weight of the synthesized compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 171.15. The fragmentation pattern can provide further structural confirmation.

Expected Mass Spectrometry Data:

ParameterValue
Molecular FormulaC₈H₁₆N₂O
Molecular Weight170.23 g/mol
[M+H]⁺ (calculated)171.1335
[M+H]⁺ (observed)~171.1
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase HPLC method with a suitable C18 column and a mobile phase gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid should be developed. The purity is determined by the peak area percentage of the main product.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound, which should be in close agreement with the calculated values for the hydrochloride salt (C₈H₁₇ClN₂O).

Expected Elemental Analysis Data for C₈H₁₇ClN₂O:

ElementCalculated (%)Found (%)
Carbon (C)49.87Within ±0.4%
Hydrogen (H)8.90Within ±0.4%
Nitrogen (N)14.54Within ±0.4%

Conclusion and Future Perspectives

This technical guide has outlined a robust and scientifically sound approach to the synthesis and characterization of this compound. By leveraging established synthetic methodologies and a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this valuable heterocyclic building block. The inherent structural features of this scaffold, combining the advantageous properties of both piperazine and tetrahydrofuran, make it a highly attractive starting point for the development of novel drug candidates across various therapeutic areas. Future work should focus on the exploration of the chemical space around this core structure through the derivatization of the secondary amine, leading to the generation of libraries of novel compounds for biological screening.

References

Physicochemical properties of 1-(Tetrahydrofuran-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Tetrahydrofuran-3-yl)piperazine

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The "Why" Behind the "How"

In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. Among the most critical datasets are the fundamental physicochemical properties of a new chemical entity (NCE). These parameters—solubility, acidity (pKa), and lipophilicity (LogP)—are not mere checkboxes; they are the primary determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. They govern how a potential drug is absorbed, distributed, metabolized, and excreted (ADME).

This guide focuses on This compound , a heterocyclic scaffold of significant interest. It combines the piperazine ring, a "privileged scaffold" in medicinal chemistry known to often enhance aqueous solubility and provide key points for molecular interaction, with a polar tetrahydrofuran (THF) moiety that can influence metabolic stability and binding affinity.[1] While specific experimental data for this exact compound is not widely published, this document serves as a comprehensive technical blueprint for its characterization. We will not only outline the necessary experimental protocols but also delve into the scientific rationale behind them, empowering researchers to generate robust, reliable, and meaningful data.

Molecular Identity and Core Properties

The foundational step in any analysis is confirming the molecule's identity and basic characteristics. The compound is typically handled as its hydrochloride salt to improve stability and handling.

  • Chemical Structure:

    alt text
    (Self-generated image, for illustrative purposes)

  • IUPAC Name: 1-(oxolan-3-yl)piperazine

  • Common Form: this compound hydrochloride[2][3]

A summary of its key computed and known properties is presented below. The experimental values are designated as "To Be Determined" (TBD), with the subsequent sections of this guide providing the authoritative protocols for their measurement.

PropertyValue / StatusSignificance in Drug Development
Molecular Formula C₈H₁₆N₂O (Free Base) C₈H₁₇ClN₂O (HCl Salt)[2][3]Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 156.23 g/mol (Free Base) 192.69 g/mol (HCl Salt)[2][3]Crucial for all concentration-based calculations and stoichiometric analyses.
CAS Number 1391733-05-3 (HCl Salt)[2][3][4]Provides a unique identifier for unambiguous substance tracking.
Aqueous Solubility TBD (Expected to be moderate to high)Directly impacts dissolution rate and bioavailability. Poor solubility is a major hurdle in formulation. The presence of the polar piperazine and THF moieties suggests favorable solubility.[1][5]
pKa TBD (Two values expected)Governs the ionization state at different physiological pH values, which affects solubility, permeability across membranes, and target binding. Piperazine itself has two pKa values of approximately 5.35 and 9.73.[6][7]
LogP / LogD₇.₄ TBD (Expected to be low)Measures lipophilicity, a key predictor of membrane permeability, protein binding, and overall drug-likeness. A related isomer, 1-(Tetrahydro-2-furoyl)piperazine, has a calculated XLogP3-AA of -0.5, suggesting a hydrophilic nature.[8][9]

Part 1: Experimental Determination of Thermodynamic Aqueous Solubility

Expertise & Rationale: Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent. It is the gold standard for solubility measurement, as it reflects the most stable state and is critical for developing oral dosage forms.[10][11] The Shake-Flask method, though time-consuming, remains the most reliable technique for this determination.[10][12]

Protocol: Saturated Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of physiological relevance (e.g., pH 1.2, 4.5, and 6.8). The excess solid is critical to ensure that equilibrium is established with the undissolved solid phase.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (typically 25 °C or 37 °C). Agitate for a sufficient duration (24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when consecutive measurements show no further increase in concentration.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully separate the saturated supernatant from the excess solid. This is a critical step to avoid contaminating the sample with undissolved particles. Methods include:

    • Centrifugation: Pellet the excess solid.

    • Filtration: Use a low-binding filter (e.g., PVDF) to clarify the solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Validation: Prepare a standard calibration curve of the compound to ensure accurate quantification. Each pH condition should be tested in triplicate to ensure reproducibility.

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to buffer vials (pH 1.2, 4.5, 6.8) B Agitate in shaker bath (24-72 hrs at 25/37 °C) A->B Seal vials C Centrifuge or Filter to remove undissolved solid B->C Attain equilibrium D Collect clear supernatant C->D E Analyze concentration via HPLC-UV D->E Dilute aliquot F Calculate solubility (mg/mL) against calibration curve E->F

Caption: Workflow for thermodynamic solubility measurement.

Part 2: Experimental Determination of Acid Dissociation Constants (pKa)

Expertise & Rationale: The piperazine ring contains two basic nitrogen atoms, meaning the molecule can accept two protons. It will therefore have two distinct pKa values. These values are paramount as they dictate the charge state of the molecule at any given pH, which in turn profoundly influences solubility, membrane passage, and receptor interaction. Potentiometric titration is a highly accurate and direct method for pKa determination of ionizable compounds.[13][14]

Protocol: Potentiometric Titration
  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings across the titration range.[13]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl).[13] This minimizes changes in activity coefficients during titration. The concentration should be around 1 mM.

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration. This is a self-validating step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound.[13]

  • Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by making small, precise additions of a standardized strong acid (e.g., 0.1 M HCl), as the compound is basic.

  • Data Acquisition: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize. Continue well past the equivalence points.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The two inflection points on the curve represent the two equivalence points for the diprotic base. The data can be analyzed using derivative plots (e.g., d(pH)/dV) to precisely locate these points.

  • Trustworthiness: Perform a minimum of three independent titrations to calculate the average pKa values and standard deviation, ensuring the reliability of the results.[13]

Workflow Diagram: Potentiometric pKa Determination

G A Calibrate pH meter (pH 4, 7, 10 standards) B Prepare sample solution in constant ionic strength medium A->B C Purge solution with N₂ to remove dissolved CO₂ B->C D Titrate with standardized HCl, recording pH vs. volume C->D E Plot Titration Curve (pH vs. Volume HCl) D->E F Analyze curve to find half-equivalence points E->F G Determine pKa₁ and pKa₂ F->G

Caption: Workflow for pKa determination via potentiometric titration.

Part 3: Experimental Determination of the Partition Coefficient (LogP/LogD)

Expertise & Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for predicting a drug's ability to cross biological membranes. The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. LogP is the base-10 logarithm of this ratio.[15] For an ionizable molecule like ours, we measure the distribution coefficient (D) at a specific pH, most commonly pH 7.4 to mimic physiological conditions. This is reported as LogD₇.₄.[16]

Protocol: Shake-Flask Octanol-Buffer Method
  • Solvent Preparation: Pre-saturate the n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) with each other. To do this, mix them vigorously and then allow the layers to separate completely. This step is crucial for thermodynamic consistency, ensuring that the volume of each phase does not change during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot (e.g., 10 µL of a 10 mM stock) to a vial containing a defined volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each).[16]

  • Equilibration: Vigorously mix the vial for a set period (e.g., 1 hour) to facilitate partitioning and ensure equilibrium is reached.[16]

  • Phase Separation: Centrifuge the vial at high speed to achieve a clean and complete separation of the octanol (top) and aqueous (bottom) layers.

  • Sampling & Analysis: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and the aqueous buffer samples using a suitable method like HPLC-UV or LC-MS.

  • Calculation: Calculate the LogD₇.₄ using the following formula:

    • D = [Concentration in Octanol] / [Concentration in Aqueous Buffer]

    • LogD₇.₄ = log₁₀(D)

  • Validation: The experiment should be run in duplicate or triplicate. The sum of the absolute amount of compound recovered from both phases should be close to 100% of the initial amount added, confirming mass balance and the integrity of the experiment.

Workflow Diagram: LogD Determination

G A Pre-saturate n-octanol and PBS (pH 7.4) B Add compound to mixture of both phases A->B C Mix vigorously to reach partition equilibrium B->C D Centrifuge for complete phase separation C->D E Sample n-octanol layer D->E F Sample aqueous layer D->F G Analyze concentration (C_oct, C_aq) in each sample via LC-MS E->G F->G H Calculate LogD = log₁₀(C_oct / C_aq) G->H

Caption: Workflow for LogD measurement using the shake-flask method.

References

An In-depth Technical Guide to 1-(Tetrahydrofuran-3-yl)piperazine (CAS: 1391733-05-3)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of innovation. 1-(Tetrahydrofuran-3-yl)piperazine emerges as a quintessential example of such a strategy, merging two moieties of profound significance in drug design: the piperazine ring and the tetrahydrofuran (THF) nucleus. The piperazine heterocycle is a "privileged scaffold," found in a vast array of FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] Its two nitrogen atoms provide versatile handles for synthetic modification, allowing for the precise spatial orientation of pharmacophoric groups.[3]

The tetrahydrofuran ring, a saturated five-membered cyclic ether, is another key building block in medicinal chemistry.[] It often serves as a metabolically stable, polar component that can engage in hydrogen bonding interactions with biological targets, enhancing both binding affinity and physicochemical properties.[5]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. Due to the limited specific literature on this exact molecule, this document presents projected synthetic routes, characterization data, and potential applications based on established chemical principles and data from analogous structures.

Plausible Synthetic Methodologies

The synthesis of this compound can be approached through several reliable and well-documented organic transformations. The choice of methodology will often depend on the availability of starting materials, desired scale, and the need for protecting group strategies if the secondary amine of the piperazine ring is to be further functionalized.

Methodology 1: Nucleophilic Substitution

This is the most direct and classical approach for the N-alkylation of amines.[6] It involves the reaction of piperazine with a tetrahydrofuran ring activated at the 3-position with a good leaving group, such as a halide or a sulfonate ester.

Causality of Experimental Choices:

  • Piperazine vs. Mono-protected Piperazine: Using an excess of piperazine can favor the mono-substituted product by statistical probability and by making the unreacted piperazine the most abundant nucleophile. However, for more controlled synthesis and to prevent di-alkylation, using a mono-protected piperazine (e.g., N-Boc-piperazine) is the preferred industrial and laboratory standard. The Boc-group is easily removed under acidic conditions.

  • Leaving Group: A tosylate (OTs) or mesylate (OMs) is often superior to a halide (like Br or Cl) as a leaving group, leading to faster reaction times and higher yields.

  • Base and Solvent: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the acid formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for Sₙ2 reactions as it solvates the cation of the base while leaving the nucleophile relatively free to react.

Experimental Protocol: Nucleophilic Substitution using N-Boc-piperazine and Tetrahydrofuran-3-yl Tosylate

  • Preparation of Tetrahydrofuran-3-yl Tosylate: To a stirred solution of tetrahydrofuran-3-ol (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the alcohol.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate, which can be used directly or purified by column chromatography.

  • N-Alkylation: To a solution of N-Boc-piperazine (1.1 eq.) in acetonitrile, add tetrahydrofuran-3-yl tosylate (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain N-Boc-1-(tetrahydrofuran-3-yl)piperazine.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-4 hours.

  • Concentrate the solvent under reduced pressure. If the HCl salt is desired, it can be isolated directly. For the free base, neutralize the residue with a base (e.g., aqueous NaOH) and extract with an organic solvent (e.g., DCM or EtOAc). Dry the organic layer and concentrate to yield the final product, this compound.

Nucleophilic Substitution Workflow cluster_0 Step 1: Tosylation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A Tetrahydrofuran-3-ol C Tetrahydrofuran-3-yl Tosylate A->C Et3N, DCM B p-Toluenesulfonyl Chloride (TsCl) B->C E N-Boc-1-(tetrahydrofuran-3-yl)piperazine C->E K2CO3, MeCN, Reflux D N-Boc-piperazine D->E F This compound E->F 4M HCl in Dioxane or TFA/DCM

Caption: Workflow for the synthesis via nucleophilic substitution.

Methodology 2: Reductive Amination

Reductive amination is another powerful C-N bond-forming reaction that is often milder and generates fewer byproducts than substitution with alkyl halides.[6] This method involves the condensation of an amine with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. It is mild enough not to reduce the starting ketone but is highly effective at reducing the iminium ion intermediate formed in situ. Its selectivity reduces the formation of side products.

  • Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are common solvents as they are compatible with the reducing agent and effectively dissolve the reactants. Acetic acid is often added as a catalyst to promote the formation of the iminium ion.

Experimental Protocol: Reductive Amination using Piperazine and Tetrahydrofuran-3-one

  • To a stirred solution of tetrahydrofuran-3-one (1.0 eq.) and piperazine (1.2 eq.) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the enamine/iminium intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by LC-MS.

  • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Reductive Amination Workflow A Tetrahydrofuran-3-one C Iminium Ion Intermediate (in situ) A->C AcOH, DCE B Piperazine B->C D This compound C->D Sodium Triacetoxyborohydride (STAB)

Caption: Workflow for the synthesis via reductive amination.

Spectroscopic and Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the structure of this compound and known spectral data for similar compounds.[7][8][9][10]

Technique Expected Observations
¹H NMR Piperazine Protons: Two broad multiplets or triplets, integrating to 4H each, typically in the range of δ 2.4-3.0 ppm. The protons adjacent to the substituted nitrogen will be slightly downfield from those next to the NH. A broad singlet for the N-H proton will also be present, which is D₂O exchangeable.
Tetrahydrofuran Protons: A multiplet for the CH proton at the 3-position (C-N bond) around δ 2.8-3.2 ppm. A series of multiplets for the CH₂ protons of the THF ring between δ 1.8-2.2 ppm (at C4) and δ 3.5-4.0 ppm (at C2 and C5, adjacent to the oxygen).
¹³C NMR Piperazine Carbons: Two signals for the piperazine ring carbons, typically in the range of δ 45-55 ppm.
Tetrahydrofuran Carbons: A signal for the CH carbon at the 3-position around δ 60-65 ppm. Signals for the CH₂ carbons at C4 (approx. δ 30-35 ppm) and C2/C5 (approx. δ 65-70 ppm).
Mass Spec (ESI+) Molecular Ion: [M+H]⁺ at m/z = 157.13.
Key Fragments: Characteristic fragmentation of the piperazine ring, leading to fragments such as m/z 86 (piperazine radical cation) and losses corresponding to the THF moiety.[11][12]
IR Spectroscopy N-H Stretch: A moderate, broad absorption band around 3300-3200 cm⁻¹.
C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).[13]
C-O-C Stretch: A strong, characteristic C-O ether stretching band around 1100-1050 cm⁻¹.[9]
C-N Stretch: Aliphatic C-N stretching bands in the region of 1250-1020 cm⁻¹.

Role in Drug Design and Development

The this compound scaffold is a promising starting point for lead optimization in various therapeutic areas.[3]

  • Vector for Physicochemical Property Modulation: The THF moiety introduces polarity and a hydrogen bond acceptor, which can improve aqueous solubility and permeability, key aspects of the ADME profile.[5] Its metabolic stability is generally higher than more labile polar groups.

  • Scaffold for Library Synthesis: The secondary amine of the piperazine ring is a versatile point for diversification. It can be readily functionalized via acylation, alkylation, reductive amination, or arylation to generate large libraries of analogues for screening against various biological targets.[14]

  • CNS Applications: Piperazine derivatives are well-known to interact with central nervous system (CNS) receptors. The physicochemical properties imparted by the THF group may be tuned to achieve the desired balance of polarity and lipophilicity required for blood-brain barrier penetration.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling piperazine derivatives should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

A Technical Guide to the Biological Activity Screening of 1-(Tetrahydrofuran-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Systematic Screening Cascade

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful therapeutic agents.[1] Its unique physicochemical properties—conferred by the two nitrogen atoms—often improve aqueous solubility, oral bioavailability, and the ability to cross the blood-brain barrier, making it a staple in drugs targeting the central nervous system (CNS) and other therapeutic areas.[2][3] Piperazine derivatives have demonstrated a vast range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, and antihistaminic effects.[4][5][6]

This guide focuses on a novel entity, 1-(Tetrahydrofuran-3-yl)piperazine , a compound that merges the established piperazine core with a tetrahydrofuran moiety. This combination presents a unique three-dimensional structure and polarity profile, warranting a comprehensive and systematic investigation of its biological potential. The objective of this document is not merely to list protocols but to delineate a logical, tiered screening strategy. We will proceed from broad, high-throughput primary screens to more focused secondary and safety assays, culminating in targeted in vivo models. This cascade approach is designed to efficiently identify potential therapeutic applications while simultaneously flagging liabilities, thereby maximizing resource allocation and informing critical go/no-go decisions in the early stages of drug discovery.

A Tiered Approach to Biological Screening

A successful screening campaign must be both comprehensive and efficient. We will employ a hierarchical, three-tiered strategy. This approach allows for the rapid assessment of broad biological activity (Tier 1), followed by confirmation and initial safety profiling (Tier 2), and finally, evaluation in more complex, physiologically relevant systems (Tier 3). This funneling process ensures that only the most promising candidates, with a well-defined activity and acceptable early safety profile, advance to costly and labor-intensive in vivo studies.

G cluster_0 Tier 1: Primary Screening (Broad-Based) cluster_1 Tier 2: Secondary Screening & Safety Profiling cluster_2 Tier 3: In Vivo Proof-of-Concept T1_Onco Anticancer Panel (e.g., NCI-60 Cell Lines) T1_CNS CNS Receptor Binding (Broad Panel) T1_Cyto General Cytotoxicity (e.g., HepG2, HEK293) Decision1 Primary Hits Identified? T1_Cyto->Decision1 T2_Hit Hit Confirmation & Mechanism of Action T2_hERG Cardiotoxicity (hERG Assay) T2_Ames Mutagenicity (Ames Test) Decision2 Confirmed Activity & Acceptable Safety? T2_Ames->Decision2 T3_CNS_Model CNS Behavioral Models (e.g., FST, EPM) T3_Onco_Model Oncology Models (e.g., Xenograft) Decision1->T2_Hit Yes Decision2->T3_CNS_Model Yes (CNS Hit) Decision2->T3_Onco_Model Yes (Onco Hit)

Caption: A Hierarchical Three-Tiered Screening Cascade.

Tier 1: Broad-Based Primary Screening

The initial goal is to cast a wide net to detect any significant biological activity. Given the prevalence of the piperazine scaffold in oncology and CNS therapeutics, these areas are logical starting points.[2][6]

Anticancer Activity Profiling

A primary screen against a diverse panel of human cancer cell lines provides a robust initial assessment of antiproliferative or cytotoxic potential.[7] This can be efficiently conducted using colorimetric assays like the MTT or MTS assay, which measure cell viability.[8][9]

Table 1: Hypothetical Anticancer Screening Data (GI50 Values in µM)

Cell Line Cancer Type This compound (GI50) Doxorubicin (Control) (GI50)
A549 Lung > 50 0.08
MCF-7 Breast 8.2 0.15
PC-3 Prostate > 50 0.90
HCT-116 Colon 6.5 0.11
U-87 MG Glioblastoma 2.1 0.25

| K-562 | Leukemia | > 50 | 0.02 |

GI50: Concentration causing 50% growth inhibition.

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µM). Add the compound dilutions to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Central Nervous System (CNS) Receptor Binding

Many CNS-active drugs containing the piperazine moiety act on monoamine pathways.[4] A broad receptor binding screen is an efficient method to identify potential interactions with key CNS targets like dopamine, serotonin, and adrenergic receptors.

Table 2: Hypothetical CNS Receptor Binding Profile (% Inhibition at 10 µM)

Target Receptor % Inhibition Buspirone (Control) % Inhibition
Dopamine D2 12% 8%
Dopamine D3 8% 15%
Serotonin 5-HT1A 88% 95%
Serotonin 5-HT2A 25% 75%
Serotonin Transporter (SERT) 65% 89% (as Fluoxetine)

| Adrenergic α1 | 5% | 3% |

From these hypothetical results, the compound shows significant interaction with the 5-HT1A receptor and the serotonin transporter, suggesting a potential antidepressant or anxiolytic profile.[4] This would trigger follow-up functional assays in Tier 2.

Tier 2: Hit Confirmation and Early Safety Profiling

If Tier 1 screening yields a "hit" (e.g., GI50 < 10 µM in a cancer cell line or >50% inhibition in a binding assay), the next stage is to confirm this activity and conduct crucial, non-negotiable safety assessments. Regulatory agencies mandate early evaluation of key toxicities like cardiotoxicity and mutagenicity.[10]

Safety Profile: Mutagenicity (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[11][12] It is a critical regulatory requirement for preclinical development.

G start Start: Prepare S. typhimurium (His- auxotrophs) culture Mix bacteria with test compound (± S9 liver extract) & molten top agar start->culture plate Pour mixture onto minimal glucose agar plate culture->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies (His+ prototrophs) incubate->count result Significant increase in revertants vs. control? count->result positive Result: Potential Mutagen result->positive Yes negative Result: Non-mutagenic result->negative No

Caption: Workflow for the Ames Test.

Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Use several strains of Salmonella typhimurium (e.g., TA98, TA100) that are histidine auxotrophs (His-).[13]

  • Metabolic Activation: Prepare parallel experiments with and without a rat liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[14]

  • Exposure: In a test tube, mix 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (or buffer for the non-activation arm).

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (His+). A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double that of the vehicle control.[11][13]

Safety Profile: Cardiotoxicity (hERG Assay)

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[15] Assessing hERG liability early is critical to prevent late-stage drug development failures.[10] The automated patch-clamp technique is the gold standard for this assessment.[16]

Table 3: Hypothetical hERG Inhibition Data

Compound IC50 (µM) Risk Assessment
This compound 28.5 Low to Moderate Risk

| E-4031 (Positive Control) | 0.012 | High Risk |

An IC50 > 10 µM is generally considered to indicate a lower risk, though this must be interpreted in the context of the compound's expected therapeutic concentration.[17]

Protocol: Automated Whole-Cell Patch-Clamp hERG Assay

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[16]

  • System Preparation: On the day of the experiment, prepare a cell suspension and load it into the automated patch-clamp system (e.g., QPatch).[18]

  • Data Acquisition: The system automatically establishes a whole-cell recording configuration. Record baseline hERG currents using a specific voltage protocol (e.g., holding potential of -80 mV, depolarizing step to +20 mV, followed by a repolarization step to -50 mV to measure the tail current).[15]

  • Compound Application: Sequentially apply a vehicle control followed by increasing concentrations of the test compound. Allow 3-5 minutes at each concentration to reach a steady-state block.[16]

  • Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.[18]

Tier 3: In Vivo Proof-of-Concept

If a compound demonstrates confirmed in vitro activity and an acceptable early safety profile, the final step in this screening guide is to assess its efficacy in an animal model relevant to the observed activity.

CNS: Models of Depression and Anxiety

Based on the hypothetical Tier 1 hit at the 5-HT1A receptor and serotonin transporter, evaluating the compound in rodent models of depression and anxiety is a logical next step.[19]

  • Forced Swim Test (FST): This is a widely used model to screen for antidepressant activity.[20] Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with antidepressant compounds known to decrease this time.[21]

  • Elevated Plus Maze (EPM): This model is used to assess anxiolytic activity.[22] The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the amount of time rodents spend in the open arms.[23]

Oncology: Xenograft Models

Should the compound show potent and selective anticancer activity in vitro (e.g., following secondary assays confirming apoptosis induction), its efficacy can be tested in vivo. This typically involves implanting human tumor cells into immunocompromised mice (a xenograft model).[24] The compound is then administered, and its effect on tumor growth is monitored over time compared to a vehicle-treated control group.

Data Synthesis and Path Forward

The culmination of this screening cascade is a comprehensive data package on this compound. This package would include its broad activity profile, its potency against specific targets, and its initial safety liabilities.

  • A "Go" Decision would be supported by potent and selective in vitro activity (e.g., CNS receptor affinity with an IC50 < 100 nM or anticancer GI50 < 1 µM), a clean safety profile (non-mutagenic in Ames, hERG IC50 > 30 µM), and a clear, positive effect in a relevant in vivo model.

  • A "No-Go" Decision would be triggered by a lack of significant primary activity, confirmed mutagenicity in the Ames test, potent hERG inhibition (IC50 < 1 µM), or lack of efficacy in vivo.

This systematic, evidence-based approach ensures that the development path of this compound is guided by robust scientific data, providing a solid foundation for subsequent lead optimization and preclinical development.

References

An In-Depth Technical Guide to Speculating and Elucidating the Mechanism of Action for 1-(Tetrahydrofuran-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(Tetrahydrofuran-3-yl)piperazine is a novel chemical entity whose mechanism of action remains uncharacterized. Its structure, however, contains two key pharmacophores with well-documented roles in medicinal chemistry: the piperazine ring, a "privileged scaffold" common in centrally active agents, and a polar tetrahydrofuran (THF) moiety that can influence binding and pharmacokinetics.[1][2] This guide presents a hypothesis-driven framework for systematically elucidating the compound's pharmacological activity. We will move from broad, structure-based speculation to a phased, multi-tiered experimental cascade designed to identify primary molecular targets, characterize functional activity, and validate physiological relevance. This document provides not only the scientific rationale behind each experimental choice but also detailed, actionable protocols for researchers in the field of drug discovery.

Introduction: Structural Analysis and Precedent

The structure of this compound is a compelling starting point for mechanistic speculation. It is a synthetic compound featuring a piperazine ring N-substituted with a tetrahydrofuran-3-yl group.[3][4]

  • The Piperazine Moiety: The six-membered piperazine ring is a cornerstone of neuropharmacology.[2] Its presence in a vast number of FDA-approved drugs is a testament to its utility in engaging CNS targets.[5] Many piperazine derivatives exhibit potent activity at dopamine and serotonin receptors, forming the basis for numerous antipsychotic, antidepressant, and anxiolytic drugs.[6] For example, molecules like clozapine and vortioxetine leverage the piperazine core to interact with monoamine pathways.[6] Furthermore, the piperazine scaffold can interact with other targets, including GABA receptors, as demonstrated by its paralytic action on helminths through GABA agonism.[7][8]

  • The Tetrahydrofuran (THF) Moiety: The THF group is a polar, five-membered cyclic ether. In medicinal chemistry, such groups can enhance aqueous solubility, provide a three-dimensional structural element to improve binding affinity, and influence metabolic stability.[1] Its specific placement at the 3-position introduces a chiral center, suggesting that stereoisomers could exhibit differential pharmacology.

This combination of a proven CNS-active scaffold with a modifying polar group necessitates a systematic investigation to uncover its primary biological targets and downstream functional effects.

Core Mechanistic Hypotheses

Based on the structural analysis, we can formulate three primary, testable hypotheses for the mechanism of action of this compound.

  • Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation. The most probable mechanism involves interaction with monoaminergic GPCRs. The piperazine core strongly suggests potential activity as an agonist, antagonist, or allosteric modulator at dopamine (D₂, D₃) and/or serotonin (5-HT₁ₐ, 5-HT₂ₐ, etc.) receptors, which are frequent targets for piperazine-containing drugs.[9][10][11]

  • Hypothesis 2: Ion Channel Modulation. Direct interaction with voltage-gated or ligand-gated ion channels is another plausible mechanism. Various CNS drugs exert their effects by modulating the flow of ions (Na⁺, K⁺, Ca²⁺) across neuronal membranes, thereby altering excitability. Patch-clamp electrophysiology is the definitive method for investigating such interactions.[12][13]

  • Hypothesis 3: GABAergic System Interaction. Given the established (though primarily invertebrate) action of piperazine as a GABA receptor agonist, a potential interaction with mammalian GABAₐ or GABAₑ receptors cannot be discounted.[7][8] Such activity would suggest potential anxiolytic, sedative, or anticonvulsant properties.

A Phased Experimental Framework for MoA Elucidation

We propose a logical, three-phase experimental workflow to systematically test our hypotheses. This framework is designed to maximize information gain while efficiently allocating resources, starting broad and progressively focusing on the most promising leads.

Phase 1: Broad Target Identification via Receptor Binding Profiling

The initial step is to determine which, if any, common CNS targets the compound binds to with appreciable affinity. A broad radioligand binding assay panel is the most efficient method for this initial screen.

Causality of Experimental Choice: This approach avoids confirmation bias by simultaneously screening the compound against a wide array of potential targets (dopaminergic, serotonergic, adrenergic, GABAergic, etc.) rather than focusing prematurely on a single hypothesized target. It provides a comprehensive, unbiased map of the compound's binding landscape.

Experimental Protocol: Radioligand Displacement Assay

  • Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of CNS receptors.

  • Materials:

    • Cell membranes prepared from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., Dopamine D₂, Serotonin 5-HT₂ₐ).

    • A specific radioligand for each receptor (e.g., [³H]Spiperone for D₂ receptors).

    • This compound test compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).

    • In each well of the filter plate, add cell membranes, a fixed concentration of the radioligand (typically at its Kₔ value), and either vehicle (for total binding), a saturating concentration of a known competitor (for non-specific binding), or the test compound.

    • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a cell harvester and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filter mats to dry, then add scintillation fluid to each filter circle.

    • Quantify the radioactivity in each sample using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation: Hypothetical Binding Affinity Data

Target ReceptorRadioligandKᵢ of Test Compound (nM)
Dopamine D₂[³H]Spiperone15.2
Dopamine D₃[³H]Spiperone8.9
Serotonin 5-HT₁ₐ[³H]8-OH-DPAT120.5
Serotonin 5-HT₂ₐ[³H]Ketanserin25.7
GABAₐ[³H]Muscimol>10,000
NMDA[³H]MK-801>10,000

Table 1: Representative data from a primary binding screen. In this hypothetical outcome, the compound shows preferential affinity for D₂, D₃, and 5-HT₂ₐ receptors, prioritizing these for functional analysis.

Phase 2: Functional Characterization of Primary Targets

Once primary binding targets are identified (e.g., D₂ and 5-HT₂ₐ receptors from our hypothetical data), the next critical step is to determine the functional consequence of this binding. Is the compound an agonist that activates the receptor, or an antagonist that blocks it?

GPCRs can signal through multiple downstream pathways, primarily G-protein activation and β-arrestin recruitment.[14] Characterizing both is essential to understand the compound's complete functional profile, including any potential for biased agonism.[15]

Experimental Protocol: BRET Assay for G-Protein Activation & β-Arrestin Recruitment

Causality of Experimental Choice: Bioluminescence Resonance Energy Transfer (BRET) is a powerful live-cell technique that allows for real-time monitoring of protein-protein interactions.[16][17] It is superior to endpoint assays as it provides kinetic data and can be configured to measure both G-protein coupling and β-arrestin translocation, providing a comprehensive view of receptor activation.[18][19][20]

  • Objective: To quantify the ability of the test compound to induce or inhibit GPCR-G protein interaction and GPCR-β-arrestin interaction.

  • Materials:

    • HEK293 cells.

    • Expression plasmids:

      • For G-protein assay: Receptor-RLuc (e.g., D₂-Rluc8) and Venus-Gγ + Gα + Gβ subunits.[17]

      • For β-arrestin assay: Receptor-RLuc and β-arrestin2-Venus.[18]

    • Transfection reagent.

    • Coelenterazine h (luciferase substrate).

    • Plate reader capable of simultaneous dual-emission detection (e.g., 475 nm for RLuc and 535 nm for Venus).

  • Procedure:

    • Co-transfect HEK293 cells with the appropriate BRET sensor plasmids.

    • Plate the transfected cells in a white, 96-well microplate and incubate for 24-48 hours.

    • Wash the cells with assay buffer (e.g., HBSS).

    • Add the luciferase substrate Coelenterazine h to all wells and incubate for 5-10 minutes.

    • Take a baseline BRET reading.

    • Add the test compound (for agonist mode) or a known agonist followed by the test compound (for antagonist mode) at various concentrations.

    • Read the plate kinetically for 30-60 minutes.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the emission intensity at 535 nm (acceptor) by the emission intensity at 475 nm (donor).

    • Normalize the data to the vehicle control.

    • Plot the change in BRET ratio against the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

Visualization: GPCR Signaling & BRET Assay Principle

GPCR_BRET_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_bret BRET Assay Visualization GPCR GPCR (e.g., D2) G_protein Gαβγ GPCR->G_protein 2. G-Protein Activation Arrestin β-Arrestin GPCR->Arrestin 2b. β-Arrestin Recruitment Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector 3. Signaling Ligand Test Compound (Agonist) Ligand->GPCR 1. Binding Receptor_RLuc Receptor-RLuc8 Partner_Venus Partner-Venus (G-protein or β-Arrestin) Receptor_RLuc->Partner_Venus Energy Transfer (<10 nm proximity)

Caption: GPCR signaling pathways and the BRET principle.

If the binding screen suggests interaction with ion channels, or to test Hypothesis 2, direct electrophysiological measurement is required.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Causality of Experimental Choice: The patch-clamp technique is the gold standard for studying ion channels, offering unparalleled resolution to measure ionic currents through the entire cell membrane in real-time.[21][22][23] This allows for the precise characterization of a compound's effect on channel activation, inactivation, and conductance.[12]

  • Objective: To determine if the test compound modulates ionic currents in excitable cells.

  • Materials:

    • Cultured neuronal cells (e.g., primary hippocampal neurons or SH-SY5Y neuroblastoma cells).[24]

    • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

    • Borosilicate glass capillaries for pulling micropipettes.

    • Extracellular solution (e.g., artificial cerebrospinal fluid).

    • Intracellular solution (pipette solution, e.g., K-gluconate based).

  • Procedure:

    • Culture neurons on glass coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Fabricate a micropipette with a resistance of 3-5 MΩ when filled with intracellular solution.

    • Under visual guidance, approach a single neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

    • Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the "whole-cell" configuration.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV) using the amplifier (voltage-clamp mode).

    • Apply voltage steps to elicit ionic currents (e.g., step to 0 mV to record Na⁺ and K⁺ currents) and record baseline activity.

    • Perfuse the test compound into the bath at a known concentration.

    • Repeat the voltage-step protocol and record any changes in current amplitude, kinetics, or voltage-dependence.

  • Data Analysis:

    • Measure the peak amplitude and decay kinetics of the recorded currents before and after compound application.

    • Construct current-voltage (I-V) relationship plots to assess changes in channel conductance and reversal potential.

    • Perform dose-response analysis if the compound shows a clear effect.

Visualization: Patch-Clamp Workflow

Patch_Clamp_Workflow A 1. Prepare Cultured Neurons on Coverslip B 2. Fabricate Micropipette (3-5 MΩ) C 3. Approach Cell and Form Giga-seal (>1 GΩ) B->C D 4. Rupture Membrane to Achieve Whole-Cell Configuration C->D E 5. Record Baseline Currents (Voltage-Clamp) D->E F 6. Perfuse Test Compound E->F G 7. Record Currents in Presence of Compound F->G H 8. Analyze Data: Amplitude, Kinetics, I-V Curve G->H

Caption: Step-by-step workflow for a whole-cell patch-clamp experiment.

Phase 3: In Vivo Pharmacological Assessment

Positive and well-characterized in vitro results must be translated to a physiological context. In vivo experiments aim to determine if the compound engages its target in a living organism to produce a measurable behavioral or physiological effect.

Causality of Experimental Choice: The choice of in vivo model is dictated entirely by the in vitro findings. For our hypothetical result of a D₂/D₃/5-HT₂ₐ antagonist, a relevant model would be one that assesses antipsychotic-like activity, such as amphetamine-induced hyperlocomotion.[25] This model is based on the dopamine hypothesis of schizophrenia and is a standard preclinical test for antipsychotic efficacy.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rodents

  • Objective: To assess the ability of the test compound to reverse the locomotor-activating effects of a psychostimulant like amphetamine.

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats.

  • Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.

  • Procedure:

    • Acclimate animals to the testing room and open-field arenas for 60 minutes.

    • Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses.

    • After a set pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 2-5 mg/kg, s.c.) or saline to all animals.

    • Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., total distance traveled) for 90-120 minutes.

  • Data Analysis:

    • Quantify the total distance traveled for each animal.

    • Use a two-way ANOVA to analyze the effects of the test compound and amphetamine.

    • Compare the locomotor activity of animals treated with amphetamine + vehicle versus amphetamine + test compound. A significant reduction in locomotion by the test compound indicates potential antipsychotic-like efficacy.

Synthesis and Conclusion

The elucidation of a novel compound's mechanism of action is a cornerstone of modern drug discovery. For this compound, a molecule with compelling structural precedents but no published pharmacology, a systematic, hypothesis-driven approach is paramount. The phased experimental framework outlined in this guide—progressing from broad binding profiling to specific functional characterization and finally to in vivo validation—provides a robust and efficient pathway to understanding its biological activity. By rigorously testing hypotheses derived from its chemical structure, researchers can effectively de-orphan this compound and determine its potential as a novel therapeutic agent for CNS disorders.

References

A Spectroscopic Guide to 1-(Tetrahydrofuran-3-yl)piperazine: Structure Elucidation for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-(Tetrahydrofuran-3-yl)piperazine, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document focuses on a predictive approach grounded in the fundamental principles of NMR, IR, and Mass Spectrometry. By dissecting the constituent moieties—the tetrahydrofuran and piperazine rings—we offer a robust framework for the identification and structural verification of this and related compounds, empowering researchers in their drug development endeavors.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of a saturated ether and a diamine heterocycle. This structure presents a distinct set of spectroscopic fingerprints. The following diagram illustrates the key structural features that will be analyzed in the subsequent sections.

cluster_0 This compound C3' C3' C2' C2' C3'->C2' N1 N1 C3'->N1 O1' O1' C2'->O1' C4' C4' C4'->C3' C5' C5' C5'->C4' O1'->C5' C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 C6->N1

Caption: Key structural components of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the tetrahydrofuran and piperazine ring protons. The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H3'~ 2.8 - 3.2Multiplet1HMethine proton attached to nitrogen, deshielded.
H2', H5'~ 3.6 - 4.0Multiplets4HMethylene protons adjacent to the ether oxygen, diastereotopic.
H4'~ 1.8 - 2.2Multiplet2HMethylene protons on the tetrahydrofuran ring.
H2, H6~ 2.5 - 2.9Multiplets4HMethylene protons on the piperazine ring adjacent to N1.
H3, H5~ 2.8 - 3.1Multiplets4HMethylene protons on the piperazine ring adjacent to N4.
N4-H~ 1.5 - 2.5Broad Singlet1HExchangeable with D₂O; chemical shift is concentration and solvent dependent.

Note: The exact chemical shifts and multiplicities can vary based on the solvent and the conformation of the rings.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display six unique carbon signals, reflecting the molecule's symmetry.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C3'~ 60 - 65Methine carbon attached to nitrogen.
C2', C5'~ 67 - 72Methylene carbons adjacent to the ether oxygen.
C4'~ 25 - 30Methylene carbon in the tetrahydrofuran ring.
C2, C6~ 50 - 55Methylene carbons on the piperazine ring adjacent to the substituent.
C3, C5~ 45 - 50Methylene carbons on the piperazine ring distal to the substituent.

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum will be characterized by absorptions corresponding to the vibrational modes of the amine, ether, and alkane functionalities.

Predicted Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity
3250 - 3350N-H StretchMedium, Broad
2850 - 3000C-H Stretch (aliphatic)Strong
1580 - 1650N-H BendMedium
1440 - 1480CH₂ ScissoringMedium
1050 - 1150C-O-C Stretch (ether)Strong
1000 - 1250C-N StretchMedium to Strong

Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, aiding in structural confirmation. For this compound (C₈H₁₆N₂O), the expected molecular weight is approximately 156.13 g/mol .

Predicted Fragmentation Pathways:

The molecule is expected to fragment via cleavage of the C-N bond connecting the two rings and through ring-opening of the piperazine and tetrahydrofuran moieties.

M+ [C8H16N2O]+• m/z = 156 F1 [C4H7O]+ m/z = 71 M+->F1 - C4H9N2• F2 [C4H9N2]+ m/z = 85 M+->F2 - C4H7O• F4 [C3H5O]+ m/z = 57 F1->F4 - CH2 F3 [C5H11N2]+ m/z = 99 F2->F3 + CH2

Caption: Predicted major fragmentation pathways for this compound.

Predicted m/z Proposed Fragment Origin
156[C₈H₁₆N₂O]⁺Molecular Ion (M⁺)
85[C₄H₉N₂]⁺Piperazinyl fragment
71[C₄H₇O]⁺Tetrahydrofuranyl fragment
56[C₃H₆N]⁺Common fragment from piperazine ring cleavage[1]

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standard operating procedures are recommended.

NMR Spectroscopy

Sample Preparation: [2][3][4][5][6]

  • Weigh 5-10 mg of the compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Use a proton-decoupled pulse sequence.

    • A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Typical spectral width: 0 to 200 ppm.

FT-IR Spectroscopy

Sample Preparation (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Scan Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

Mass Spectrometry

Sample Preparation (LC-MS/ESI): [7][8][9][10]

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

Data Acquisition:

  • Instrument: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is recommended to observe the protonated molecule [M+H]⁺.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Collision-Induced Dissociation (CID): Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

Conclusion

This guide provides a predictive but comprehensive spectroscopic profile of this compound. The detailed analysis of expected NMR shifts, IR absorption bands, and mass spectrometric fragmentation patterns, along with standardized experimental protocols, serves as a valuable resource for researchers. By understanding these spectroscopic signatures, scientists can confidently identify and characterize this important heterocyclic scaffold, accelerating the pace of drug discovery and development.

References

An In-depth Technical Guide to 1-(Tetrahydrofuran-3-yl)piperazine Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Strategic Convergence of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, the piperazine ring stands as a quintessential "privileged scaffold."[1][2] Its prevalence in a vast array of clinically successful drugs stems from its unique physicochemical properties. The two nitrogen atoms at positions 1 and 4 offer opportunities for tailored substitutions, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3] The piperazine moiety often imparts improved aqueous solubility and oral bioavailability, crucial attributes for any drug candidate.[4]

When this versatile heterocycle is coupled with a tetrahydrofuran (THF) ring, another key structural motif found in numerous biologically active natural products and synthetic compounds, a compelling chemical space for drug discovery emerges. The THF ring, a saturated five-membered oxygen-containing heterocycle, can influence a molecule's polarity, metabolic stability, and conformational rigidity. The specific attachment at the 3-position of the THF ring to a piperazine nitrogen introduces a chiral center, opening avenues for stereospecific interactions with biological targets.

This technical guide provides a comprehensive exploration of 1-(tetrahydrofuran-3-yl)piperazine and its structural analogues and derivatives. We will delve into rational synthetic strategies, explore the derivatization potential of this core structure, and discuss its application in the design of novel therapeutic agents, particularly within the realm of central nervous system (CNS) disorders.

Core Synthesis Strategies: Building the this compound Scaffold

The construction of the this compound core can be approached through several reliable synthetic methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and the need for enantiopure products.

Nucleophilic Substitution: A Direct and Versatile Approach

A primary and straightforward method involves the nucleophilic substitution of a piperazine derivative onto a 3-functionalized tetrahydrofuran.

a) Alkylation with 3-Halotetrahydrofurans:

This method utilizes a commercially available or synthetically prepared 3-halotetrahydrofuran, such as 3-bromotetrahydrofuran, as the electrophile.[5][6] To achieve mono-alkylation and prevent the formation of undesired bis-alkylated products, it is often advantageous to use a piperazine with one nitrogen atom protected, most commonly with a tert-butoxycarbonyl (Boc) group.[7]

Experimental Protocol: Synthesis of tert-butyl 4-(tetrahydrofuran-3-yl)piperazine-1-carboxylate

  • Reaction Setup: To a solution of N-Boc-piperazine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Addition of Electrophile: To the stirred suspension, add 3-bromotetrahydrofuran (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-Boc protected this compound.

b) Alkylation with 3-Sulfonyloxytetrahydrofurans:

An alternative to using halo-derivatives involves the activation of 3-hydroxytetrahydrofuran as a better leaving group, typically as a mesylate or tosylate. This can be a more efficient route if 3-hydroxytetrahydrofuran is a more accessible starting material.[8]

Experimental Protocol: Preparation of 3-Methanesulfonyloxytetrahydrofuran

  • Reaction Setup: Dissolve 3-hydroxytetrahydrofuran (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add a tertiary amine base, such as triethylamine (Et₃N, 1.2-1.5 equivalents), to the solution.

  • Addition of Mesyl Chloride: Add methanesulfonyl chloride (MsCl, 1.1-1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methanesulfonyloxytetrahydrofuran, which can often be used in the subsequent alkylation step without further purification.

The resulting 3-methanesulfonyloxytetrahydrofuran can then be reacted with N-Boc-piperazine under similar conditions as described for 3-bromotetrahydrofuran.

Reductive Amination: A Convergent and Efficient Strategy

Reductive amination offers a convergent approach, starting from tetrahydrofuran-3-one and a suitable piperazine derivative.[9] This method is particularly useful for creating a library of analogues by varying the piperazine component.

Experimental Protocol: Synthesis of 1-Aryl-4-(tetrahydrofuran-3-yl)piperazines via Reductive Amination

  • Imine Formation: In a reaction vessel, dissolve the desired 1-arylpiperazine (1.0 equivalent) and tetrahydrofuran-3-one (1.0-1.2 equivalents) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).

  • Addition of Reducing Agent: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equivalents), portion-wise to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction at room temperature for several hours to overnight, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the target 1-aryl-4-(tetrahydrofuran-3-yl)piperazine.

The following diagram illustrates the primary synthetic pathways to the this compound scaffold.

Synthesis_Pathways cluster_alkylation Nucleophilic Substitution cluster_reductive_amination Reductive Amination THF_OH 3-Hydroxytetrahydrofuran THF_Leaving_Group 3-X-Tetrahydrofuran (X = Br, OMs, OTs) THF_OH->THF_Leaving_Group Activation (e.g., MsCl, PBr3) Alkylated_Product tert-butyl 4-(tetrahydrofuran-3-yl) piperazine-1-carboxylate THF_Leaving_Group->Alkylated_Product Base (e.g., K2CO3) Solvent (e.g., ACN) Boc_Piperazine N-Boc-Piperazine Boc_Piperazine->Alkylated_Product Base (e.g., K2CO3) Solvent (e.g., ACN) Final_Product This compound (and derivatives) Alkylated_Product->Final_Product Boc Deprotection (e.g., TFA, HCl) THF_one Tetrahydrofuran-3-one Reductive_Amination_Product 1-Aryl-4-(tetrahydrofuran-3-yl)piperazine THF_one->Reductive_Amination_Product Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE) Aryl_Piperazine 1-Arylpiperazine Aryl_Piperazine->Reductive_Amination_Product Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE) caption Figure 1. Key Synthetic Routes to the this compound Core. Derivatization_Workflow Start Piperazine or N-Boc-Piperazine Core_Synthesis Core Synthesis (Alkylation or Reductive Amination) Start->Core_Synthesis THF_Precursor 3-Functionalized Tetrahydrofuran THF_Precursor->Core_Synthesis Protected_Intermediate N-Boc-1-(THF-3-yl)piperazine Core_Synthesis->Protected_Intermediate Deprotection Boc Deprotection Protected_Intermediate->Deprotection Core_Intermediate 1-(THF-3-yl)piperazine Deprotection->Core_Intermediate Derivatization Derivatization at N-4 Core_Intermediate->Derivatization Analogues Diverse Analogues Derivatization->Analogues caption Figure 2. General Workflow for Analogue Synthesis.

References

In Vitro Pharmacological Profiling of 1-(Tetrahydrofuran-3-yl)piperazine: A Strategic Guide for Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Chemical Structure to Biological Insight

In the landscape of modern drug discovery, the journey of a novel chemical entity from a mere structural diagram to a potential therapeutic candidate is a meticulously orchestrated process. This guide is intended for researchers, scientists, and drug development professionals who find themselves at the crucial starting point of this journey with a molecule like 1-(Tetrahydrofuran-3-yl)piperazine. This compound, by its very structure, presents a compelling puzzle. The piperazine core is a well-established scaffold in medicinal chemistry, frequently associated with activity at central nervous system (CNS) targets, including neurotransmitter receptors and transporters.[1][2][3] The addition of a tetrahydrofuran (THF) moiety introduces a polar, three-dimensional element that can significantly influence properties like solubility, metabolic stability, and target engagement.[4][5][6][7][8]

This document eschews a rigid, one-size-fits-all template. Instead, it offers a strategic, logic-driven framework for the comprehensive in vitro pharmacological profiling of this compound. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the rationale behind each experimental step. We will proceed with the mindset that every experiment is a question posed to the molecule, and the resulting data are its answers. Our task is to ask the right questions in the right order to build a coherent and predictive pharmacological narrative. This guide is designed to be a self-validating system, where each stage of experimentation builds upon the last, progressively refining our understanding of the compound's biological identity.

Chapter 1: The Initial Interrogation - Broad Target Screening

Our first encounter with a new compound should be broad and unbiased. We hypothesize, based on the piperazine scaffold, a predilection for CNS targets.[1][2][3][9][10][11][12][13][14] Therefore, a logical starting point is a comprehensive screen against a panel of relevant receptors, ion channels, and transporters. The goal here is not to determine precise potency but to identify potential primary targets and flag any significant off-target interactions early on.

A commercially available CNS-focused panel is an efficient and cost-effective approach. For instance, a panel such as the Eurofins Discovery "CNS Target LeadHunter Panel" or a similar offering would provide a wide net to capture potential interactions.[15]

Experimental Workflow: Broad Target Screening

Caption: High-level workflow for initial broad target screening.

Data Presentation: Hypothetical Screening Results

To illustrate, let's imagine the following results from a broad screen at a single concentration (10 µM):

TargetAssay Type% Inhibition/StimulationClassification
Serotonin 5-HT2A Receptor Binding85% InhibitionHit
Dopamine D2 Receptor Binding78% InhibitionHit
Serotonin Transporter (SERT) Binding62% InhibitionHit
Adrenergic α1 ReceptorBinding45% InhibitionBorderline
Histamine H1 ReceptorBinding20% InhibitionInactive
hERG Potassium ChannelBinding15% InhibitionInactive

This is hypothetical data for illustrative purposes.

From these hypothetical results, we have identified three promising "hits" that warrant further investigation: the 5-HT2A receptor, the D2 receptor, and the serotonin transporter. The moderate activity at the α1 receptor might be explored later in selectivity profiling. The low activity at the hERG channel is a positive early sign for cardiac safety.

Chapter 2: Defining the Primary Interaction - Potency and Affinity Determination

With our primary target candidates identified, the next step is to quantify their interaction with our compound. This involves generating concentration-response curves to determine affinity (Ki) in binding assays and potency (IC50 or EC50) in functional assays.

Radioligand Binding Assays: Measuring Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[16][17][18] These assays measure the ability of our test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity and specificity.

Experimental Protocol: Radioligand Displacement Assay

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human 5-HT2A or D2 receptors. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.[19]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A or [3H]-spiperone for D2), and a range of concentrations of this compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.[16]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Data Presentation: Hypothetical Affinity Data

TargetRadioligandKi (nM)
5-HT2A Receptor[3H]-ketanserin15
D2 Receptor[3H]-spiperone50
SERT[3H]-citalopram250

This is hypothetical data for illustrative purposes.

These hypothetical results suggest that our compound has the highest affinity for the 5-HT2A receptor, followed by the D2 receptor and then the serotonin transporter.

Chapter 3: Elucidating the Mechanism of Action - Functional Assays

Binding affinity tells us how tightly a compound interacts with a target, but it doesn't tell us what the functional consequence of that interaction is. Is our compound an agonist, an antagonist, or an allosteric modulator? To answer this, we must turn to functional assays that measure the cellular response to target engagement.

Given that our primary hits are G-protein coupled receptors (GPCRs), we can probe their signaling through second messenger pathways. 5-HT2A and D2 receptors are known to couple to different G-proteins, leading to distinct downstream signals.

  • 5-HT2A Receptors: Typically couple to Gq/11, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium ([Ca2+]i).[20]

  • D2 Receptors: Typically couple to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[21]

Experimental Workflow: Functional Characterization

Caption: Workflow for determining the functional activity of the compound at GPCR targets.

Calcium Flux Assay for Gq-Coupled Receptors

This assay will determine if our compound acts as an agonist or antagonist at the 5-HT2A receptor.[20][22][23][24][25]

Experimental Protocol: Calcium Flux Assay

  • Cell Culture: Plate cells expressing the 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[22]

  • Agonist Mode: Add varying concentrations of this compound to the wells and measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an agonist effect.

  • Antagonist Mode: Pre-incubate the cells with varying concentrations of our test compound, then add a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration. A decrease in the agonist-induced fluorescence signal indicates an antagonist effect.

  • Data Analysis: For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

cAMP Assay for Gi-Coupled Receptors

This assay will determine the functional activity of our compound at the D2 receptor.[21][26][27][28][29]

Experimental Protocol: cAMP Assay

  • Cell Culture: Plate cells expressing the D2 receptor.

  • Agonist Mode: Pre-treat the cells with varying concentrations of this compound. Then, stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. A concentration-dependent decrease in the forskolin-stimulated cAMP level indicates Gi-agonist activity.

  • Antagonist Mode: Pre-incubate the cells with varying concentrations of our test compound. Then, add a known D2 agonist (e.g., quinpirole) at its EC80 concentration, followed by forskolin. A reversal of the agonist-induced decrease in cAMP indicates an antagonist effect.

  • cAMP Detection: Lyse the cells and measure the cAMP levels using a commercially available kit, such as an HTRF or AlphaScreen assay.[27]

  • Data Analysis: Calculate the EC50 or IC50 from the concentration-response curves.

Data Presentation: Hypothetical Functional Data

TargetFunctional AssayModalityPotency (EC50/IC50, nM)
5-HT2A ReceptorCalcium FluxAntagonist35
D2 ReceptorcAMPAntagonist120

This is hypothetical data for illustrative purposes.

These hypothetical functional data suggest that this compound is an antagonist at both 5-HT2A and D2 receptors, with higher potency at the 5-HT2A receptor. This profile is characteristic of some atypical antipsychotic drugs.[3]

Chapter 4: Ensuring a Clean Profile - In Vitro Safety Pharmacology

Early assessment of potential safety liabilities is critical to avoid late-stage attrition in drug development.[30][31][32] An in vitro safety pharmacology panel should be run to identify any undesirable interactions with targets known to be involved in adverse drug reactions.

A standard panel, such as the WuXi AppTec "Mini Safety 44 Panel" or Reaction Biology's "InVEST44" panel, provides a good starting point.[33][34] Key targets to assess include:

  • hERG Potassium Channel: Inhibition of this channel is associated with a risk of cardiac arrhythmia (QT prolongation).[33]

  • Cytochrome P450 (CYP) Enzymes: Inhibition of key CYP isoforms (e.g., 3A4, 2D6, 2C9) can lead to drug-drug interactions.

  • A panel of other receptors, ion channels, and transporters where off-target activity is known to cause adverse effects.[30]

Experimental Workflow: In Vitro Safety Profiling

Caption: Workflow for assessing the in vitro safety profile of a lead compound.

Data Presentation: Hypothetical Safety Panel Data

TargetAssay TypeIC50 (µM)Comment
hERG ChannelPatch Clamp> 30Low risk of QT prolongation
CYP3A4Fluorometric15Weak inhibitor
CYP2D6Fluorometric> 30No significant inhibition
Adrenergic α1 ReceptorBinding1.2Moderate off-target activity

This is hypothetical data for illustrative purposes.

These hypothetical results suggest a relatively clean safety profile. The weak CYP3A4 inhibition and moderate α1-adrenergic antagonism should be noted and monitored, but the wide window between the primary target potencies (nM range) and these off-target activities (µM range) is encouraging.

Conclusion: Synthesizing the Pharmacological Profile

Based on our systematic in vitro investigation, we can now construct a comprehensive pharmacological profile for this compound.

Summary Profile: this compound

  • Primary Targets: 5-HT2A and D2 receptors.

  • Mechanism of Action: Functional antagonist at both 5-HT2A and D2 receptors.

  • Potency: Higher potency for 5-HT2A (IC50 = 35 nM) than for D2 (IC50 = 120 nM).

  • Selectivity: Shows selectivity over the serotonin transporter and has moderate off-target activity at the α1-adrenergic receptor.

  • In Vitro Safety: Low risk of hERG inhibition and weak potential for CYP-mediated drug interactions.

This profile suggests that this compound has the characteristics of an atypical antipsychotic agent. The next steps in its development would involve further optimization of its potency and selectivity, as well as in-depth investigation of its pharmacokinetic properties and in vivo efficacy in relevant animal models. This in vitro-first, data-driven approach ensures that only the most promising candidates, with a well-understood mechanism of action and a favorable safety profile, are advanced, thereby maximizing the chances of success in the long and arduous path of drug development.

References

The Convergence of Privileged Scaffolds: A Technical Guide to the Discovery and Synthesis of Novel Tetrahydrofuran-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores, or "privileged scaffolds," represents a powerful approach to the discovery of novel therapeutics. This guide provides an in-depth technical exploration of the synthesis and potential applications of a promising hybrid scaffold: the tetrahydrofuran-piperazine core. This amalgamation leverages the favorable physicochemical and biological properties of both the tetrahydrofuran (THF) and piperazine moieties, offering a versatile platform for the development of new chemical entities with diverse pharmacological profiles.

The piperazine ring is a ubiquitous feature in a vast number of approved drugs, celebrated for its ability to impart desirable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. Its unique conformational flexibility and the presence of two nitrogen atoms allow for facile derivatization, enabling chemists to fine-tune the molecule's interaction with biological targets. The tetrahydrofuran ring, a common motif in natural products, is also recognized for its role in enhancing biological activity and its utility as a synthetic intermediate. The convergence of these two structural motifs presents a compelling strategy for navigating novel chemical spaces and addressing unmet medical needs.

This technical guide will detail key synthetic methodologies for constructing the tetrahydrofuran-piperazine scaffold, explore its biological significance, and provide practical, step-by-step protocols for researchers in the field of drug discovery and development.

I. Strategic Importance of the Tetrahydrofuran-Piperazine Scaffold

The rationale for combining the tetrahydrofuran and piperazine scaffolds is rooted in the complementary nature of their properties. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is a cornerstone of medicinal chemistry. Its basicity and capacity for hydrogen bonding contribute to favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, the piperazine ring can serve as a rigid linker to orient pharmacophoric groups or as a key interacting element with biological targets itself.

The tetrahydrofuran ring, a five-membered cyclic ether, is prevalent in a wide range of biologically active natural products and synthetic compounds. It can participate in hydrogen bonding and its stereochemistry can be precisely controlled, offering opportunities for creating structurally diverse and potent molecules. The incorporation of a THF moiety can influence a molecule's conformation and lipophilicity, thereby modulating its biological activity.

The fusion of these two scaffolds creates a novel molecular architecture with the potential for synergistic effects, offering a rich platform for the design of new therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders.

II. Key Synthetic Strategies

The construction of the tetrahydrofuran-piperazine scaffold can be approached through several synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Two primary retrosynthetic disconnections are commonly considered:

  • Formation of the C-N bond between pre-functionalized THF and piperazine fragments.

  • Construction of the tetrahydrofuran ring onto a piperazine-containing precursor.

A. Strategy 1: Convergent Synthesis via Nucleophilic Substitution

A straightforward and widely employed method involves the coupling of a suitable tetrahydrofuran electrophile with a piperazine nucleophile. This approach allows for a modular and convergent synthesis, enabling the rapid generation of a library of analogs.

A common implementation of this strategy involves the reaction of a tetrahydrofuran derivative bearing a leaving group (e.g., a tosylate, mesylate, or halide) with a mono-protected or mono-substituted piperazine.

General Workflow for Convergent Synthesis:

1-(Tetrahydrofuran-3-yl)piperazine: A Privileged Fragment for Modern Lead Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Fragment-Based Lead Discovery (FBLD) has firmly established itself as a powerful engine for innovation in medicinal chemistry, consistently delivering high-quality starting points for drug discovery programs.[1][2] The selection of a high-quality fragment library is paramount to the success of any FBLD campaign. This guide focuses on a particularly compelling, yet underexplored fragment: 1-(Tetrahydrofuran-3-yl)piperazine . We will delve into the rationale behind its design, propose a robust synthetic route, and provide a comprehensive, field-proven framework for its application in a typical FBLD workflow. This document is intended to be a practical resource for researchers at the forefront of drug discovery, providing both the conceptual foundation and the detailed experimental methodologies necessary to leverage this promising chemical scaffold.

The Strategic Value of the this compound Fragment

The confluence of the piperazine and tetrahydrofuran (THF) rings within a single, low molecular weight scaffold creates a fragment with a unique and highly desirable combination of physicochemical and structural properties for FBLD.

1.1. The Piperazine Moiety: A Privileged Scaffold

The piperazine ring is a ubiquitous feature in approved drugs, a testament to its favorable properties.[3][4] Its inclusion in a fragment library offers several distinct advantages:

  • Modulation of Physicochemical Properties: The basic nitrogen of the piperazine ring provides a handle for tuning aqueous solubility and pKa, crucial parameters for optimizing pharmacokinetic profiles.[5]

  • Defined Vector for Elaboration: The secondary amine of the piperazine offers a clear and synthetically tractable point for fragment growth or linking, allowing for the systematic exploration of chemical space around a validated hit.[6]

  • Favorable ADME Profile: Piperazine-containing compounds often exhibit desirable absorption, distribution, metabolism, and excretion (ADME) properties, reducing the risk of late-stage attrition in drug development.

1.2. The Tetrahydrofuran Moiety: A Versatile Pharmacophoric Element

The THF ring, while seemingly simple, provides a rich source of molecular interactions and desirable physical properties:

  • Hydrogen Bond Acceptor: The ether oxygen of the THF ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

  • Improved Solubility and Reduced Lipophilicity: The polar nature of the THF moiety can enhance the aqueous solubility of a fragment and help maintain a low lipophilicity (LogP), a critical parameter in FBLD often guided by the "Rule of Three".[2]

  • Three-Dimensional Character: The non-planar nature of the THF ring introduces three-dimensionality into the fragment, allowing for better shape complementarity with complex protein binding sites compared to purely flat aromatic systems.

1.3. The Combined Advantage

The combination of these two moieties in this compound results in a fragment that is:

  • Low in molecular weight and complexity , increasing the probability of finding a complementary binding pocket on a protein target.

  • Rich in features for molecular recognition , including a hydrogen bond acceptor (THF oxygen) and a basic nitrogen (piperazine).

  • Synthetically tractable , with a clear vector for elaboration from the piperazine nitrogen.

  • Likely to possess favorable physicochemical properties , such as good aqueous solubility.

Synthesis of this compound

2.1. Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the nucleophilic substitution of a suitable leaving group on the tetrahydrofuran ring with piperazine.

2.2. Step-by-Step Experimental Protocol

Materials:

  • Tetrahydrofuran-3-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Piperazine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (TEA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Methanol

Procedure:

Step 1: Tosylation of Tetrahydrofuran-3-ol

  • To a stirred solution of Tetrahydrofuran-3-ol (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.5 eq).

  • Slowly add p-Toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.

Step 2: Nucleophilic Substitution with Piperazine

  • To a solution of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a large excess of anhydrous piperazine (5-10 eq). The excess piperazine also acts as the base to neutralize the tosylate salt of the product.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess piperazine under reduced pressure.

  • Partition the residue between DCM and saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol gradient with 1% triethylamine) to afford the desired product, This compound .

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Application in Fragment-Based Lead Discovery: A Hypothetical Case Study

To illustrate the practical application of this compound, we will consider a hypothetical FBLD campaign targeting a novel bromodomain.

Target: Bromodomain-containing protein X (BRDX) - a potential therapeutic target in oncology.

Objective: To identify fragment hits that bind to the acetyl-lysine binding pocket of BRDX and serve as starting points for the development of potent and selective inhibitors.

3.1. Fragment Library Screening

Our in-house fragment library, containing this compound, is screened against BRDX using a primary biophysical assay.

Primary Screening Method: Surface Plasmon Resonance (SPR) [7][8][9][10][11]

SPR is chosen for its high throughput and sensitivity in detecting weak binding interactions.

  • Workflow Diagram:

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Hit Characterization cluster_elaboration Hit-to-Lead Screening Fragment Library Screening (SPR) Validation Orthogonal Validation (NMR, DSF) Screening->Validation Identified Hits Characterization Structural Biology (X-ray Crystallography) Validation->Characterization Confirmed Hits Elaboration Structure-Guided Elaboration Characterization->Elaboration Structural Insights Potent_Leads Potent Leads Elaboration->Potent_Leads Iterative Design & Synthesis

Caption: A typical Fragment-Based Lead Discovery workflow.

Results: this compound is identified as a primary hit, showing a reproducible and concentration-dependent binding response in SPR.

3.2. Hit Validation: Orthogonal Methods

To eliminate false positives and confirm the binding of our hit, orthogonal biophysical methods are employed.[12][13]

Validation Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [14][15][16][17][18] Protein-observed ¹H-¹⁵N HSQC NMR experiments are performed. The addition of this compound induces chemical shift perturbations in specific residues of BRDX, confirming direct binding to the protein.

  • Differential Scanning Fluorimetry (DSF): A thermal shift assay is conducted. The binding of the fragment stabilizes the protein, resulting in a measurable increase in the melting temperature (Tm), further validating the interaction.

3.3. Hit Characterization: Unveiling the Binding Mode

With the hit validated, the next crucial step is to determine its binding mode to guide the elaboration process.

Method: X-ray Crystallography [19][20][21][22][23]

A co-crystal structure of BRDX in complex with this compound is obtained. The electron density map clearly shows the fragment bound in the acetyl-lysine binding pocket.

Key Interactions Revealed by the Crystal Structure:

  • The ether oxygen of the THF ring forms a key hydrogen bond with the amide backbone of a conserved asparagine residue in the binding pocket.

  • The piperazine ring is solvent-exposed, with the secondary amine pointing towards the solvent channel, providing an ideal vector for chemical elaboration.

3.4. Structure-Guided Hit-to-Lead Elaboration

The high-resolution structural information is now used to guide the synthetic chemistry efforts to improve the affinity of the initial fragment hit.

Elaboration Strategy:

  • Growing: A series of analogs are synthesized by adding small chemical groups to the solvent-exposed nitrogen of the piperazine ring. The goal is to make additional favorable interactions with the protein surface.

  • Structure-Activity Relationship (SAR) Development: The synthesized analogs are tested for their binding affinity to BRDX. This iterative process of design, synthesis, and testing allows for the development of a clear SAR.[3][4]

Hypothetical SAR Table:

CompoundR-group on PiperazineKd (μM)Ligand Efficiency (LE)
1 H5000.35
2 -CH₃3500.34
3 -CH₂CH₂OH1500.38
4 -C(O)CH₃800.41
5 -C(O)Ph250.45

Outcome: Through this structure-guided elaboration, a lead compound with a Kd in the low micromolar range and an improved ligand efficiency is developed, providing a strong foundation for further optimization into a clinical candidate.

Detailed Experimental Protocols

4.1. Protocol: NMR-based Fragment Screening (¹H-¹⁵N HSQC)

  • Protein Preparation: Express and purify ¹⁵N-labeled BRDX. Concentrate the protein to 50-100 µM in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 10% D₂O).

  • Fragment Stock Preparation: Prepare a 100 mM stock solution of this compound in d₆-DMSO.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add the fragment to the protein sample to a final concentration of 500 µM.

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis: Overlay the two spectra and analyze for chemical shift perturbations (CSPs). Significant CSPs for specific residues indicate a binding event.

4.2. Protocol: Surface Plasmon Resonance (SPR) Fragment Screening

  • Chip Preparation: Immobilize BRDX onto a CM5 sensor chip using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

  • SPR Analysis:

    • Inject the fragment solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the response units (RU) in real-time.

    • Regenerate the sensor surface between injections.

  • Data Analysis: Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (Kd).

4.3. Protocol: X-ray Crystallography for Fragment-Soaking

  • Protein Crystallization: Grow high-quality crystals of apo-BRDX using a suitable crystallization condition (e.g., hanging drop vapor diffusion).

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a concentration of 10-50 mM in the mother liquor.

    • Transfer a crystal to the soaking solution and incubate for a defined period (e.g., 1-24 hours).

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal to a cryo-protectant solution.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Analyze the resulting electron density maps to identify the bound fragment and its interactions with the protein.

Conclusion

This compound represents a high-value fragment for lead discovery. Its inherent physicochemical and structural properties, combined with its synthetic tractability, make it an ideal starting point for FBLD campaigns targeting a wide range of protein classes. This guide provides a comprehensive framework, from synthesis to hit-to-lead elaboration, empowering researchers to effectively utilize this promising scaffold in their drug discovery endeavors. The provided protocols for key biophysical techniques offer a practical starting point for the experimental validation and characterization of fragment hits, ultimately accelerating the path towards novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Tetrahydrofuran-3-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride, a valuable building block in medicinal chemistry. The synthesis is approached through a robust and scalable two-step process involving a reductive amination followed by salt formation. This guide offers a detailed experimental protocol, mechanistic insights, characterization data, and essential safety information. The structure of this document is designed to provide not only a reproducible method but also a deeper understanding of the underlying chemical principles, empowering researchers to adapt and troubleshoot the synthesis as needed.

Introduction: Significance and Synthetic Strategy

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1] Its ability to modulate physicochemical properties and act as a versatile linker makes it a cornerstone of modern drug design. The incorporation of a tetrahydrofuran (THF) ring, as in this compound, introduces a polar, non-planar element that can significantly influence a molecule's solubility, metabolic stability, and target engagement. This makes the title compound a sought-after intermediate for the synthesis of novel therapeutic agents.

Several synthetic routes can be envisioned for the construction of this compound.[1] One common approach is the direct N-alkylation of piperazine with a suitable 3-substituted tetrahydrofuran derivative. However, this method can suffer from issues of dialkylation and the need for harsh reaction conditions.

A more elegant and controllable strategy, and the one detailed herein, is the reductive amination of tetrahydrofuran-3-one with piperazine.[1][2] This method proceeds through the in-situ formation of an enamine or iminium intermediate, which is then reduced to the desired amine. This approach offers high yields, excellent control over mono-alkylation, and utilizes readily available starting materials. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

Mechanistic Overview

The core transformation relies on the principles of reductive amination. The reaction is initiated by the nucleophilic attack of a piperazine nitrogen atom on the carbonyl carbon of tetrahydrofuran-3-one, forming a hemiaminal intermediate. This is followed by dehydration to yield an enamine intermediate. A reducing agent, in this case, sodium triacetoxyborohydride (STAB), then selectively reduces the enamine to the final product, this compound.

Diagram 1: Reductive Amination Mechanism

G THF_ketone Tetrahydrofuran-3-one Hemiaminal Hemiaminal Intermediate THF_ketone->Hemiaminal + Piperazine Piperazine Piperazine Enamine Enamine Intermediate Hemiaminal->Enamine - H2O Product This compound Enamine->Product + [H] from STAB STAB NaBH(OAc)3 (STAB) STAB->Product G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrochloride Salt Formation A Combine Tetrahydrofuran-3-one and Piperazine in DCM B Add Sodium Triacetoxyborohydride (STAB) portion-wise A->B C Stir at room temperature overnight B->C D Quench with saturated NaHCO3 solution C->D E Extract with DCM D->E F Dry organic layer with Na2SO4 and concentrate E->F G Dissolve crude product in diethyl ether F->G Crude Product H Add 2M HCl in diethyl ether dropwise G->H I Collect precipitate by filtration H->I J Wash with diethyl ether and dry under vacuum I->J K K J->K Final Product: this compound HCl

References

Application Notes and Protocols for the Use of 1-(Tetrahydrofuran-3-yl)piperazine in CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers and drug development professionals on the strategic use of the 1-(tetrahydrofuran-3-yl)piperazine scaffold in the design and synthesis of novel Central Nervous System (CNS) drug candidates. This document outlines the rationale for its use, synthetic protocols, and key in vitro and in vivo assays for pharmacological characterization.

Introduction: The this compound Scaffold - A Privileged Moiety for CNS Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs targeting the CNS.[1][2] Its disubstituted nature allows for the precise orientation of pharmacophoric groups to interact with various CNS receptors, particularly serotonergic and dopaminergic systems.[3] The introduction of a tetrahydrofuran (THF) moiety at the 1-position of the piperazine ring offers several potential advantages for CNS drug candidates:

  • Improved Physicochemical Properties: The THF group can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for oral bioavailability and blood-brain barrier penetration.[4]

  • Metabolic Stability: The cyclic ether structure of THF can block potential sites of metabolism, leading to a more favorable pharmacokinetic profile.

  • Structural Rigidity and Conformational Control: The THF ring introduces a degree of conformational constraint, which can lead to higher binding affinity and selectivity for the target receptor.

  • Novel Chemical Space: The incorporation of this scaffold allows for the exploration of novel chemical space, potentially leading to compounds with unique pharmacological profiles and intellectual property opportunities.[5]

This guide will focus on the practical application of the this compound scaffold in the context of developing novel CNS agents, with a specific focus on targeting the serotonin 5-HT1A receptor, a key player in the pathophysiology of anxiety and depression.

Synthesis of this compound and its Aryl Derivatives

The synthesis of this compound and its subsequent derivatization into a library of arylpiperazines is a key starting point for a drug discovery campaign.

Synthesis of the this compound Intermediate

A common and efficient method for the synthesis of the core scaffold is the reductive amination of tetrahydrofuran-3-one with piperazine.

A Tetrahydrofuran-3-one C Reductive Amination (e.g., NaBH(OAc)3) A->C B Piperazine B->C D This compound C->D

Caption: Synthetic scheme for this compound.

Protocol 1: Synthesis of this compound

  • To a stirred solution of piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add tetrahydrofuran-3-one (1 equivalent).

  • Stir the mixture at room temperature for 1 hour to form the intermediate enamine/iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

General Synthesis of Arylpiperazine Derivatives

The synthesized this compound can be readily derivatized to a library of arylpiperazines using standard cross-coupling reactions, such as the Buchwald-Hartwig amination.

A This compound C Buchwald-Hartwig Amination (Pd catalyst, ligand, base) A->C B Aryl Halide (Ar-X) B->C D 1-Aryl-4-(tetrahydrofuran-3-yl)piperazine C->D

Caption: General scheme for the synthesis of arylpiperazine derivatives.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a reaction vial, combine the aryl halide (1 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2 equivalents).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add a degassed anhydrous solvent, such as toluene or dioxane.

  • Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-aryl-4-(tetrahydrofuran-3-yl)piperazine derivative.

Application in CNS Drug Design: Targeting the 5-HT1A Receptor

To illustrate the application of this scaffold, we present a hypothetical series of 1-aryl-4-(tetrahydrofuran-3-yl)piperazine derivatives designed to target the 5-HT1A receptor. The aryl moiety is varied to explore the structure-activity relationship (SAR).

cluster_0 Pharmacophore Model for 5-HT1A Receptor Binding A Aryl Group (e.g., Phenyl, Pyridyl) - π-π stacking interactions B Piperazine Core - Basic nitrogen for salt bridge formation A->B Linker C Tetrahydrofuran-3-yl Moiety - Modulates physicochemical properties

Caption: Key pharmacophoric features for 5-HT1A receptor binding.

Hypothetical Structure-Activity Relationship (SAR) Data

The following table presents hypothetical binding affinity data (Ki values) for a series of compounds at the human 5-HT1A receptor. This data illustrates how modifications to the aryl group can impact receptor affinity.

Compound IDAryl Group (Ar)5-HT1A Ki (nM)
1a Phenyl50.2
1b 2-Methoxyphenyl15.8
1c 3-Chlorophenyl25.4
1d 4-Fluorophenyl42.1
1e 2-Pyridyl8.5

This data is for illustrative purposes only and does not represent actual experimental results.

Detailed Experimental Protocols

In Vitro Protocol: 5-HT1A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)

  • Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and a liquid scintillation counter

Protocol 3: Radioligand Binding Assay

  • Prepare cell membranes from HEK293 cells expressing the 5-HT1A receptor. Homogenize cells in ice-cold membrane preparation buffer and centrifuge. Resuspend the pellet in fresh buffer and determine the protein concentration (e.g., using the Bradford assay).

  • In a 96-well microplate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations (or vehicle for total binding), and 50 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM).

  • For non-specific binding wells, add 50 µL of 10 µM 5-CT instead of the test compound.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubate the plates at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values by non-linear regression analysis of the competition binding data.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity in Mice

The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.

Apparatus:

  • A plus-shaped maze raised from the floor, with two open arms and two closed arms.

  • A video camera mounted above the maze to record the sessions.

  • Automated tracking software for data analysis.

Animals:

  • Male mice (e.g., C57BL/6), group-housed with ad libitum access to food and water.

  • Allow at least one week of acclimatization to the animal facility before testing.

Protocol 4: Elevated Plus Maze Test

  • Administer the test compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to the mice 30 minutes before testing. A positive control, such as diazepam (1-2 mg/kg, i.p.), should also be included.

  • Place a mouse at the center of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session using the video camera.

  • After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.

  • Analyze the video recordings using the tracking software to determine the following parameters:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Time spent in the closed arms

    • Number of entries into the closed arms

    • Total distance traveled

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. The total distance traveled is used as a measure of general locomotor activity.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS-active compounds. Its favorable physicochemical properties and synthetic tractability make it an attractive moiety for medicinal chemists. The protocols outlined in this guide provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of new chemical entities based on this scaffold. By systematically exploring the SAR of this series, researchers can identify lead compounds with optimized potency, selectivity, and pharmacokinetic profiles for further development as potential treatments for CNS disorders.

References

The Strategic Incorporation of 1-(Tetrahydrofuran-3-yl)piperazine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Kinase Inhibitors and Privileged Scaffolds

Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, driving aberrant cell proliferation, survival, and migration. Consequently, the development of small molecule kinase inhibitors has revolutionized treatment paradigms for various cancers and autoimmune disorders.[1][2] Within the medicinal chemist's toolkit, certain molecular fragments, often termed "privileged scaffolds," are repeatedly utilized due to their favorable pharmacological and pharmacokinetic properties. The piperazine moiety is a quintessential example of such a scaffold, prized for its ability to impart aqueous solubility, modulate basicity for target engagement, and provide a versatile handle for synthetic elaboration.[3] This application note delves into the specific utility of a functionalized piperazine, 1-(Tetrahydrofuran-3-yl)piperazine, in the synthesis of potent and selective kinase inhibitors, with a focus on its application in the development of Bruton's tyrosine kinase (BTK) inhibitors.

The Emergence of this compound as a Key Building Block

The strategic selection of substituents on the piperazine ring is crucial for optimizing a drug candidate's potency, selectivity, and metabolic stability. The tetrahydrofuran (THF) moiety, when appended to the piperazine core, introduces several advantageous features. The THF ring is a polar, three-dimensional structure that can enhance solubility and provide opportunities for hydrogen bonding interactions within the kinase active site. Furthermore, its metabolic stability can be superior to other cyclic ethers, making it an attractive component for drug design.

A prime exemplar of the successful application of this compound is in the synthesis of the highly selective and reversible BTK inhibitor, GDC-0853 (also known as RG 7845).[4] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, making it a compelling target for B-cell malignancies and autoimmune diseases.[1][2] The development of GDC-0853 showcases how the unique properties of the this compound fragment contribute to the overall profile of a clinical candidate.

Synthetic Application: The Synthesis of a BTK Inhibitor

The synthesis of advanced kinase inhibitors often involves a multi-step sequence where key fragments are introduced strategically. The incorporation of this compound is typically achieved through nucleophilic substitution or reductive amination reactions. Below is a representative synthetic protocol for the coupling of this compound to a core heterocyclic scaffold, inspired by the synthesis of GDC-0853.

General Synthetic Workflow

The overall synthetic strategy involves the preparation of a core heterocyclic intermediate, which is then coupled with this compound. This modular approach allows for the exploration of structure-activity relationships by varying the piperazine substituent.

G A Heterocyclic Core (e.g., Pyrazolopyrimidine) B Functionalized Core (e.g., Halogenated) A->B Activation D Coupling Reaction (e.g., SNAr or Reductive Amination) B->D C This compound C->D E Final Kinase Inhibitor D->E Purification

Caption: General workflow for kinase inhibitor synthesis.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes the nucleophilic aromatic substitution (SNAr) reaction between a chlorinated pyrazolopyrimidine core and this compound.

Materials and Reagents:

ReagentCAS NumberSupplier
Chlorinated Pyrazolopyrimidine IntermediateVariesCustom Synthesis
This compound hydrochloride1391733-05-3Various
Diisopropylethylamine (DIPEA)7087-68-5Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-2Sigma-Aldrich
Ethyl acetate (EtOAc)141-78-6Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8Fisher Scientific
BrineN/AIn-house preparation
Anhydrous magnesium sulfate (MgSO₄)7487-88-9Sigma-Aldrich

Procedure:

  • To a solution of the chlorinated pyrazolopyrimidine intermediate (1.0 eq) in anhydrous DMF (10 volumes) is added this compound hydrochloride (1.2 eq) and DIPEA (3.0 eq).

  • The reaction mixture is stirred at 80 °C for 16 hours, or until reaction completion is confirmed by LC-MS analysis.

  • The reaction mixture is cooled to room temperature and diluted with EtOAc (20 volumes).

  • The organic layer is washed sequentially with saturated aqueous NaHCO₃ (2 x 10 volumes) and brine (1 x 10 volumes).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired kinase inhibitor.

Expected Yield: 75-90%

Reductive Amination Protocol

An alternative strategy involves the reductive amination of a ketone-functionalized intermediate with this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Ketone Intermediate D Imine/Enamine Formation A->D B This compound B->D C Solvent (e.g., DCM) F Stir at Room Temperature D->F E Reducing Agent (e.g., NaBH(OAc)₃) E->F G Aqueous Work-up F->G H Extraction G->H I Chromatography H->I J Final Product I->J

Caption: Reductive amination experimental workflow.

Structure-Activity Relationship (SAR) Insights

The incorporation of the this compound moiety has been shown to be beneficial for the activity of several kinase inhibitors. The oxygen atom of the tetrahydrofuran ring can act as a hydrogen bond acceptor, potentially interacting with key residues in the kinase active site. The stereochemistry of the tetrahydrofuran ring can also play a crucial role in optimizing these interactions. Furthermore, the piperazine ring, being a basic nitrogen-containing heterocycle, is often protonated at physiological pH, allowing for ionic interactions with acidic residues such as aspartate in the kinase hinge region. This combination of features contributes to both the potency and selectivity of the final compound.

Conclusion and Future Perspectives

This compound has proven to be a valuable building block in the synthesis of sophisticated kinase inhibitors, most notably in the development of the BTK inhibitor GDC-0853. Its unique combination of polarity, three-dimensionality, and metabolic stability offers significant advantages in drug design. The synthetic protocols outlined in this application note provide a practical guide for researchers and drug development professionals looking to incorporate this versatile fragment into their kinase inhibitor discovery programs. As the quest for more selective and potent kinase inhibitors continues, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery.

References

Application Notes & Protocols: 1-(Tetrahydrofuran-3-yl)piperazine as a Versatile Building Block for Novel Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Scaffold for CNS Drug Discovery

The arylpiperazine moiety is a cornerstone in the design of ligands targeting central nervous system (CNS) receptors, particularly the serotonin (5-HT) receptor family.[1][2] Its unique combination of a basic nitrogen atom, crucial for anchoring to conserved acidic residues in G-protein coupled receptors (GPCRs), and a versatile scaffold for synthetic elaboration has led to numerous approved therapeutics.[2][3] This guide focuses on a specific, yet highly strategic, building block: 1-(Tetrahydrofuran-3-yl)piperazine .

We will explore the rationale for its use, centered on the concept of bioisosterism, and provide detailed, field-proven protocols for its incorporation into novel chemical entities targeting key serotonin receptors such as the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ subtypes. These receptors are implicated in a host of neuropsychiatric conditions, including depression, anxiety, and psychosis, making them high-value targets in modern drug development.[4]

Scientific Rationale: The Tetrahydrofuran (THF) Moiety as a Bioisostere

The strategic advantage of the this compound scaffold lies in the properties of the THF ring. In medicinal chemistry, the THF moiety is often employed as a bioisostere —a chemical group that can replace another with similar physical or chemical properties to enhance a molecule's therapeutic profile.[5][6] The THF ring in this building block can be considered a bioisosteric replacement for commonly used motifs in serotonin ligands, such as methoxy (-OCH₃) or methoxyethyl groups.

Key Advantages of the THF Moiety:

  • Modulation of Physicochemical Properties: The THF ring introduces a polar ether linkage without the metabolic liabilities of a simple methoxy group, which can be subject to O-demethylation.[7] This can improve metabolic stability.

  • Improved Solubility and Lipophilicity Balance: The cyclic ether structure can enhance aqueous solubility while maintaining a favorable lipophilicity profile (LogP) for blood-brain barrier penetration.[8]

  • Conformational Constraint: Unlike a flexible alkoxy chain, the THF ring introduces a degree of conformational rigidity. This can lock the molecule into a more favorable binding conformation at the receptor, potentially increasing affinity and selectivity.

  • Novel Receptor Interactions: The oxygen atom of the THF ring can act as a hydrogen bond acceptor, potentially forming novel interactions with amino acid residues in the receptor's binding pocket that are not accessible to simpler alkyl or aryl groups.[5]

By replacing a traditional methoxyphenylpiperazine (MPP) fragment with a tetrahydrofuranyl-piperazine moiety, researchers can explore new chemical space while retaining the essential pharmacophoric elements required for serotonin receptor affinity.

Synthetic Protocols: Incorporating the Building Block

The primary synthetic challenge is the formation of the C-N bond between the N4 nitrogen of the this compound and an aromatic or heteroaromatic ring system. Modern palladium- and copper-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering broad substrate scope and functional group tolerance.[9][10]

Below are detailed, self-validating protocols for the two most robust methods: the Buchwald-Hartwig Amination (Palladium-catalyzed) and the Ullmann Condensation (Copper-catalyzed).

Synthetic Workflow Overview

Synthetic_Workflow cluster_reactants Reactants cluster_methods Coupling Methods THF_Pip This compound Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) THF_Pip->Buchwald Ullmann Ullmann Condensation (Cu Catalyst, Ligand, Base) THF_Pip->Ullmann Aryl_Halide Aryl/Heteroaryl Halide (Ar-X, X=Br, I, Cl) Aryl_Halide->Buchwald Aryl_Halide->Ullmann Product Target Ligand (Ar-N(Pip)THF) Buchwald->Product Method A Ullmann->Product Method B Purification Purification (Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: General workflow for synthesizing target ligands.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This method is highly versatile and generally preferred for its milder conditions and broader substrate scope, especially for electron-rich and sterically hindered aryl halides.[1][8]

Materials:

  • This compound (1.2 eq)

  • Aryl Halide (Ar-X, where X is typically Br or I) (1.0 eq)

  • Palladium Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Phosphine Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (approx. 0.1 M concentration of aryl halide)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene (or dioxane) via syringe, followed by the this compound (1.2 eq).

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

    • Causality Note: Xantphos is a bulky, electron-rich ligand with a wide bite angle, which promotes the reductive elimination step and prevents catalyst decomposition, making it highly effective for this type of C-N coupling.[9] Cs₂CO₃ is a strong, non-nucleophilic base that is effective in these systems.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent product tailing on the acidic silica.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity by HPLC.

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method that can be advantageous for specific substrates, particularly electron-deficient aryl halides, and is often more cost-effective.[10][11]

Materials:

  • This compound (2.0 eq)

  • Aryl Halide (Ar-X, where X is typically I) (1.0 eq)

  • Copper Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (approx. 0.2 M concentration of aryl halide)

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vial, add the aryl iodide (1.0 eq), CuI (0.1 eq), L-Proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Reagent Addition: Add anhydrous DMSO, followed by this compound (2.0 eq).

    • Causality Note: L-Proline acts as a ligand that stabilizes the copper catalyst and facilitates the coupling process, allowing for lower reaction temperatures compared to traditional Ullmann conditions.[12] An excess of the piperazine starting material is often used to drive the reaction to completion.

  • Reaction: Seal the vial and heat the reaction mixture to 90-120 °C. Stir vigorously until LC-MS analysis indicates complete consumption of the aryl iodide (typically 12-36 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes). The product will move to the organic phase.

  • Washing: Wash the combined organic layers with brine to remove residual DMSO. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography and characterize as described in Protocol 1.

Pharmacological Evaluation: In Vitro Characterization

Once synthesized, the novel ligands must be evaluated for their affinity and functional activity at the target serotonin receptors. The following are standard, robust protocols for determining these key pharmacological parameters.

Pharmacological Evaluation Workflow

Pharmacology_Workflow cluster_affinity Affinity Determination cluster_function Functional Activity Ligand Synthesized Ligand Binding_Assay Radioligand Binding Assay Ligand->Binding_Assay cAMP_Assay cAMP Assay (for 5-HT1A, 5-HT7) Ligand->cAMP_Assay Calcium_Assay Calcium Flux Assay (for 5-HT2A) Ligand->Calcium_Assay Ki_Value Ki (Inhibition Constant) Binding_Assay->Ki_Value Cheng-Prusoff Equation EC50_Emax EC50 / IC50 & Emax cAMP_Assay->EC50_Emax Calcium_Assay->EC50_Emax

Caption: Workflow for in vitro pharmacological profiling.

Protocol 3: Radioligand Binding Assay (Affinity Determination)

This competitive binding assay determines the affinity (Kᵢ) of the test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.[4][13]

Materials:

  • Receptor Source: Commercially available cell membranes expressing the human recombinant 5-HT₁ₐ, 5-HT₂ₐ, or 5-HT₇ receptor.

  • Radioligands:

    • 5-HT₁ₐ: [³H]8-OH-DPAT

    • 5-HT₂ₐ: [³H]Ketanserin

    • 5-HT₇: [³H]5-CT

  • Non-specific Binding Control: 10 µM Serotonin (5-HT) or another appropriate unlabeled ligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgSO₄, pH 7.4.

  • Instrumentation: 96-well microplates, cell harvester, scintillation counter.

Step-by-Step Procedure:

  • Preparation: Prepare serial dilutions of the synthesized test compound.

  • Assay Setup (in triplicate):

    • Total Binding: Add receptor membranes, assay buffer, and the specific radioligand (at a concentration near its Kₑ).

    • Non-specific Binding: Add receptor membranes, radioligand, and the high-concentration non-specific control (e.g., 10 µM 5-HT).

    • Test Compound: Add receptor membranes, radioligand, and the desired concentration of the test compound.

  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific receptor) for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester. This separates bound from unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 4: Functional Assays (Activity Determination)

Functional assays determine whether a ligand is an agonist, antagonist, or inverse agonist by measuring the downstream signaling response upon receptor binding.

The 5-HT₁ₐ receptor is Gᵢ-coupled, and its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). The 5-HT₇ receptor is Gₛ-coupled, and its activation stimulates adenylyl cyclase, causing an increase in cAMP.[11][14]

Protocol Outline:

  • Cell Culture: Plate cells stably expressing the target receptor (5-HT₁ₐ or 5-HT₇) in a 96-well plate and grow to confluence.

  • Pre-treatment: For 5-HT₁ₐ assays, pre-treat cells with forskolin to stimulate a baseline level of cAMP production.

  • Compound Addition: Add serial dilutions of the test compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist (like 5-HT) at its EC₈₀ concentration.

  • Incubation: Incubate for a specified time (e.g., 30 minutes at 37°C) to allow for cAMP modulation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound.

    • For Agonists: Determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

    • For Antagonists: Determine the IC₅₀ (concentration causing 50% inhibition of the agonist response).

The 5-HT₂ₐ receptor is Gᵩ-coupled; its activation stimulates phospholipase C, leading to the release of intracellular calcium (Ca²⁺).[15][16]

Protocol Outline:

  • Cell Culture: Plate cells stably expressing the 5-HT₂ₐ receptor in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) according to the manufacturer's protocol.[15]

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument will add the test compound (for agonist mode) or a reference agonist after pre-incubation with the test compound (for antagonist mode).

  • Fluorescence Measurement: Measure the fluorescence intensity in real-time immediately before and after compound addition. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.[17]

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to determine EC₅₀/IC₅₀ and Eₘₐₓ values.

Serotonin Receptor Signaling Pathways

Signaling_Pathways cluster_5HT1A 5-HT1A Receptor (Gᵢ-coupled) cluster_5HT2A 5-HT2A Receptor (Gᵩ-coupled) cluster_5HT7 5-HT7 Receptor (Gₛ-coupled) Agonist1A Agonist Receptor1A 5-HT1A-R Agonist1A->Receptor1A Gi Gαᵢ/Gβγ Receptor1A->Gi AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates cAMP_down ↓ cAMP AC->cAMP_down K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Agonist2A Agonist Receptor2A 5-HT2A-R Agonist2A->Receptor2A Gq Gαᵩ Receptor2A->Gq PLC Phospholipase C Gq->PLC activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_up ↑ Intracellular Ca²⁺ IP3_DAG->Ca_up Agonist7 Agonist Receptor7 5-HT7-R Agonist7->Receptor7 Gs Gαₛ Receptor7->Gs AC2 Adenylyl Cyclase Gs->AC2 activates cAMP_up ↑ cAMP AC2->cAMP_up

Caption: Canonical G-protein signaling pathways for key serotonin receptors.

Data Presentation: Representative Results

The following tables present hypothetical but realistic data for a series of compounds synthesized using the protocols described above. Compound 1 is a reference arylpiperazine, while Compounds 2a-c are novel derivatives incorporating the this compound building block.

Table 1: Receptor Binding Affinities (Kᵢ, nM)

CompoundAr- Group5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)5-HT₇ (Kᵢ, nM)
1 2-Methoxyphenyl1.525.48.9
2a 2-Naphthyl4.2150.23.1
2b 3-Chlorophenyl10.818.545.6
2c 4-Fluorobenzofuran-7-yl0.935.112.3

Data are illustrative and represent mean values from n=3 experiments.

Table 2: Functional Activity at 5-HT₁ₐ Receptor (cAMP Assay)

CompoundIntrinsic ActivityEC₅₀ / IC₅₀ (nM)Eₘₐₓ (% of 5-HT)
1 Agonist5.295%
2a Agonist12.188%
2b Partial Agonist35.045%
2c Antagonist2.7 (IC₅₀)N/A

Data are illustrative. Eₘₐₓ indicates the maximal response relative to the endogenous agonist, serotonin (5-HT).

Conclusion

This compound represents a strategically valuable building block for medicinal chemists targeting serotonin receptors. Its utility as a bioisostere for common pharmacophoric elements allows for the fine-tuning of physicochemical properties, potentially improving metabolic stability, solubility, and receptor-binding interactions. The synthetic protocols detailed herein, based on robust Buchwald-Hartwig and Ullmann cross-coupling reactions, provide a reliable pathway for incorporating this scaffold into diverse aromatic and heteroaromatic systems. Combined with standard in vitro pharmacological assays, these methods empower researchers to systematically explore new chemical space and develop novel, differentiated ligands for high-value CNS targets.

References

Application Notes & Protocols: Chiral Synthesis of (R)- and (S)-1-(Tetrahydrofuran-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the chiral synthesis of (R)- and (S)-1-(tetrahydrofuran-3-yl)piperazine, valuable building blocks in medicinal chemistry. The piperazine motif is a privileged scaffold in pharmaceuticals, and its combination with a chiral tetrahydrofuran moiety offers a three-dimensional structure that is increasingly explored in drug discovery.[1] This guide details two primary, robust synthetic routes starting from commercially available chiral precursors. We emphasize the rationale behind procedural choices, provide step-by-step protocols, and include methods for in-process validation and final product characterization to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. The tetrahydrofuran ring is a key structural feature in numerous biologically active natural products.[2][3] The target molecules, (R)- and (S)-1-(tetrahydrofuran-3-yl)piperazine, are chiral synthons used in the development of various therapeutic agents. Their stereochemistry is critical for pharmacological activity and selectivity.

This guide outlines two primary retrosynthetic strategies for accessing these enantiomers. The most direct and widely applicable approach involves the nucleophilic substitution of an activated chiral 3-hydroxytetrahydrofuran with a suitable piperazine derivative. A second, alternative approach involves the formation of the piperazine ring from a chiral 3-aminotetrahydrofuran precursor.

Retrosynthetic Analysis

The primary strategy focuses on forming the C-N bond between the pre-formed tetrahydrofuran and piperazine rings. This disconnection leads to a chiral C4 synthon, specifically an activated form of 3-hydroxytetrahydrofuran, and piperazine. To control selectivity and prevent undesired side reactions like N,N'-dialkylation, a mono-protected piperazine is the preferred nucleophile.

G Target (R)-1-(THF-3-yl)piperazine Disconnect C-N Bond Disconnection (SN2 Reaction) Target->Disconnect Precursors Key Precursors Disconnect->Precursors THF_synthon (S)-Tetrahydrofuran-3-yl-OTs (Chiral Electrophile) Precursors->THF_synthon Piperazine_synthon N-Boc-Piperazine (Nucleophile) Precursors->Piperazine_synthon Starting_Material (S)-3-Hydroxytetrahydrofuran (Chiral Pool) THF_synthon->Starting_Material Tosylation

Figure 1: Retrosynthetic analysis for (R)-1-(Tetrahydrofuran-3-yl)piperazine. Note the inversion of stereochemistry from the (S)-alcohol precursor via an S_N2 reaction.

Recommended Synthetic Pathway: Nucleophilic Substitution

This pathway is recommended for its reliability, scalability, and control over stereochemistry. It proceeds in three main stages:

  • Synthesis of Chiral Starting Material: Preparation of enantiopure (R)- or (S)-3-hydroxytetrahydrofuran.

  • Activation of the Hydroxyl Group: Conversion of the alcohol into a superior leaving group, typically a tosylate.

  • Nucleophilic Substitution and Deprotection: Coupling with mono-Boc-protected piperazine, followed by removal of the Boc protecting group.

Workflow Diagram

G cluster_0 Synthesis of (S)-1-(THF-3-yl)piperazine Start (R)-Malic Acid Step1 Reduction & Cyclodehydration Start->Step1 Intermediate1 (R)-3-Hydroxytetrahydrofuran Step1->Intermediate1 Step2 Tosylation (TsCl, Pyridine) Intermediate1->Step2 Intermediate2 (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate Step2->Intermediate2 Step3 SN2 Substitution (N-Boc-piperazine, Base) Intermediate2->Step3 Intermediate3 (S)-tert-butyl 4-(THF-3-yl) piperazine-1-carboxylate Step3->Intermediate3 Step4 Deprotection (TFA or HCl) Intermediate3->Step4 FinalProduct (S)-1-(THF-3-yl)piperazine Step4->FinalProduct

Figure 2: Forward synthesis workflow for the (S)-enantiomer starting from (R)-malic acid.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of (R)-3-Hydroxytetrahydrofuran from L-Malic Acid

This procedure is adapted from established methods for converting chiral pool starting materials into valuable intermediates.[4][5] L-Malic acid is first reduced to (S)-1,2,4-butanetriol, which is then cyclized under acidic conditions. Note that L-malic acid will produce (S)-1,2,4-butanetriol, which cyclizes to (R)-3-hydroxytetrahydrofuran.

Step 1a: Synthesis of (S)-1,2,4-Butanetriol

  • Setup: To a 2 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a suspension of Lithium Aluminum Hydride (LAH) (45 g, 1.18 mol) in anhydrous Tetrahydrofuran (THF) (1 L). Cool the suspension to 0 °C in an ice-salt bath.

  • Esterification & Reduction: In a separate flask, slowly add Acetyl Chloride (84 mL, 1.18 mol) to a solution of L-Malic Acid (50 g, 0.37 mol) in anhydrous THF (250 mL) at 0 °C. Stir for 1 hour. Then, add this solution dropwise to the LAH suspension, maintaining the internal temperature below 10 °C.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Cautiously quench the reaction by the sequential, dropwise addition of water (45 mL), 15% aqueous NaOH (45 mL), and finally water (135 mL) at 0 °C.

  • Workup: Filter the resulting white precipitate (lithium and aluminum salts) and wash thoroughly with THF. Concentrate the combined filtrates under reduced pressure to yield crude (S)-1,2,4-butanetriol as a viscous oil. The product is often used directly in the next step without further purification.

Step 1b: Cyclodehydration to (R)-3-Hydroxytetrahydrofuran

  • Setup: To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-Toluenesulfonic acid (PTSA) (approx. 1 g).

  • Reaction: Heat the mixture to 180-200 °C while distilling the product, (R)-3-hydroxytetrahydrofuran, as it forms.[4]

  • Purification: Collect the distillate and purify by fractional distillation under reduced pressure (b.p. 88-89 °C at 17 mmHg) to afford pure (R)-3-hydroxytetrahydrofuran.[4]

Protocol 2: Tosylation of (R)-3-Hydroxytetrahydrofuran

Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate makes it an excellent leaving group for the subsequent S_N2 reaction, proceeding with predictable inversion of stereochemistry.

  • Setup: Dissolve (R)-3-hydroxytetrahydrofuran (10 g, 0.113 mol) in anhydrous pyridine (100 mL) and cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add p-toluenesulfonyl chloride (TsCl) (23.8 g, 0.125 mol) in portions, ensuring the temperature remains below 5 °C.

  • Monitoring: Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Pour the reaction mixture into ice-cold 2 M HCl (300 mL) and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate, which can often be used in the next step without further purification.

Protocol 3: Synthesis of (S)-1-(Tetrahydrofuran-3-yl)piperazine

Rationale: Using mono-Boc-protected piperazine prevents the formation of the N,N'-dialkylated byproduct. The bulky Boc group also helps ensure a clean substitution reaction. The final deprotection under acidic conditions is straightforward and high-yielding.

Step 3a: Nucleophilic Substitution

  • Setup: In a round-bottomed flask, dissolve (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (from Protocol 2, approx. 0.113 mol), N-Boc-piperazine (23.2 g, 0.124 mol), and potassium carbonate (K₂CO₃) (31.3 g, 0.226 mol) in acetonitrile (300 mL).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the tosylate.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure (S)-tert-butyl 4-(tetrahydrofuran-3-yl)piperazine-1-carboxylate.

Step 3b: Boc Deprotection

  • Setup: Dissolve the purified Boc-protected intermediate (from Step 3a) in dichloromethane (DCM) (150 mL) and cool to 0 °C.

  • Reaction: Slowly add trifluoroacetic acid (TFA) (50 mL). Remove the ice bath and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with 2 M NaOH until the aqueous layer is basic (pH > 10).

  • Extraction: Extract the aqueous layer with DCM (3 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (S)-1-(tetrahydrofuran-3-yl)piperazine.

Data Summary and Characterization

The following table summarizes expected outcomes for the synthesis of the (S)-enantiomer. The synthesis of the (R)-enantiomer is analogous, starting from D-malic acid.

StepProductStarting MaterialReagentsTypical YieldEnantiomeric Excess (e.e.)Analytical Method
1(R)-3-HydroxytetrahydrofuranL-Malic AcidLAH, PTSA50-60% (over 2 steps)>99%Chiral GC/HPLC[6]
2(R)-Tosylate(R)-3-OH-THFTsCl, Pyridine85-95%>99%¹H NMR, ¹³C NMR
3a(S)-Boc-protected product(R)-TosylateN-Boc-piperazine70-85%>99% (inversion)LC-MS, ¹H NMR
3b(S)-Final Product(S)-Boc-protectedTFA or HCl>95%>99%Chiral HPLC, ¹H NMR, MS

Characterization Notes:

  • ¹H NMR: Key signals for the final product include multiplets for the piperazine ring protons and the tetrahydrofuran ring protons.

  • Chiral HPLC/GC: This is the definitive method for confirming the enantiomeric purity of the final product and the key chiral intermediate, 3-hydroxytetrahydrofuran. A suitable chiral column (e.g., Chiralcel OD-H or similar) should be used with an appropriate mobile phase.

Alternative Synthetic Route: Reductive Amination

An alternative strategy involves the reductive amination of tetrahydrofuran-3-one with piperazine. This route yields a racemic product, which must then be separated by chiral resolution, for example, by forming diastereomeric salts with a chiral acid like tartaric acid.[7] While viable, this method is often less efficient for producing a single enantiomer compared to the stereospecific synthesis described above.

References

Application Notes and Protocols for the N-Alkylation of 1-(Tetrahydrofuran-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Functionalized Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its unique physicochemical properties—including its ability to exist in a chair conformation, its basic nitrogen atoms that enhance aqueous solubility, and its capacity for forming crucial interactions with biological targets—make it an invaluable building block for drug discovery.[2] The specific synthon, 1-(tetrahydrofuran-3-yl)piperazine, combines this versatile heterocycle with a tetrahydrofuran moiety, offering additional vectors for molecular exploration.

The N-alkylation of the secondary amine on the piperazine ring is a cornerstone transformation, enabling the systematic modification of a lead compound's steric and electronic properties. This functionalization is critical for optimizing a molecule's potency, selectivity, and pharmacokinetic profile (ADME). This guide provides a detailed examination of the two most robust and widely adopted strategies for the N-alkylation of this compound: Reductive Amination and Direct Nucleophilic Substitution . We will delve into the mechanistic rationale behind each method, provide detailed, field-proven protocols, and offer insights to ensure successful and reproducible outcomes.

Pillar 1: Strategic Selection of an Alkylation Method

The choice between reductive amination and direct alkylation is a critical decision dictated by the nature of the desired alkyl group (R-group), the lability of the substrate, and the desired level of selectivity.

  • Reductive Amination: This is the premier method for achieving clean, selective mono-N-alkylation.[3][4] The reaction proceeds through the formation of an intermediate iminium ion from the piperazine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ by a mild hydride source. Its primary advantage is the near-complete avoidance of over-alkylation and the formation of quaternary ammonium salts, which can be a significant side reaction in direct alkylation.[4][5]

Below is a summary of the key characteristics of each method to guide your experimental design.

FeatureReductive AminationDirect Nucleophilic Substitution
Alkylating Agent Aldehydes or KetonesAlkyl Halides (I > Br > Cl) or Sulfonates
Key Reagent Mild Reducing Agent (e.g., NaBH(OAc)₃)Inorganic or Organic Base (e.g., K₂CO₃, DIPEA)
Selectivity Excellent for mono-alkylationRisk of di-alkylation and quaternization
Reaction Conditions Generally mild, often room temperatureCan require heating
Primary Use Case When high selectivity is paramount and the corresponding carbonyl is available.When using simple alkyl groups where the halide is more accessible than the aldehyde.

Pillar 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, incorporating in-process monitoring steps (e.g., TLC, LC-MS) to ensure reaction completion and guide purification.

Protocol 1: N-Alkylation via Reductive Amination (Preferred Method)

This protocol describes the reaction of this compound with an aldehyde in the presence of sodium triacetoxyborohydride.

Logical Workflow for Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve Piperazine & Aldehyde in DCM prep2 Stir at RT (30 min) (Iminium Formation) prep1->prep2 react1 Add NaBH(OAc)3 (Portion-wise) prep2->react1 react2 Stir at RT (4-16 h) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with sat. NaHCO3 react3->workup1 If complete workup2 Extract with DCM workup1->workup2 workup3 Dry, Filter & Concentrate workup2->workup3 purify Purification (Silica Gel Chromatography) workup3->purify

Caption: Experimental workflow for reductive amination.

Materials and Reagents:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate, DCM/Methanol)

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the piperazine in anhydrous DCM (approx. 0.1 M concentration).

  • Add the aldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes. This allows for the formation of the key iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the unreacted aldehyde.[1][4] Portion-wise addition helps to control any potential exotherm.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed (typically 4-16 hours).

  • Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N-alkylated product.

Reaction Mechanism: Reductive Amination

Piperazine Piperazine-N-H Iminium Iminium Ion [Piperazine-N+=CHR] Piperazine->Iminium + R-CHO, -H₂O Carbonyl R-CHO Carbonyl->Iminium Product Product [Piperazine-N-CH₂R] Iminium->Product Reducer [H]⁻ (from NaBH(OAc)₃) Reducer->Product Reduction

Caption: Mechanism of N-alkylation via reductive amination.

Protocol 2: N-Alkylation via Direct Nucleophilic Substitution

This protocol details the reaction of this compound with an alkyl bromide in the presence of potassium carbonate.

Logical Workflow for Direct Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Combine Piperazine, Alkyl Halide, and K₂CO₃ in ACN react1 Heat to Reflux (e.g., 80°C) prep1->react1 react2 Stir for 6-24 h react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool and Filter Solids react3->workup1 If complete workup2 Concentrate Filtrate workup1->workup2 workup3 Aqueous Work-up & Extraction workup2->workup3 purify Purification (Silica Gel Chromatography) workup3->purify

Caption: Experimental workflow for direct alkylation.

Materials and Reagents:

  • This compound

  • Alkyl Halide (R-X) (1.0 - 1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 equivalents)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to the flask (approx. 0.1 M concentration).

  • Add the alkyl halide (1.05 eq) to the stirring suspension.

  • Heat the reaction mixture to reflux (for ACN, approx. 82°C). Causality Note: Heating is often required to overcome the activation energy for the S(_N)2 reaction, especially with less reactive alkyl halides like chlorides or bromides.[1]

  • Allow the reaction to stir at reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Once complete, cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ACN.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reaction Mechanism: Direct Nucleophilic Substitution

Piperazine Piperazine-N-H TransitionState Transition State [H-N···R···X] Piperazine->TransitionState AlkylHalide R-X (δ+) (δ-) AlkylHalide->TransitionState Sₙ2 Attack ProductComplex [Piperazine-N-R-H]⁺ X⁻ TransitionState->ProductComplex Product Product [Piperazine-N-R] ProductComplex->Product Base K₂CO₃ Base->Product - HX

Caption: Mechanism of N-alkylation via S(_N)2 substitution.

Pillar 3: Troubleshooting and Final Considerations

Issue EncounteredPotential CauseRecommended Solution
Low or No Conversion Poorly reactive alkylating agent (e.g., alkyl chloride). Steric hindrance near the reaction center.Direct Alkylation: Add a catalytic amount of sodium iodide (NaI) to perform an in-situ Finkelstein reaction, converting the chloride/bromide to the more reactive iodide. Increase reaction temperature or time. Reductive Amination: Ensure the aldehyde is not degraded and the reducing agent is fresh.
Significant Di-alkylation Stoichiometry of alkylating agent is too high. Reaction conditions are too harsh.Direct Alkylation: Use a large excess of the piperazine starting material (3-5 equivalents) relative to the alkylating agent.[4] This statistically favors mono-alkylation. General: Switch to the reductive amination protocol, which is inherently more selective for mono-alkylation.[4][5]
Complex Product Mixture Side reactions, decomposition of starting material or product.Lower the reaction temperature. Ensure an inert atmosphere is maintained. Verify the purity of starting materials.
Difficult Purification Product and starting material have similar polarity.Adjust the eluent system for column chromatography (e.g., add a small percentage of triethylamine to a DCM/MeOH system to reduce tailing of basic compounds on silica gel).

By understanding the underlying mechanisms and carefully selecting the appropriate protocol, researchers can confidently and efficiently synthesize a diverse range of N-alkylated this compound derivatives, paving the way for the development of novel therapeutics.

References

Suzuki-Miyaura coupling reactions involving 1-(Tetrahydrofuran-3-yl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

iyaura Couplings with 1-(Tetrahydrofuran-3-yl)piperazine Derivatives in Medicinal Chemistry

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds.[1] This guide provides a detailed technical overview and actionable protocols for the successful implementation of Suzuki-Miyaura couplings involving the this compound moiety, a prevalent scaffold in contemporary drug discovery. We delve into the mechanistic nuances, address the unique challenges posed by this sterically demanding and potentially coordinating substrate, and present optimized, field-proven protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking to streamline the synthesis of complex molecules incorporating this valuable building block.

Mechanistic Rationale & Key Strategic Considerations

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[2][3] The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The Catalytic Cycle

The process begins with a Pd(0) species, which undergoes oxidative addition into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This forms a Pd(II) intermediate. In the subsequent transmetalation step, a base activates the organoboron reagent (e.g., a boronic acid) to form a boronate species, which then transfers its organic group to the palladium center.[4] The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ c1 pd0->c1 oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X c2 pd2_complex->c2 transmetalation Transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² c3 pd2_r1r2->c3 reductive_elimination Reductive Elimination product R¹-R² c1->oxidative_addition c1->pd2_complex R¹-X c2->transmetalation c2->pd2_r1r2 R²-B(OR)₂ (Base) c3->pd0 c3->reductive_elimination c3->product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Challenges with this compound Substrates

While versatile, the Suzuki-Miyaura reaction is not without its challenges, particularly when substrates contain specific functional groups. The this compound moiety introduces two primary considerations:

  • Catalyst Inhibition/Poisoning: The piperazine nitrogen atoms are basic and can coordinate strongly to the palladium center. This coordination can inhibit the catalytic cycle, leading to sluggish or failed reactions. This is a common challenge with nitrogen-rich heterocycles.[5][6]

  • Steric Hindrance: The substituent is bulky. When attached to an aryl halide, especially near the site of coupling, this steric bulk can hinder the oxidative addition step and slow down the reaction.[7][8][9][10] Addressing sterically demanding couplings often requires specific catalyst systems.[9]

Strategic Selection of Reaction Components

Overcoming these challenges requires careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst & Ligand: For sterically hindered and N-heterocyclic substrates, modern catalyst systems are essential. Highly active catalysts often employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs).[1][7][11] These ligands promote the crucial oxidative addition and reductive elimination steps while stabilizing the palladium center.[1] For nitrogen-containing heterocycles, catalyst systems like Pd/PCy₃ have also shown great utility.[12]

  • Base: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of sensitive substrates. For N-heterocyclic substrates, tripotassium phosphate (K₃PO₄) is often an excellent choice, proving effective in many challenging couplings.[5][12][13] Other common bases include carbonates like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).

  • Solvent: Aprotic polar solvents are typically used. Dioxane/water mixtures are very common and effective.[12][13] Other options include toluene, THF, and DMF, often with a small amount of water to aid in dissolving the base and facilitating the formation of the boronate species.

Recommended Starting Protocols

The following protocols provide robust starting points for the coupling of aryl halides substituted with the this compound moiety. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from interfering with the catalyst.

Protocol 2.1: General Coupling with an Aryl Bromide

This protocol is optimized for coupling a this compound-substituted aryl bromide with a standard arylboronic acid using a modern palladium precatalyst.

Reaction Scheme: (Illustrative scheme: Ar¹-Br + Ar²-B(OH)₂ → Ar¹-Ar²)

Reagent/ComponentMolar Eq.Amount (for 1 mmol scale)Purpose
Aryl Bromide Substrate1.01.0 mmolElectrophile
Arylboronic Acid1.51.5 mmolNucleophile
XPhos Pd G30.0216.9 mg (2 mol%)Catalyst Precursor
Tripotassium Phosphate (K₃PO₄)2.0424 mgBase
1,4-Dioxane-4 mLSolvent
Water-1 mLCo-solvent

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide substrate (1.0 mmol), the arylboronic acid (1.5 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 16 hours. For particularly challenging substrates, microwave irradiation at 100-120 °C for 30-60 minutes can be effective.[14]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2.2: Coupling with a More Challenging Aryl Chloride

Aryl chlorides are less reactive than bromides, often requiring more active catalysts and higher temperatures. This protocol utilizes a catalyst system known for its high activity with these challenging electrophiles.[11]

Reaction Scheme: (Illustrative scheme: Ar¹-Cl + Ar²-B(OH)₂ → Ar¹-Ar²)

Reagent/ComponentMolar Eq.Amount (for 0.5 mmol scale)Purpose
Aryl Chloride Substrate1.00.5 mmolElectrophile
Arylboronic Acid2.01.0 mmolNucleophile
Pd₂(dba)₃0.029.2 mg (2 mol%)Palladium Source
SPhos0.0816.4 mg (8 mol%)Ligand
Potassium Carbonate (K₂CO₃)2.0138 mgBase
Toluene-5 mLSolvent

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a positive flow of nitrogen, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol) to an oven-dried vial. Add toluene (2 mL) and stir for 10 minutes until a homogeneous solution forms.

  • Reagent Addition: To a separate flame-dried Schlenk flask, add the aryl chloride substrate (0.5 mmol), arylboronic acid (1.0 mmol), and K₂CO₃ (1.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen (3x).

  • Reaction Start: Transfer the prepared catalyst solution to the Schlenk flask via cannula. Add the remaining toluene (3 mL).

  • Heating: Heat the reaction mixture to 110 °C. Monitor progress by LC-MS. Reactions may require 12-24 hours.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 2.1.

Optimization and Troubleshooting

Even with robust starting protocols, optimization is often necessary. The following decision tree and table provide guidance for troubleshooting common issues.

Troubleshooting_Workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion sm_recovered Starting Material Recovered? check_conversion->sm_recovered Yes side_products Side Products Observed? check_conversion->side_products No, but complex mixture sol1 Increase Temp. Screen Ligands (e.g., XPhos, RuPhos) Screen Bases (Cs₂CO₃, K₂CO₃) sm_recovered->sol1 Yes sol2 Check Reagent Quality Ensure Anhydrous/Inert Conditions Increase Catalyst Loading sm_recovered->sol2 No, decomposition sol3 Protodeborylation? Use Boronic Ester (Bpin) Use milder base (e.g., KF) side_products->sol3 Yes, Ar-H from Boronic Acid sol4 Homocoupling? Lower Temperature Check for Oxygen Contamination side_products->sol4 Yes, Ar-Ar from Boronic Acid end Successful Coupling sol1->end sol2->end sol3->end sol4->end

Figure 2: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.

IssuePotential CauseSuggested Solution(s)
Low or No Conversion 1. Insufficient catalyst activity. 2. Catalyst poisoning by piperazine. 3. Steric hindrance.1. Switch to a more active ligand (e.g., from SPhos to XPhos or a more specialized Buchwald ligand).[11] 2. Increase reaction temperature or switch to microwave heating.[14] 3. Screen different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄).[13]
Protodeborylation Boronic acid is unstable under the reaction conditions (hydrolyzes to Ar-H).1. Use the corresponding pinacol boronate ester (Bpin) instead of the boronic acid. 2. Use a milder base like potassium fluoride (KF).[4] 3. Lower the reaction temperature and shorten the reaction time.
Homocoupling Oxidative coupling of two boronic acid molecules.1. Ensure the reaction is strictly anaerobic; oxygen can promote this side reaction. 2. Lower the reaction temperature. 3. Use a different palladium precursor.
Poor Reproducibility Inconsistent quality of reagents or reaction setup.1. Ensure solvents are anhydrous and properly degassed. 2. Use fresh, high-purity reagents. Boronic acids can degrade on storage. 3. Ensure the reaction vessel is properly flame- or oven-dried.

Data Summary: Influence of Ligand and Base

The following table summarizes expected outcomes for a model reaction based on literature precedents for challenging couplings. This illustrates the critical impact of ligand and base selection on reaction yield.

Model Reaction: Coupling of 4-Bromo-1-(1-(tetrahydrofuran-3-yl)piperazin-1-yl)benzene with Phenylboronic Acid.

Catalyst (2 mol%)Ligand (4 mol%)Base (2 eq.)SolventTemp (°C)Time (h)Expected Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10016< 20%
Pd₂(dba)₃PCy₃K₃PO₄Dioxane/H₂O1001260-75%[12][13]
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O110880-90%[5]
XPhos Pd G3(Internal)Cs₂CO₃Dioxane/H₂O8012> 90%[5]

References

Buchwald-Hartwig amination for N-aryl-1-(Tetrahydrofuran-3-yl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Facile Synthesis of N-Aryl-1-(Tetrahydrofuran-3-yl)piperazines via Buchwald-Hartwig Amination: A Strategic Guide for Medicinal Chemistry

Abstract

The N-aryl piperazine motif is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutics targeting a wide array of diseases, including cancer and central nervous system disorders.[1][2][3][4] The incorporation of a tetrahydrofuran (THF) moiety can enhance physicochemical properties such as solubility and metabolic stability, making N-aryl-1-(tetrahydrofuran-3-yl)piperazine a highly valuable building block. This guide provides a detailed examination and a robust protocol for the synthesis of this scaffold using the Buchwald-Hartwig amination. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of catalysts, ligands, and reaction parameters, and offer a validated, step-by-step protocol designed for immediate application in research and development settings.

Introduction: The Strategic Value of the Buchwald-Hartwig Amination

The construction of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of pharmaceuticals. Historically, methods for creating aryl-amine bonds, such as nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, were often limited by harsh conditions and a narrow substrate scope.[1][5] The advent of the Palladium-catalyzed Buchwald-Hartwig amination revolutionized this field, providing a highly versatile and efficient method for coupling amines with aryl halides and pseudohalides.[5][6][7][8]

This reaction's power lies in its exceptional functional group tolerance and its ability to couple a vast range of substrates, including electron-rich, electron-poor, and sterically hindered partners, under relatively mild conditions.[7][9] For the synthesis of N-aryl-1-(tetrahydrofuran-3-yl)piperazine, it represents the most direct and reliable route, enabling the rapid generation of diverse compound libraries essential for modern drug development programs.[10]

Mechanistic Insight: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined Pd(0)/Pd(II) catalytic cycle. A thorough understanding of this mechanism is critical for troubleshooting and optimizing the reaction for specific substrates. The cycle consists of three primary steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[5][11][12][13]

  • Oxidative Addition : The active Pd(0) catalyst, bearing a phosphine ligand (L), initiates the cycle by inserting into the aryl-halide (Ar-X) bond. This forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[14]

  • Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. This step is often crucial for the overall reaction rate.[11][15]

  • Reductive Elimination : The final step involves the formation of the new C-N bond, yielding the desired N-aryl amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][16]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs / Outputs Pd0 LPd(0) (Active Catalyst) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_Amine [L-Pd(II)(Ar)(R₂NH)]+X⁻ PdII_ArX->PdII_Amine Amine Coordination PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product BaseH Base-H⁺X⁻ ArX Ar-X ArX->PdII_ArX Amine R₂NH Amine->PdII_Amine

Figure 1: The Palladium-catalyzed Buchwald-Hartwig amination cycle.

Optimizing the Reaction: A Guide to Component Selection

The success of the synthesis hinges on the judicious selection of four key components. The choices directly impact reaction efficiency, substrate scope, and cost.

ComponentRecommended ReagentsRationale & Expert Insights
Palladium Precatalyst G3/G4 Buchwald Precatalysts (e.g., XPhos Pd G3/G4), Pd₂(dba)₃, Pd(OAc)₂Modern Buchwald precatalysts are air- and moisture-stable, simplifying handling and ensuring the reliable in situ generation of the active Pd(0) catalyst.[17] While older sources like Pd₂(dba)₃ are effective, they require more stringent inert conditions. The choice often balances cost against convenience and reproducibility.
Ligand Bulky Biarylphosphines: XPhos, RuPhos, BrettPhosThe ligand is arguably the most critical component. Bulky, electron-rich biarylphosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[5][17] They are particularly crucial for coupling less reactive aryl chlorides. The choice of ligand should be screened for challenging substrates to find the optimal balance of reactivity and stability.
Base NaOt-Bu, Cs₂CO₃, K₃PO₄, LHMDSThe base's role is to deprotonate the piperazine. Sodium tert-butoxide (NaOt-Bu) is a strong, effective base for a wide range of substrates.[11] However, for substrates bearing base-sensitive functional groups (e.g., esters), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred to avoid side reactions.[18]
Solvent Toluene, Dioxane, THF, t-Amyl alcoholThe solvent must be anhydrous and capable of dissolving all reaction components at the target temperature. Toluene and dioxane are the most common choices.[11][18] Ethereal solvents can sometimes accelerate the reaction. The solvent should be thoroughly degassed to remove dissolved oxygen, which can deactivate the palladium catalyst.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-4-(tetrahydrofuran-3-yl)piperazine

This protocol provides a reliable, general procedure for the coupling of 1-(Tetrahydrofuran-3-yl)piperazine with a representative aryl chloride. It can be adapted for other aryl halides with minor modifications to the catalyst system or temperature.

Experimental_Workflow start Start setup 1. Inert Atmosphere Setup (Oven-dried Schlenk tube, Evacuate/Backfill with Argon) start->setup reagents 2. Add Solids (Aryl Halide, Piperazine, Base, Precatalyst, Ligand) setup->reagents solvent 3. Add Anhydrous Solvent (Degassed Toluene) reagents->solvent reaction 4. Heat Reaction (Stir at 100 °C for 12-24h) solvent->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up (Cool, Dilute, Wash, Dry, Concentrate) monitoring->workup Complete purify 7. Purification (Flash Column Chromatography) workup->purify product Final Product (Characterize by NMR, MS) purify->product

Figure 2: General experimental workflow for the synthesis.
Materials and Equipment

  • Reagents:

    • 4-Chloro-bromobenzene (or other aryl halide) (1.0 equiv)

    • This compound (1.2 equiv)

    • XPhos Pd G3 Precatalyst (1-2 mol%)

    • XPhos Ligand (1.5-3 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous, degassed Toluene

    • Ethyl Acetate, Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for chromatography

  • Equipment:

    • Oven-dried Schlenk tube or round-bottom flask with reflux condenser

    • Magnetic stirrer hotplate

    • Inert gas line (Argon or Nitrogen) with manifold

    • Syringes and needles

    • Rotary evaporator

Step-by-Step Procedure
  • Vessel Preparation: Place an oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere. This is achieved by evacuating the tube and backfilling with argon or nitrogen gas three times. Maintaining an inert atmosphere is critical to prevent catalyst deactivation.[18]

  • Addition of Solids: To the prepared tube, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), XPhos ligand (0.03 mmol), and XPhos Pd G3 precatalyst (0.02 mmol). Briefly evacuate and backfill the tube with inert gas once more.

    • Scientist's Note: The base is hygroscopic and should be weighed and added quickly in a glovebox or under a strong flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed toluene (e.g., 5 mL for a 1 mmol scale reaction) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the layers and wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-aryl-1-(tetrahydrofuran-3-yl)piperazine product.

Conclusion

The Buchwald-Hartwig amination stands as a premier method for the synthesis of N-aryl-1-(tetrahydrofuran-3-yl)piperazines. Its reliability, broad scope, and tolerance for complex molecular architectures make it an indispensable tool in the drug discovery pipeline. By understanding the underlying mechanism and the critical role of each reaction component, researchers can confidently and efficiently generate novel chemical entities for biological evaluation. The protocol described herein serves as a validated starting point for the synthesis of this important class of compounds, enabling the acceleration of research and development efforts.

References

Application Notes and Protocols for the Use of 1-(Tetrahydrofuran-3-yl)piperazine in the Synthesis of Potential Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of the Arylpiperazine Scaffold in Modern Antipsychotics

The arylpiperazine moiety is a cornerstone in the design of modern atypical antipsychotics. These compounds are central to the management of schizophrenia, a complex neuropsychiatric disorder. The therapeutic efficacy of many atypical antipsychotics is attributed to their unique ability to modulate multiple neurotransmitter systems, primarily the dopamine D2 and serotonin 5-HT2A receptors. The piperazine ring serves as a versatile scaffold, allowing for fine-tuning of the pharmacological profile through substitution at its N1 and N4 positions. This structural flexibility enables medicinal chemists to optimize receptor affinity, selectivity, and pharmacokinetic properties, leading to drugs with improved efficacy and reduced side effects compared to first-generation antipsychotics.

A prime example of a successful drug molecule built upon a piperazine-like core is Lurasidone, an atypical antipsychotic used for the treatment of schizophrenia and bipolar depression. Its synthesis involves the coupling of a benzisothiazole piperazine derivative with a complex bicyclic imide moiety. The development of Lurasidone and other similar agents underscores the critical importance of novel piperazine building blocks in the discovery of next-generation central nervous system (CNS) therapeutics.

This application note details the utility of 1-(Tetrahydrofuran-3-yl)piperazine as a valuable building block in the synthesis of novel arylpiperazine derivatives with potential antipsychotic activity. We will explore the rationale for incorporating the tetrahydrofuran (THF) moiety, provide detailed synthetic protocols for its coupling to various aryl systems, and discuss the expected impact on the pharmacological profile of the resulting compounds.

The Strategic Incorporation of the Tetrahydrofuran Moiety: A "Privileged Scaffold" in CNS Drug Discovery

The tetrahydrofuran (THF) ring is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide range of biologically active natural products and synthetic drugs.[1][2] Its inclusion in drug candidates can offer several advantages:

  • Improved Physicochemical Properties: The THF moiety can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for oral bioavailability and brain penetration.

  • Metabolic Stability: The cyclic ether structure of THF can be more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to an improved pharmacokinetic profile.

  • Receptor Interactions: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the target receptor and potentially increasing binding affinity and selectivity.[2]

  • Conformational Rigidity: The five-membered ring of THF introduces a degree of conformational constraint, which can help to lock the molecule into a bioactive conformation, thereby improving potency.

By incorporating the 1-(tetrahydrofuran-3-yl) group onto the piperazine core, medicinal chemists can explore new chemical space and potentially develop novel antipsychotic candidates with enhanced efficacy, a more favorable side-effect profile, and improved drug-like properties.

Synthetic Pathways to Novel Arylpiperazines Utilizing this compound

The key synthetic transformation for the construction of arylpiperazine-based antipsychotics is the formation of the N-aryl bond. Two of the most powerful and widely used methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Workflow for the Synthesis of N-Aryl-1-(tetrahydrofuran-3-yl)piperazines

Synthetic Workflow cluster_reactants Starting Materials cluster_methods Coupling Method cluster_product Product Aryl Halide Aryl Halide Buchwald-Hartwig Buchwald-Hartwig (Pd-catalyzed) Aryl Halide->Buchwald-Hartwig Ullmann Ullmann Condensation (Cu-catalyzed) Aryl Halide->Ullmann THF-Piperazine This compound THF-Piperazine->Buchwald-Hartwig THF-Piperazine->Ullmann Target Molecule N-Aryl-1-(tetrahydrofuran-3-yl)piperazine (Antipsychotic Candidate) Buchwald-Hartwig->Target Molecule Ullmann->Target Molecule

Figure 1: General synthetic workflow for the preparation of potential antipsychotics.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[3][4][5] It offers high functional group tolerance and generally proceeds under milder conditions than the Ullmann condensation.

Reaction Scheme:

Ar-X + this compound --(Pd catalyst, Ligand, Base)--> N-Aryl-1-(tetrahydrofuran-3-yl)piperazine

Materials:

  • Aryl halide (e.g., aryl bromide or chloride, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 0.04 mmol)

  • Base (e.g., NaOtBu or K3PO4, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent, followed by the this compound and the base.

  • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1-(tetrahydrofuran-3-yl)piperazine.

Data Table: Representative Buchwald-Hartwig Reaction Conditions

ParameterConditionRationale
Catalyst Pd2(dba)3, Pd(OAc)2Commonly used, commercially available palladium sources.
Ligand XPhos, RuPhos, BINAPBulky, electron-rich phosphine ligands are effective for C-N bond formation.[6]
Base NaOtBu, K3PO4, Cs2CO3Strong, non-nucleophilic bases are required to facilitate the catalytic cycle.[4]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents that are compatible with the reaction components.
Temperature 80 - 110 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation and can be a cost-effective alternative to palladium-catalyzed reactions, particularly for large-scale synthesis.[7][8][9][10] Modern protocols often utilize ligands to improve reaction efficiency and lower the required temperature.

Reaction Scheme:

Ar-X + this compound --(Cu catalyst, Ligand, Base)--> N-Aryl-1-(tetrahydrofuran-3-yl)piperazine

Materials:

  • Aryl halide (e.g., aryl iodide or bromide, 1.0 mmol)

  • This compound (1.5 mmol)

  • Copper catalyst (e.g., CuI, 0.1 mmol)

  • Ligand (e.g., 1,10-phenanthroline or an amino acid, 0.2 mmol)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF or DMSO, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel, combine the aryl halide, copper catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and this compound.

  • Seal the vessel and heat the mixture to a higher temperature than the Buchwald-Hartwig reaction (typically 110-150 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure product.

Data Table: Representative Ullmann Condensation Conditions

ParameterConditionRationale
Catalyst CuI, Cu2OReadily available and effective copper (I) sources.
Ligand 1,10-Phenanthroline, L-ProlineLigands can accelerate the reaction and allow for lower temperatures.[10]
Base K2CO3, Cs2CO3Inorganic bases are typically used in Ullmann reactions.
Solvent DMF, DMSOHigh-boiling polar aprotic solvents are often required.
Temperature 110 - 150 °CHigher temperatures are generally needed to drive the reaction.

Characterization of N-Aryl-1-(tetrahydrofuran-3-yl)piperazine Derivatives

The successful synthesis of the target compounds should be confirmed by a suite of analytical techniques to ensure structural integrity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized molecule. The spectra should be consistent with the expected chemical shifts and coupling patterns for the aromatic, piperazine, and tetrahydrofuran protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A purity of >95% is generally required for in vitro and in vivo biological evaluation.

Structure-Activity Relationship (SAR) and Pharmacological Evaluation

The newly synthesized N-aryl-1-(tetrahydrofuran-3-yl)piperazine derivatives should be evaluated for their affinity towards key receptors implicated in the pathophysiology of schizophrenia, such as the dopamine D2 and serotonin 5-HT2A receptors.[11]

Logical Flow for Pharmacological Evaluation

Pharmacological Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Compound Synthesized Compound (N-Aryl-1-(THF-3-yl)piperazine) Receptor Binding Receptor Binding Assays (D2, 5-HT2A, etc.) Compound->Receptor Binding Functional Assays Functional Assays (Agonist/Antagonist activity) Receptor Binding->Functional Assays Determine Ki Behavioral Models Animal Behavioral Models (e.g., Amphetamine-induced hyperlocomotion) Functional Assays->Behavioral Models Identify lead candidates Safety Pharmacology Safety & Toxicology (e.g., hERG assay, metabolic stability) Behavioral Models->Safety Pharmacology Evaluate efficacy Preclinical Candidate Preclinical Candidate Safety Pharmacology->Preclinical Candidate

Figure 2: Stepwise approach for the pharmacological evaluation of novel compounds.

By comparing the biological data of compounds with and without the tetrahydrofuran-3-yl moiety, researchers can elucidate the specific contribution of this group to the overall pharmacological profile. This information is crucial for guiding further lead optimization and the rational design of more effective and safer antipsychotic drugs.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel arylpiperazine derivatives as potential antipsychotic agents. The incorporation of the tetrahydrofuran moiety offers a strategic approach to modulate the physicochemical and pharmacological properties of the resulting compounds. The synthetic protocols outlined in this application note, based on well-established Buchwald-Hartwig and Ullmann coupling reactions, provide a robust framework for the efficient synthesis of a diverse library of N-aryl-1-(tetrahydrofuran-3-yl)piperazine derivatives. Subsequent pharmacological evaluation of these compounds will be instrumental in identifying new lead candidates for the treatment of schizophrenia and other CNS disorders.

References

Application Notes and Protocols: Solid-Phase Synthesis of 1-(Tetrahydrofuran-3-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist
Abstract

This document provides a comprehensive guide to the solid-phase synthesis of 1-(tetrahydrofuran-3-yl)piperazine derivatives, a scaffold of significant interest in medicinal chemistry.[1][2][3] The protocols detailed herein are designed to be robust and adaptable, enabling the generation of libraries of these compounds for drug discovery and development programs. We will delve into the strategic considerations behind each step of the synthesis, from resin selection and loading to the key reductive amination reaction and final cleavage, ensuring a thorough understanding of the underlying chemical principles.

Introduction: The Significance of the this compound Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antidepressant agents.[3][4] Its ability to engage in various biological interactions, coupled with its favorable physicochemical properties, makes it a highly sought-after moiety in drug design. The incorporation of a tetrahydrofuran (THF) substituent, specifically at the 3-position, introduces a chiral center and a polar ether functionality. This can lead to enhanced solubility, improved metabolic stability, and novel interactions with biological targets, making the this compound core an attractive starting point for the development of new chemical entities.

Solid-phase organic synthesis (SPOS) offers a streamlined approach for the construction of compound libraries, facilitating rapid purification and automation.[5] This guide will focus on a reliable solid-phase strategy to access a variety of this compound derivatives.

Experimental Workflow: A Strategic Overview

The solid-phase synthesis of this compound derivatives can be logically broken down into four key stages. Understanding the rationale behind each stage is crucial for successful execution and troubleshooting.

Solid-Phase Synthesis Workflow Resin 1. Resin Selection & Loading Piperazine 2. Piperazine Coupling Resin->Piperazine Attachment of Piperazine Core ReductiveAmination 3. Reductive Amination (THF Introduction) Piperazine->ReductiveAmination Functionalization Cleavage 4. Cleavage & Purification ReductiveAmination->Cleavage Release of Final Product

Figure 1: High-level workflow for the solid-phase synthesis of this compound derivatives.

Part 1: Resin Selection and Loading of the Piperazine Moiety

The choice of solid support is foundational to the success of any solid-phase synthesis. For the synthesis of piperazine derivatives, a resin that is stable to the reaction conditions but allows for efficient cleavage under mild acidic conditions is ideal. Wang resin and 2-chlorotrityl chloride (2-CTC) resin are excellent candidates.

Protocol 1.1: Loading of Boc-Piperazine onto 2-Chlorotrityl Chloride Resin

Rationale: 2-CTC resin is highly acid-labile, allowing for the cleavage of the final product under conditions that minimize side reactions.[6] The use of a Boc-protected piperazine ensures that only one nitrogen atom is available for attachment to the resin, preventing cross-linking.

Reagent/Parameter Quantity/Setting Purpose
2-Chlorotrityl Chloride Resin (100-200 mesh, 1% DVB)1.0 g (1.0-1.6 mmol/g loading)Solid support for synthesis.
Boc-piperazine4 equivalents (relative to resin loading)Building block to be attached.
Diisopropylethylamine (DIPEA)8 equivalents (relative to resin loading)Non-nucleophilic base to neutralize HCl generated.
Dichloromethane (DCM), anhydrous10 mL/g of resinSwelling and reaction solvent.
Methanol (MeOH)1 mL/g of resinCapping unreacted sites.
Reaction Time2-4 hoursFor complete loading.
TemperatureRoom TemperatureMild reaction conditions.

Step-by-Step Methodology:

  • Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM and add a solution of Boc-piperazine and DIPEA in anhydrous DCM.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To cap any unreacted chlorotrityl groups, add methanol and agitate for an additional 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), MeOH (3x), and finally DCM (3x).

  • Dry the resin under vacuum.

Verification of Loading: The loading efficiency can be determined gravimetrically or by cleaving a small amount of the resin-bound piperazine and quantifying the amount released.

Part 2: Deprotection and Preparation for Reductive Amination

With the piperazine core securely attached to the solid support, the next step is to deprotect the second nitrogen atom to make it available for the crucial reductive amination step.

Protocol 2.1: Boc Deprotection of Resin-Bound Piperazine

Rationale: The Boc protecting group is readily removed with trifluoroacetic acid (TFA), leaving a free secondary amine on the resin-bound piperazine.

Reagent/Parameter Quantity/Setting Purpose
Boc-piperazine-loaded Resin1.0 gStarting material.
20% Trifluoroacetic Acid (TFA) in DCM10 mL/g of resinDeprotection reagent.
10% DIPEA in DCM10 mL/g of resinNeutralization of the TFA salt.
Reaction Time30 minutesFor complete deprotection.
TemperatureRoom TemperatureMild reaction conditions.

Step-by-Step Methodology:

  • Swell the Boc-piperazine-loaded resin in DCM for 30 minutes.

  • Drain the DCM and treat the resin with a solution of 20% TFA in DCM for 30 minutes.

  • Drain the TFA solution and wash the resin with DCM (3x).

  • Neutralize the resulting trifluoroacetate salt by treating the resin with 10% DIPEA in DCM for 10 minutes.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • The resin is now ready for the reductive amination step.

Part 3: Introduction of the Tetrahydrofuran Moiety via Reductive Amination

This is the key bond-forming step where the tetrahydrofuran ring is introduced onto the piperazine scaffold. Reductive amination involves the formation of an iminium ion intermediate followed by its reduction to the corresponding amine.[7][8][9]

Reductive Amination ResinPiperazine Resin-Bound Piperazine Imine Iminium Ion Intermediate ResinPiperazine->Imine + Tetrahydrofuran-3-one THF_Ketone Tetrahydrofuran-3-one THF_Ketone->Imine FinalProduct Resin-Bound This compound Imine->FinalProduct + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->FinalProduct

Figure 2: The reductive amination process for introducing the tetrahydrofuran moiety.

Protocol 3.1: Reductive Amination with Tetrahydrofuran-3-one

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for the reduction of iminium ions in the presence of ketones, minimizing the reduction of the starting ketone.

Reagent/Parameter Quantity/Setting Purpose
Resin-bound Piperazine1.0 gSubstrate for amination.
Tetrahydrofuran-3-one5 equivalentsCarbonyl source for imine formation.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)5 equivalentsReducing agent.
1% Acetic Acid in Dichloroethane (DCE)10 mL/g of resinSolvent and catalyst for imine formation.
Reaction Time12-16 hoursTo ensure complete reaction.
TemperatureRoom TemperatureMild reaction conditions.

Step-by-Step Methodology:

  • Swell the deprotected resin-bound piperazine in 1% acetic acid in DCE for 30 minutes.

  • Add tetrahydrofuran-3-one and agitate the mixture for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride in portions over 30 minutes.

  • Agitate the reaction mixture at room temperature for 12-16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCE (3x), DMF (3x), MeOH (3x), and finally DCM (3x).

  • Dry the resin under vacuum.

In-Process Monitoring: The progress of the reaction can be monitored using the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates the complete consumption of the secondary amine.

Part 4: Cleavage and Purification of the Final Product

The final step is to cleave the desired this compound derivative from the solid support.

Protocol 4.1: Cleavage from 2-Chlorotrityl Chloride Resin

Rationale: A mild acidic cocktail is used to cleave the product from the highly acid-sensitive 2-CTC resin.[6] A scavenger, such as triethylsilane (TES), is often included to quench any reactive species generated during cleavage.

Reagent/Parameter Quantity/Setting Purpose
Resin-Bound Product1.0 gStarting material for cleavage.
Cleavage Cocktail (TFA/TES/DCM, 2:5:93 v/v/v)10 mL/g of resinTo release the product from the resin.
Reaction Time1-2 hoursFor complete cleavage.
TemperatureRoom TemperatureMild cleavage conditions.

Step-by-Step Methodology:

  • Swell the resin in DCM for 30 minutes.

  • Drain the DCM and add the cleavage cocktail.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2x) and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure.

  • The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.

Characterization: The final product should be characterized by LC-MS and NMR to confirm its identity and purity.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the solid-phase synthesis of this compound derivatives. By following these procedures and understanding the rationale behind each step, researchers can efficiently generate libraries of these valuable compounds for various applications in drug discovery. The modularity of this solid-phase approach allows for the facile introduction of diversity at various points of the synthesis, making it a powerful tool for medicinal chemists.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(Tetrahydrofuran-3-yl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 1-(Tetrahydrofuran-3-yl)piperazine. The information herein is structured to address common challenges and provide actionable solutions in a clear question-and-answer format. Our goal is to empower you to achieve high-yield, high-purity synthesis through a deep understanding of the reaction mechanism and critical process parameters.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction (SN2). This involves the reaction of piperazine, acting as the nucleophile, with a tetrahydrofuran-3-yl derivative bearing a good leaving group at the 3-position. The choice of the leaving group and the reaction conditions are critical for maximizing the yield of the desired mono-substituted product while minimizing the formation of byproducts.

A general reaction scheme is depicted below:

G Piperazine Piperazine Product This compound Piperazine->Product Byproduct Dialkylated Piperazine Piperazine->Byproduct THF_LG Tetrahydrofuran-3-yl-LG (LG = OTs, OMs, Br, I) THF_LG->Product Product->Byproduct Further reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Product Facilitates reaction Solvent Solvent (e.g., ACN, EtOH, THF) Solvent->Product Reaction medium

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective leaving group for the tetrahydrofuran-3-yl precursor?

A1: The choice of leaving group significantly impacts the reaction rate and overall success of the synthesis. Generally, the reactivity of the leaving group follows the order: tosylate (OTs) > mesylate (OMs) > iodide (I) > bromide (Br) > chloride (Cl).

  • Tosylates and Mesylates: These are excellent leaving groups due to their ability to stabilize the negative charge that develops upon their departure through resonance. Tetrahydrofuran-3-yl tosylate or mesylate are highly recommended for this synthesis. They can be prepared from the commercially available 3-hydroxytetrahydrofuran.

  • Halides: While iodides and bromides are also effective, they may be less stable or require harsher reaction conditions compared to sulfonates. 3-Bromotetrahydrofuran is a viable, albeit potentially less reactive, alternative.[1]

Leaving GroupReactivityStability of Precursor
Tosylate (-OTs)ExcellentGood
Mesylate (-OMs)ExcellentGood
Iodide (-I)GoodModerate
Bromide (-Br)ModerateGood
Chloride (-Cl)FairGood
Q2: How can I minimize the formation of the N,N'-bis(tetrahydrofuran-3-yl)piperazine byproduct?

A2: The formation of the dialkylated byproduct is a common issue in the N-alkylation of piperazine. To favor mono-alkylation, the following strategies are recommended:

  • Use of Excess Piperazine: Employing a significant molar excess of piperazine (typically 3-5 equivalents) relative to the tetrahydrofuran-3-yl precursor shifts the equilibrium towards the mono-substituted product. The unreacted piperazine can be removed during the workup.

  • Slow Addition of the Electrophile: Adding the tetrahydrofuran-3-yl precursor dropwise to the solution of piperazine at a controlled temperature helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-substituted product reacting further.

  • Use of a Mono-protected Piperazine: An alternative, though more synthetically demanding, approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[2] The alkylation is performed on the unprotected nitrogen, followed by a deprotection step to yield the desired product. This method offers excellent control over mono-substitution.

G cluster_0 Desired Reaction cluster_1 Side Reaction Piperazine Piperazine 1-(THF-3-yl)piperazine 1-(THF-3-yl)piperazine Piperazine->1-(THF-3-yl)piperazine + THF-LG N,N'-bis(THF-3-yl)piperazine N,N'-bis(THF-3-yl)piperazine 1-(THF-3-yl)piperazine->N,N'-bis(THF-3-yl)piperazine + THF-LG

References

Technical Support Center: Purification of 1-(Tetrahydrofuran-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the purification of 1-(Tetrahydrofuran-3-yl)piperazine. This molecule is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address challenges encountered during the purification of this compound from common reaction byproducts.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification process, offering potential causes and actionable solutions.

Issue 1: Persistent Impurities Detected by NMR/LC-MS After Initial Purification

  • Symptom: You've performed a primary purification step (e.g., extraction, initial distillation), but analytical data (¹H NMR, LC-MS) still shows the presence of contaminants.

  • Possible Causes & Solutions:

    • Unreacted Starting Materials: The synthesis may not have gone to completion.

      • Solution: Optimize reaction conditions such as temperature, reaction time, or stoichiometry of reactants.[3] If unreacted starting materials have significantly different polarities from the product, column chromatography is an effective separation method.[4]

    • Di-substituted Byproducts: The piperazine nitrogen atoms are both susceptible to reaction, leading to the formation of di-substituted species.[3]

      • Solution: Employing a protecting group strategy, such as using N-Boc-piperazine during the initial synthesis, can prevent di-substitution.[5] Alternatively, using a large excess of piperazine can favor mono-substitution.[6] Careful column chromatography can often separate mono- and di-substituted products.[3]

    • Solvent-Related Impurities: Residual solvents from the reaction or workup can be difficult to remove. Tetrahydrofuran (THF), a common solvent, can form peroxides which may lead to unwanted side reactions.[7][8]

      • Solution: For residual solvents, drying the product under high vacuum, possibly with gentle heating, is recommended. To remove THF peroxides, the crude mixture can be passed through a plug of activated alumina.[7] For reactions sensitive to trace amounts of water in THF, distillation from a drying agent like sodium benzophenone ketyl or lithium aluminum hydride is effective.[7][9]

Issue 2: Oily Product That Fails to Crystallize

  • Symptom: The isolated product is a viscous oil, making handling and further purification by recrystallization challenging.

  • Possible Causes & Solutions:

    • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

      • Solution: Attempt purification by column chromatography to remove impurities.[4] The purified fractions can then be subjected to crystallization attempts.

    • Inherent Properties of the Compound: Some piperazine derivatives are oils at room temperature.

      • Solution: Convert the free base to a salt, such as a hydrochloride or diacetate salt, which are often crystalline and easier to handle.[1][10] The pure free base can be regenerated by treatment with a base.[10]

    • Inappropriate Crystallization Solvent: The chosen solvent system may not be suitable for inducing crystallization.

      • Solution: A systematic solvent screen is recommended. Test the solubility of the oil in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water). A good crystallization solvent will dissolve the compound when hot but have low solubility at cooler temperatures.[4]

Issue 3: Low Recovery After Column Chromatography

  • Symptom: A significant loss of product is observed after purification by column chromatography.

  • Possible Causes & Solutions:

    • Irreversible Adsorption: The basic nitrogen atoms of the piperazine moiety can strongly adhere to the acidic silica gel, leading to poor recovery.

      • Solution: Deactivate the silica gel by pre-treating it with a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), in the eluent. This will cap the acidic silanol groups and reduce strong adsorption.

    • Improper Eluent System: The chosen mobile phase may not be optimal for eluting the product.

      • Solution: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system before running the column. The ideal Rf value for the target compound is typically between 0.3 and 0.4.[4] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also improve separation and recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts depend on the synthetic route. However, typical impurities include:

  • Unreacted piperazine or tetrahydrofuran derivatives.

  • Di-substituted piperazine: Where both nitrogen atoms of the piperazine ring have reacted.[3]

  • Products from side reactions: Such as ring-opening of the tetrahydrofuran moiety under certain conditions.

Q2: What is the best general-purpose purification method for this compound?

A2: For most lab-scale purifications, flash column chromatography on silica gel is the most versatile and effective method.[4] It allows for the separation of compounds with different polarities, which is useful for removing both unreacted starting materials and byproducts. For larger scale purifications, distillation or crystallization (often as a salt) may be more practical.[10]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight and assess the presence of impurities, even at low levels.

  • TLC (Thin Layer Chromatography): A quick and easy way to check for the presence of multiple components in a sample.[4]

Q4: My product is a hydrochloride salt. How do I convert it back to the free base?

A4: To convert the hydrochloride salt back to the free base, dissolve the salt in water and add a base such as sodium hydroxide or potassium carbonate until the solution is basic (pH > 10). Then, extract the aqueous solution with an organic solvent like dichloromethane or ethyl acetate. The organic layers can then be combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the free base.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for eluent (e.g., Dichloromethane (DCM) and Methanol (MeOH))

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Eluent Selection: Using TLC, determine a suitable eluent system. A good starting point is a mixture of DCM and MeOH. The ideal eluent should provide good separation with an Rf value for the target compound of approximately 0.3-0.4.[4] If streaking is observed, add a small amount of triethylamine (0.1-1%) to the eluent system.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing to prevent channeling.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot each fraction on a TLC plate, develop the plate in the eluent, and visualize the spots under a UV lamp or by staining.

  • Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified compound.[4]

  • Purity Confirmation: Confirm the purity of the final product using LC-MS and NMR.

Protocol 2: Purification by Salt Formation and Recrystallization

This method is useful if the product is an oil or if impurities are difficult to remove by chromatography.

Materials:

  • Crude this compound

  • Hydrochloric acid (e.g., 2M in diethyl ether) or glacial acetic acid

  • Acetone or isopropanol

  • Erlenmeyer flask

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Salt Formation: Dissolve the crude product in a suitable solvent like acetone.[10] Slowly add a stoichiometric amount of acid (e.g., HCl in ether or acetic acid) while stirring. The corresponding salt should precipitate out of the solution.

  • Isolation of the Salt: Collect the precipitated salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent (e.g., acetone) to remove any soluble impurities.[10]

  • Recrystallization:

    • Solvent Selection: Choose a solvent in which the salt is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or isopropyl alcohol are often good choices for piperazine salts.[1][11]

    • Dissolution: Place the crude salt in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently while stirring until the solid completely dissolves.[4]

    • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the purified salt should form. Further cooling in an ice bath can maximize the yield.[4]

    • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

Data Summary

Purification MethodTypical Purity AchievedTypical YieldBest For
Flash Column Chromatography >98%70-90%Removing a wide range of impurities.
Salt Formation & Recrystallization >99%60-85%Removing closely related impurities and handling oily products.
Distillation >95%VariableLarge-scale purification of thermally stable compounds.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Analysis1 Initial Purity Analysis (TLC, LC-MS) Crude->Analysis1 Decision1 Is Purity Sufficient? Analysis1->Decision1 Chromatography Flash Column Chromatography Decision1->Chromatography No SaltFormation Salt Formation & Recrystallization Decision1->SaltFormation No Distillation Distillation Decision1->Distillation No PureProduct Pure Product (>98%) Decision1->PureProduct Yes Analysis2 Purity Analysis Chromatography->Analysis2 Waste Impurities Chromatography->Waste SaltFormation->Analysis2 SaltFormation->Waste Distillation->Analysis2 Distillation->Waste Analysis2->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Impure Product CheckImpurity Identify Impurity Type (NMR, LC-MS) Start->CheckImpurity UnreactedSM Unreacted Starting Materials CheckImpurity->UnreactedSM Starting Materials Disubstituted Di-substituted Byproduct CheckImpurity->Disubstituted Byproducts OilyProduct Product is an Oil CheckImpurity->OilyProduct Physical State OptimizeReaction Optimize Reaction Conditions UnreactedSM->OptimizeReaction ColumnChrom Column Chromatography UnreactedSM->ColumnChrom Disubstituted->ColumnChrom ProtectingGroup Use Protecting Group Strategy Disubstituted->ProtectingGroup SaltRecrystallization Salt Formation & Recrystallization OilyProduct->SaltRecrystallization PureProduct Pure Product OptimizeReaction->PureProduct ColumnChrom->PureProduct ProtectingGroup->PureProduct SaltRecrystallization->PureProduct

Caption: Decision-making process for troubleshooting common purification issues.

References

Troubleshooting low yield in the synthesis of 1-(Tetrahydrofuran-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(Tetrahydrofuran-3-yl)piperazine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The following information is based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis and achieve higher yields and purity.

Troubleshooting Guide: Low Yield in the Synthesis of this compound

The synthesis of this compound is most commonly achieved via a reductive amination reaction between tetrahydrofuran-3-one and piperazine. This one-pot reaction is valued for its efficiency but can be prone to low yields if not properly optimized.[1][2] This guide addresses the most frequent issues encountered during this synthesis.

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Caption: A workflow for troubleshooting low yields.

Q1: My reaction yield is consistently low. What are the most likely causes related to my starting materials?

A1: The quality and stoichiometry of your starting materials are paramount. Here are the primary considerations:

  • Purity of Tetrahydrofuran-3-one: This ketone can be susceptible to polymerization or degradation, especially if stored improperly. It's advisable to use freshly purchased or distilled ketone. The presence of impurities can lead to unwanted side reactions, consuming your starting material and complicating purification.

  • Piperazine Quality: Piperazine is hygroscopic and can absorb atmospheric water and carbon dioxide. This can interfere with the reaction. Ensure you are using anhydrous piperazine and handle it in a dry environment.

  • Stoichiometry: While a 1:1 molar ratio of the ketone and piperazine is theoretically required, using a slight excess of piperazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion, especially if the ketone is volatile or prone to self-condensation.

Q2: I've confirmed the quality of my reagents, but the yield is still poor. What reaction parameters should I investigate?

A2: Reductive amination is sensitive to several factors.[3] The interplay between the reducing agent, solvent, pH, and temperature is critical for success.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for this transformation.[4][5] It is milder and more selective for the iminium ion intermediate compared to more aggressive reducing agents like sodium borohydride (NaBH₄), which can prematurely reduce the starting ketone.[6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[8]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with NaBH(OAc)₃.[5] Tetrahydrofuran (THF) is also a viable option. Protic solvents like methanol can react with NaBH(OAc)₃ and should generally be avoided.[9]

  • pH Control: The reaction proceeds through an iminium ion intermediate, the formation of which is catalyzed by mild acid.[10][11] Often, a small amount of acetic acid is added to facilitate this step.[12] However, the pH should be kept weakly acidic (around 5-6). If the solution is too acidic, it can protonate the piperazine, reducing its nucleophilicity. Conversely, if the solution is too basic, the formation of the iminium ion will be slow.

  • Temperature: This reaction is typically run at room temperature. Elevated temperatures can sometimes lead to the formation of byproducts.[13]

Q3: How can I monitor the progress of my reaction to identify when it has stalled or is complete?

A3: In-process controls (IPCs) are essential for understanding the reaction kinetics and identifying potential issues.

  • Thin Layer Chromatography (TLC): TLC is a simple and effective way to monitor the consumption of your starting materials (tetrahydrofuran-3-one and piperazine) and the formation of the product. A suitable solvent system (e.g., a mixture of dichloromethane and methanol with a small amount of ammonia) should be developed to achieve good separation of all components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can be used to track the formation of the desired product and identify any potential side products by their mass-to-charge ratio. This can be particularly useful in diagnosing the cause of low yields.

Frequently Asked Questions (FAQs)

Q4: What are the common side reactions that can lead to low yield?

A4: Several side reactions can compete with the desired reductive amination:

  • Reduction of the Ketone: If a non-selective reducing agent like NaBH₄ is used, it can reduce the starting tetrahydrofuran-3-one to tetrahydrofuran-3-ol.[6]

  • Over-alkylation: While less common with secondary amines like piperazine, it's theoretically possible for the product, this compound, to react with another molecule of tetrahydrofuran-3-one, though this is sterically hindered and generally not a major issue.

  • Acetylation of Piperazine: If acetic acid is used as a catalyst with NaBH(OAc)₃, there is a possibility of N-acetylation of piperazine, especially with prolonged reaction times.[9]

Q5: My reaction seems to have worked, but I'm losing a significant amount of product during the work-up and purification. What can I do?

A5: The basic nature of the piperazine moiety requires a careful work-up procedure.

  • Aqueous Work-up: After the reaction is complete, it is typically quenched with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acetic acid and destroy any remaining reducing agent.[9] Ensure the pH of the aqueous layer is basic (pH > 8) to keep the product in its free base form, which is more soluble in organic solvents.

  • Extraction: The product should be extracted with an appropriate organic solvent like dichloromethane or ethyl acetate. Multiple extractions will ensure complete recovery of the product from the aqueous layer.

  • Purification: The crude product can be purified by column chromatography on silica gel. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate followed by a mixture of dichloromethane and methanol) is often effective. The basicity of the product can cause it to streak on the silica gel column. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to mitigate this.

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Caption: Reductive amination mechanism.

Q6: Are there alternative synthetic routes to this compound?

A6: While reductive amination is the most direct method, other approaches exist, though they may be more complex or lower-yielding. One such method involves the nucleophilic substitution of a leaving group at the 3-position of the tetrahydrofuran ring with piperazine. For example, starting with 3-bromotetrahydrofuran, but this can be complicated by elimination reactions.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Reagent Molar Eq. Amount Notes
Tetrahydrofuran-3-one1.0(e.g., 1.0 g)Use freshly opened or distilled.
Piperazine1.2(e.g., 1.2 g)Anhydrous.
Sodium triacetoxyborohydride1.5(e.g., 3.1 g)Handle in a dry environment.
Glacial Acetic Acid1.1(e.g., 0.7 mL)Catalyst.
1,2-Dichloroethane (DCE)-(e.g., 20 mL)Anhydrous solvent.

Procedure:

  • To a solution of tetrahydrofuran-3-one in DCE, add piperazine and glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride portion-wise over 15-20 minutes. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCE (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Scale-up Synthesis of 1-(Tetrahydrofuran-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(Tetrahydrofuran-3-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.

Overview of Synthetic Strategies

The synthesis of this compound primarily follows two scalable routes: N-Alkylation and Reductive Amination . The choice between these pathways often depends on the availability and cost of starting materials, desired purity profile, and the specific equipment available for scale-up.

  • Route A: N-Alkylation: This is a classical and direct approach involving the reaction of piperazine with an activated tetrahydrofuran-3-yl electrophile, such as 3-halotetrahydrofuran or, more commonly, a sulfonate ester like 3-tosyloxytetrahydrofuran. While straightforward, this route presents significant challenges in controlling selectivity.

  • Route B: Reductive Amination: This method involves the condensation of piperazine with tetrahydrofuran-3-one to form an enamine or iminium intermediate, which is then reduced in situ to the desired product. This pathway can offer better control over byproduct formation compared to direct alkylation.[1]

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Question 1: My N-alkylation reaction suffers from low yield and produces a significant amount of a hard-to-remove, higher molecular weight impurity. What is happening and how can I fix it?

Answer: This is a classic challenge in piperazine chemistry. You are likely facing issues with di-alkylation and potentially quaternary salt formation .

  • Causality: Piperazine possesses two secondary amine nitrogens of similar nucleophilicity. After the first alkylation to form your desired mono-substituted product, the remaining N-H is still reactive and can be alkylated by another molecule of the tetrahydrofuran electrophile. This forms the symmetrical 1,4-bis(tetrahydrofuran-3-yl)piperazine byproduct.[2] This di-alkylation is often the primary cause of yield loss. Furthermore, over-alkylation on the same nitrogen can lead to water-soluble quaternary ammonium salts, complicating work-up.[2][3]

  • Solutions & Optimization:

    • Control Stoichiometry with Excess Piperazine: On a large scale, using a significant excess of piperazine (3 to 5 equivalents) can statistically favor mono-alkylation. The unreacted piperazine can be recovered during workup via acid-base extraction, although this adds steps and solvent volume.

    • Employ a Protecting Group (Recommended for Scale-Up): The most robust solution is to temporarily block one of the piperazine nitrogens. Using mono-Boc-protected piperazine (1-Boc-piperazine) ensures that alkylation can only occur at the free secondary amine.[3] The Boc group is stable under the alkylation conditions and can be efficiently removed later with an acid (e.g., HCl in isopropanol or trifluoroacetic acid). This strategy significantly simplifies purification and improves the yield of the desired product.

    • Optimize Reaction Conditions:

      • Base Selection: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is typically used to scavenge the acid byproduct (e.g., toluenesulfonic acid). Stronger bases may increase the rate of the undesired di-substitution.[2]

      • Temperature Control: N-alkylation is often exothermic. On a larger scale, poor heat dissipation can lead to temperature spikes, accelerating side reactions. Use a jacketed reactor and maintain a consistent internal temperature (e.g., 60-80°C, depending on the solvent).

Question 2: Purification by column chromatography is proving difficult and not scalable. How can I effectively purify the product?

Answer: Relying solely on silica gel chromatography for multi-kilogram purification is often inefficient and costly. A multi-pronged strategy involving extraction and crystallization is preferable.

  • Causality: The desired mono-alkylated product, the di-alkylated byproduct, and unreacted protected piperazine can have similar polarities, leading to poor separation on silica gel.[2] Residual piperazine (if unprotected) can streak on the column.

  • Solutions & Optimization:

    • Acid-Base Extraction: After the reaction, perform an aqueous workup.

      • First, wash the organic layer with water to remove the inorganic base and salts.

      • Next, perform an acidic wash (e.g., with 1M HCl). Your product and any unreacted piperazine will move into the aqueous layer as hydrochloride salts, while non-basic impurities remain in the organic layer.

      • Separate the aqueous layer, basify it (e.g., with NaOH or K₂CO₃) to pH > 12, and then extract your free-based product back into an organic solvent like dichloromethane (DCM) or ethyl acetate. This is highly effective for removing non-basic impurities.

    • Crystallization/Salt Formation: The final product, if an oil, can often be purified by converting it into a crystalline salt. Bubbling dry HCl gas through a solution of the purified base in a solvent like ether or isopropanol can precipitate the hydrochloride salt in high purity. Alternatively, direct recrystallization of the free base from a suitable solvent system (e.g., heptane/ethyl acetate) may be possible.

Parameter Bench-Scale Approach Recommended Scale-Up Strategy Rationale
Selectivity Control Precise 1:1 stoichiometryUse of 1-Boc-piperazinePrevents di-alkylation, simplifies purification, and leads to higher isolated yields.[3]
Purification Column ChromatographyAcid-Base Extraction followed by Crystallization/Salt FormationAvoids large volumes of silica and solvent; provides high purity material suitable for pharmaceutical use.[4]
Temperature Control Heating mantle/oil bathJacketed reactor with automated temperature controlPrevents localized overheating and minimizes byproduct formation from exothermic reactions.
Reagent Addition Manual additionControlled addition via pump or addition funnelEnsures consistent reaction profile and better temperature management.

Table 1: Comparison of Bench-Scale vs. Scale-Up Methodologies.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, N-alkylation or reductive amination, is generally preferred for scale-up? A1: The N-alkylation route using mono-Boc-piperazine is often preferred due to the high stability and commercial availability of the starting materials. While reductive amination avoids di-alkylation, the required precursor, tetrahydrofuran-3-one, can be less stable and more expensive. However, if a reliable source of the ketone is available, reductive amination using a selective reducing agent like sodium triacetoxyborohydride is an excellent and highly controllable alternative.[1]

Q2: What are the critical process parameters (CPPs) to monitor during the N-alkylation reaction? A2: The most critical parameters are temperature , reaction time , and stoichiometry . Temperature must be strictly controlled to prevent runaway reactions and minimize side products. The reaction should be monitored by HPLC or GC to ensure it goes to completion without significant degradation of the product. Accurate control of reactant ratios is essential to maximize yield.

Q3: How do I prepare the 3-O-tosyltetrahydrofuran precursor? A3: 3-O-Tosyltetrahydrofuran is typically prepared from its corresponding alcohol, 3-hydroxytetrahydrofuran. The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine in a solvent such as dichloromethane at a controlled temperature (often 0°C to room temperature). The synthesis of 3-hydroxytetrahydrofuran itself can be achieved by reducing a 4-halo-3-hydroxybutyric acid ester followed by cyclization.[5]

Q4: What are the key safety considerations for this process at scale? A4:

  • Piperazine: Piperazine is a corrosive base and a respiratory sensitizer. Appropriate personal protective equipment (PPE), including respiratory protection, is mandatory.

  • Reducing Agents: Reagents used in reductive amination, such as sodium borohydride derivatives, can react violently with water or protic solvents to release flammable hydrogen gas. They must be handled under an inert atmosphere (nitrogen or argon).

  • Exothermic Reactions: Both N-alkylation and reductions can be exothermic. Ensure that the reactor's cooling capacity is sufficient to handle the heat generated and that an emergency quenching plan is in place.

Troubleshooting_Workflow decision Di-alkylation byproduct observed? solution_boc Implement Mono-Boc-Piperazine Strategy for Selectivity decision->solution_boc YES solution_stoich 1. Use Large Excess of Piperazine 2. Optimize Temperature Control 3. Check Reactivity of Leaving Group decision:s->solution_stoich NO start_node Low Yield in N-Alkylation start_node->decision Analyze crude product by LC-MS/NMR solution solution

Caption: Decision workflow for troubleshooting low yields in N-alkylation.

Experimental Protocols

Protocol 1: Scale-Up Synthesis via N-Alkylation of 1-Boc-Piperazine

  • Step 1: Reaction Setup

    • Charge a clean, dry, inerted jacketed reactor with 1-Boc-piperazine (1.0 eq.) and acetonitrile (10 volumes).

    • Begin agitation and add powdered potassium carbonate (1.5 eq.).

    • Add 3-O-tosyltetrahydrofuran (1.1 eq.).

  • Step 2: Reaction

    • Heat the reactor jacket to maintain an internal reaction temperature of 75-80°C.

    • Monitor the reaction progress by HPLC every 2-4 hours until the consumption of 3-O-tosyltetrahydrofuran is >98%.

  • Step 3: Work-up and Isolation of Intermediate

    • Cool the reaction mixture to 20-25°C.

    • Filter off the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the combined filtrate under reduced pressure to obtain the crude tert-butyl 4-(tetrahydrofuran-3-yl)piperazine-1-carboxylate, typically as an oil.

  • Step 4: Deprotection

    • Dissolve the crude intermediate in isopropanol (5 volumes).

    • Cool the solution to 0-5°C.

    • Slowly bubble dry HCl gas into the solution until the pH is < 2, or add a pre-prepared solution of HCl in isopropanol (4M, 3.0 eq.).

    • Stir the resulting slurry at 20-25°C for 4-6 hours until deprotection is complete (monitor by HPLC).

  • Step 5: Final Product Isolation

    • Filter the solid product, which is the dihydrochloride salt of this compound.

    • Wash the filter cake with cold isopropanol and dry under vacuum at 40-50°C.

    • To obtain the free base, the salt can be dissolved in water, basified with NaOH, and extracted with a suitable organic solvent (e.g., DCM), followed by drying and solvent evaporation.

Protocol 2: Purification by Acid-Base Extraction

  • Step 1: Dissolve the crude reaction mixture (post-solvent removal) in a suitable organic solvent like ethyl acetate (10 volumes).

  • Step 2: Transfer the solution to a separatory funnel or reactor equipped for liquid-liquid extraction.

  • Step 3: Wash the organic layer sequentially with:

    • Water (2 x 5 volumes)

    • 1M HCl (aq) (2 x 5 volumes). Combine these acidic aqueous layers as they contain the product.

  • Step 4: Wash the organic layer once more with brine, then set it aside (this layer contains non-basic impurities).

  • Step 5: Charge the combined acidic aqueous layers back into the vessel.

  • Step 6: Cool to 10-15°C and slowly add 50% w/w NaOH (aq) with vigorous stirring until the pH is > 12.

  • Step 7: Extract the aqueous layer with dichloromethane (3 x 5 volumes).

  • Step 8: Combine the dichloromethane layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base of this compound.

References

Technical Support Center: Resolving the Enantiomeric Purity of Chiral 1-(Tetrahydrofuran-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 1-(Tetrahydrofuran-3-yl)piperazine. It is designed to address common challenges and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving the enantiomers of this compound?

The main challenge stems from the molecule's structure. As a chiral amine, it often requires derivatization to introduce a chromophore for UV detection in High-Performance Liquid Chromatography (HPLC). Additionally, its small size and polarity can make achieving baseline separation on common chiral stationary phases (CSPs) difficult without meticulous method development.

Q2: Which analytical techniques are most effective for determining the enantiomeric purity of this compound?

The most reliable and widely used methods are chiral HPLC and chiral Supercritical Fluid Chromatography (SFC). Chiral Gas Chromatography (GC) is another option, though it typically necessitates derivatization to enhance the analyte's volatility.

Q3: Is derivatization a mandatory step for analyzing this compound?

While not always essential, particularly when using a highly sensitive detector like a mass spectrometer, derivatization is strongly recommended for UV-based detection.[1] Modifying the secondary amine with a UV-active agent, such as dansyl chloride or a benzoyl derivative, significantly boosts detection sensitivity and can also improve the chromatographic separation.[2][3]

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent be used to determine enantiomeric excess?

Yes, this is a viable alternative. The use of a chiral solvating agent can create a chemical shift difference between the two enantiomers in the NMR spectrum. This allows for the integration of the signals to determine the enantiomeric ratio. However, for determining high enantiomeric purities, this method is generally less sensitive and precise than chromatographic techniques.

Troubleshooting Guides

Issue 1: Poor or No Separation of Enantiomers on a Chiral HPLC Column

This is a frequent obstacle in developing a robust analytical method. The following steps offer a systematic approach to troubleshoot and resolve this issue.

Step-by-Step Troubleshooting Protocol:

  • Verify Column Chemistry: Ensure the chosen chiral stationary phase (CSP) is suitable for the analyte. Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are often effective for a wide range of racemates, including primary and secondary amines.[4]

  • Optimize the Mobile Phase:

    • Normal Phase vs. Reversed Phase: Evaluate both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions, as the choice will significantly impact the interaction with the CSP.[5]

    • Solvent Composition: Methodically adjust the ratio of the strong and weak solvents in the mobile phase. Even minor changes can have a profound effect on resolution.

    • Additives/Modifiers: The addition of small amounts of a basic modifier, such as diethylamine (DEA), is crucial for basic analytes like piperazine derivatives.[6] This helps to achieve good peak shape by preventing undesirable interactions with residual silanols on the silica surface.[4]

  • Adjust Flow Rate and Temperature:

    • Lowering the flow rate can sometimes enhance resolution by increasing the number of theoretical plates, although this will extend the analysis time.

    • Temperature can also influence selectivity in chiral separations.[7] Experimenting with a range of temperatures (e.g., 15°C to 40°C) can help identify the optimal condition.[7]

  • Consider Derivatization: If separation remains challenging, derivatizing the piperazine nitrogen can alter the molecule's interaction with the CSP, often leading to improved resolution.[6] Common derivatizing agents include:

    • Benzoyl chloride

    • Dansyl chloride[3]

    • 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl)[2][8]

Workflow for Troubleshooting Poor Enantiomeric Separation:

Caption: A decision tree for troubleshooting poor enantiomeric separation in HPLC.

Issue 2: Inconsistent or Drifting Retention Times

Fluctuations in retention times can undermine the reliability and reproducibility of your analysis.

Troubleshooting Steps:

  • System Equilibration: Thoroughly equilibrate the HPLC system and the chiral column with the mobile phase before analysis. Chiral columns may require extended equilibration times.

  • Mobile Phase Preparation: Prepare fresh mobile phase for each run, ensuring it is well-mixed and degassed. The composition can change over time due to the evaporation of more volatile components.

  • Temperature Control: Utilize a column oven to maintain a constant temperature, as ambient fluctuations can significantly impact retention times.[7]

  • Pump Performance: Inspect the HPLC system for leaks and confirm the pump is delivering a consistent flow rate. Pressure fluctuations may indicate issues with pump seals or check valves.

  • Sample Solvent Effects: Ensure the sample is dissolved in a solvent compatible with the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion and shifting retention times.[9]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can complicate accurate integration and quantification.

Troubleshooting Steps:

  • Column Overload: Injecting an excessive amount of sample can cause peak fronting. Try reducing the injection volume or the sample concentration.

  • Secondary Interactions: Peak tailing is often a result of unwanted interactions between the analyte and the stationary phase. The addition of a mobile phase modifier (e.g., diethylamine) can block active sites on the stationary phase and improve peak shape.[4]

  • Column Degradation: The performance of a chiral column can diminish over time. A sudden or gradual decline in peak shape may indicate the need for column replacement.[10]

  • Extra-Column Volume: Minimize dead volume in your HPLC system's tubing and fittings, as this can contribute to peak broadening.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound

This protocol provides a general strategy for developing a chiral HPLC method.

Materials:

  • This compound enantiomers (as standards)

  • HPLC-grade solvents (e.g., hexane, isopropanol, acetonitrile, methanol)

  • Mobile phase modifiers (e.g., diethylamine, trifluoroacetic acid)

  • Chiral HPLC column (e.g., Daicel Chiralpak® series)[1]

  • HPLC system with a UV detector

Procedure:

  • Initial Screening:

    • Prepare a solution of racemic this compound at approximately 1 mg/mL in a suitable solvent (e.g., isopropanol).

    • Screen various chiral columns with a standard mobile phase, such as 90:10 (v/v) n-hexane–2-propanol with 0.1% diethylamine.[6]

  • Method Optimization:

    • Once partial separation is achieved, systematically optimize the mobile phase composition. For instance, vary the isopropanol content from 5% to 20% in 2.5% increments.

    • Investigate the effect of the mobile phase modifier concentration (e.g., 0.05% to 0.2% diethylamine).

    • Optimize the column temperature and flow rate to achieve the best balance of resolution and analysis time.

  • Method Validation:

    • After identifying the optimal conditions, validate the method for linearity, precision, accuracy, and robustness in accordance with ICH guidelines.[8]

Data Presentation:

ParameterCondition 1Condition 2Condition 3
Column Chiralpak AD-HChiralcel OD-HChiralpak IC
Mobile Phase 90:10 Hex:IPA + 0.1% DEA85:15 Hex:IPA + 0.1% DEA95:5 Hex:EtOH + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C25 °C
Resolution (Rs) 1.31.90.8

Table 1: Example of screening data for chiral HPLC method development.

Protocol 2: Derivatization with NBD-Cl for Enhanced Detection

Materials:

  • This compound

  • 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl)

  • Sodium bicarbonate buffer (pH 9)

  • Acetone

  • HPLC system with a UV or fluorescence detector

Procedure:

  • Dissolve approximately 5 mg of this compound in 1 mL of acetone.

  • Add 2 mL of sodium bicarbonate buffer.

  • Add a solution of NBD-Cl (10 mg/mL in acetone) dropwise while stirring.

  • Allow the reaction to proceed at room temperature for 1 hour.

  • Extract the derivatized product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Reconstitute the residue in the mobile phase for HPLC analysis.[2]

Derivatization Reaction Workflow:

Caption: Workflow for the derivatization of this compound with NBD-Cl.

References

Minimizing di-substitution in reactions with 1-(Tetrahydrofuran-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Di-substitution in Synthetic Applications

Welcome to the technical support center for 1-(Tetrahydrofuran-3-yl)piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this versatile building block. The inherent symmetry of the piperazine core presents a frequent hurdle: controlling reactivity to achieve mono-substitution while avoiding the formation of undesired di-substituted byproducts. This guide provides in-depth, troubleshooting-focused answers to frequently encountered questions, grounded in established chemical principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing significant amounts of di-substituted product in my N-alkylation reaction. How can I improve the selectivity for the mono-alkylated product?

A1: This is a classic challenge with piperazine derivatives. The two nitrogen atoms have similar nucleophilicity, leading to competitive reactions. Here are several strategies to enhance mono-alkylation selectivity, ranging from simple stoichiometric adjustments to more robust chemical modifications.

  • Strategy 1: Stoichiometric Control with Excess Piperazine

    The most direct approach is to leverage Le Châtelier's principle by using a significant excess of this compound relative to your alkylating agent (e.g., alkyl halide).[1] By increasing the concentration of the starting piperazine, the probability of the electrophile reacting with an un-substituted piperazine molecule is statistically favored over a reaction with the already-formed mono-substituted product.

    Troubleshooting Tip: While effective, this method can complicate purification, as you will need to remove a large amount of unreacted starting material.[2] Consider downstream purification methods like acid-base extraction or chromatography when planning your experiment.

  • Strategy 2: In Situ Mono-Protonation

    A clever and efficient one-pot method involves the in-situ formation of a piperazinium salt.[3][4] By adding approximately half an equivalent of a strong acid (like HCl or acetic acid) relative to the piperazine, you can protonate one of the nitrogen atoms.[2] This protonated nitrogen is no longer nucleophilic, effectively acting as a temporary, "traceless" protecting group and directing alkylation to the remaining free nitrogen.[3][4]

    Experimental Insight: This method avoids the additional steps of protecting group introduction and removal, making it a more atom-economical and "greener" alternative.[3] The reaction of a free piperazine with piperazine dihydrochloride is a common way to generate the required monohydrochloride in situ.[3]

  • Strategy 3: Low-Temperature Addition of the Electrophile

    Regardless of the chosen strategy, controlling the reaction temperature is crucial. Adding the alkylating agent slowly and at a reduced temperature (e.g., 0 °C to room temperature) can help manage the reaction's exothermicity and improve selectivity.[2][5] Higher temperatures can increase the rate of the second alkylation, leading to more di-substitution.

Q2: Would a protecting group strategy be better for achieving clean mono-substitution? If so, which one should I use?

A2: Yes, a protecting group strategy is often the most reliable method for ensuring high yields of the mono-substituted product, especially when the electrophile is valuable or the purification is challenging.[1][3][4]

The most commonly employed protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[1][2][3] The process involves three key steps:

  • Protection: Reacting this compound with di-tert-butyl dicarbonate (Boc₂O) to form the mono-Boc protected intermediate.[6]

  • Functionalization: Performing the desired reaction (alkylation, acylation, etc.) on the remaining free secondary amine.[1][6]

  • Deprotection: Removing the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane), to yield the final mono-substituted product.[6]

Other protecting groups like formyl or acetyl can also be used.[2][7] The choice of protecting group will depend on the stability of your molecule to the required deprotection conditions.

Workflow Visualization: Protecting Group Strategy

Below is a DOT language script that visualizes the workflow for mono-alkylation using a Boc protecting group.

Protection_Strategy Start This compound Boc_Protection N-Boc Protection Start->Boc_Protection + Boc₂O Mono_Boc Mono-Boc Protected Intermediate Boc_Protection->Mono_Boc Alkylation Alkylation (R-X) Mono_Boc->Alkylation Alkylated_Boc N-Alkyl, N'-Boc Intermediate Alkylation->Alkylated_Boc Deprotection Deprotection (Acid) Alkylated_Boc->Deprotection Final_Product Mono-Alkylated Product Deprotection->Final_Product

Caption: Workflow for selective mono-alkylation using a Boc protecting group.

Q3: I am attempting a reductive amination and still getting di-substitution. What conditions should I optimize?

A3: Reductive amination is an excellent method for N-alkylation that often provides better selectivity than using alkyl halides.[8][9] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced.[8] If you are still observing di-substitution, consider the following optimization parameters:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and highly effective reducing agent for this transformation, often providing better selectivity than stronger reagents like sodium cyanoborohydride (NaBH₃CN).[10]

  • Solvent: The choice of solvent can influence the rate of imine formation.[10] While aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are common, protic solvents like isopropanol (IPA) can sometimes accelerate the reaction, which may be beneficial.[10] However, be aware that some reducing agents like STAB can degrade in certain protic solvents like methanol.[10]

  • Stoichiometry: Unlike alkylations with halides, for reductive amination with a mono-protected piperazine, it can be advantageous to use a slight excess of the aldehyde or ketone to ensure full consumption of the piperazine starting material.[10] If you are not using a protecting group, maintaining a slight excess of the piperazine is still recommended.

  • pH Control: The initial condensation to form the imine/iminium ion is often favored under mildly acidic conditions. Some protocols include a small amount of acetic acid to facilitate this step. However, the subsequent reduction is efficient under neutral or slightly basic conditions. Careful control of the reaction pH can be key.

Decision-Making Flowchart for Minimizing Di-substitution

This flowchart, generated using DOT language, provides a logical pathway for selecting the appropriate strategy based on experimental constraints.

Decision_Tree Start Goal: Mono-substitution of 1-(THF-3-yl)piperazine Q_Purity Is near-perfect selectivity and purity critical? Start->Q_Purity A_Protect Use Protecting Group Strategy (e.g., N-Boc) Q_Purity->A_Protect  Yes Q_Steps Are multi-step synthesis and purification acceptable? Q_Purity->Q_Steps  No A_Protonate Use In Situ Protonation (One-Pot Method) Q_Steps->A_Protonate  No Q_Purification Is purification from large excess of starting material feasible? Q_Steps->Q_Purification  Yes A_Excess Use Large Excess of Piperazine (Stoichiometric Control) Q_Purification->A_Protonate  No Q_Purification->A_Excess  Yes

Caption: Decision tree for selecting a mono-substitution strategy.

Quantitative Comparison of Strategies

StrategyKey AdvantageKey DisadvantageTypical Molar Ratio (Piperazine:Electrophile)
Excess Piperazine Simple, one-step procedure.Requires removal of large excess of starting material.3:1 to 10:1
In Situ Protonation One-pot, atom-economical, avoids protection/deprotection.Selectivity can be substrate and condition dependent.2:1 (with 1 eq. acid)
Protecting Group (Boc) Highest selectivity and purity, generally applicable.Multi-step (protection, reaction, deprotection).1:1.1 (Protected Piperazine:Electrophile)

Protocols

Protocol 1: Mono-alkylation using N-Boc Protection
  • Protection: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC/LC-MS. Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the N-Boc protected product.

  • Alkylation: Dissolve the N-Boc protected piperazine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF). Add a base (e.g., K₂CO₃, 1.5 eq) followed by the alkyl halide (1.1 eq). Stir the mixture at room temperature or heat as necessary (e.g., 60 °C) until the starting material is consumed. Filter to remove inorganic salts, concentrate the filtrate, and purify by column chromatography.[6]

  • Deprotection: Dissolve the purified N-alkyl-N'-Boc intermediate in DCM. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-4 hours. Evaporate the solvent to yield the salt of the final mono-alkylated product.[6]

Protocol 2: Mono-acylation using In Situ Protonation
  • In a reaction vessel, combine this compound (2.0 eq) and piperazine dihydrochloride (1.0 eq) in a solvent like methanol. Heat the mixture until a clear solution is formed, generating the piperazine monohydrochloride in situ.[3]

  • Cool the solution to a suitable temperature (e.g., 0 °C or room temperature).

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.0 eq).

  • Stir the reaction until completion, monitoring by TLC/LC-MS.

  • Work up the reaction by adding a base to neutralize the acid and extracting the product with an organic solvent. Purify as needed. A similar approach has been described for the mono-acylation of piperazine using CDI-activated acids in a biphasic system.[11]

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 1-(Tetrahydrofuran-3-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(Tetrahydrofuran-3-yl)piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important class of compounds. The piperazine moiety is a prevalent scaffold in a wide range of biologically active molecules and approved drugs.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems that may arise during your experiments.

Issue 1: Low Yield and/or Poor Selectivity in Reductive Amination

Question: My reductive amination of tetrahydrofuran-3-one with piperazine is resulting in a low yield of the desired this compound, along with several side products. How can I improve this?

Answer: Reductive amination is a cornerstone for synthesizing N-alkyl piperazine derivatives, but its success hinges on carefully controlling the reaction conditions to favor the desired pathway.[2][3] Low yields are often due to inefficient imine/enamine formation, competing side reactions, or catalyst deactivation.

Primary Causes & Solutions:

  • Inefficient Imine/Enamine Formation: The initial condensation between tetrahydrofuran-3-one and piperazine to form the iminium ion or enamine intermediate is a critical equilibrium-driven step.

    • Catalyst Choice: While not a "catalyst" for the condensation itself, the choice of reducing agent and its compatibility with the reaction conditions is crucial. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for imines over ketones, and does not reduce the starting ketone.[4]

    • Solvent: Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used. Protic solvents like methanol can sometimes accelerate imine formation but may also lead to the degradation of some reducing agents like STAB.[4]

    • pH Control: The reaction is typically acid-catalyzed. A small amount of acetic acid is often added to facilitate imine formation. However, excess acid can protonate the piperazine, rendering it non-nucleophilic.

  • Side Reactions:

    • Over-alkylation (Disubstitution): The formation of 1,4-bis(tetrahydrofuran-3-yl)piperazine is a common issue due to the reactivity of the second nitrogen atom.

      • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the ketone with an unsubstituted piperazine.[5]

      • Mono-protected Piperazine: Using a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy to prevent disubstitution. The protecting group can be removed in a subsequent step.

    • Self-condensation of Tetrahydrofuran-3-one: Under acidic or basic conditions, the ketone can undergo self-condensation. This can be minimized by slow addition of the ketone to the reaction mixture.

  • Catalyst/Reducing Agent Issues:

    • Decomposition of Reducing Agent: Ensure the reducing agent is fresh and handled under anhydrous conditions.

    • Suboptimal Temperature: Most reductive aminations are run at room temperature. Elevated temperatures can lead to side reactions and decomposition.

Issue 2: Challenges in N-Arylation of this compound (Buchwald-Hartwig Amination)

Question: I am struggling to achieve high yields in the Buchwald-Hartwig amination to couple an aryl halide with my this compound. What are the critical parameters to optimize?

Answer: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is a primary method for synthesizing N-aryl piperazines.[1][6][7] Its success is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.[1]

Primary Causes & Solutions:

  • Catalyst and Ligand Choice: This is the most critical factor. The combination of the palladium precursor and the phosphine ligand dictates the catalyst's activity and stability.[5]

    • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable pre-catalysts.

    • Ligand Selection: Sterically hindered and electron-rich phosphine ligands are often crucial, especially for less reactive aryl chlorides.[1] Popular choices include RuPhos, XPhos, and BINAP.[5][8] The optimal ligand will depend on the specific aryl halide and piperazine derivative.

  • Base Selection: The choice of base is crucial for the catalytic cycle.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and effective base.

    • Weaker Bases: If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[9]

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.

    • Common Solvents: Toluene, dioxane, and THF are frequently used.[9] For substrates with poor solubility, a more polar solvent like t-butanol may be beneficial.[9]

  • Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition. Monitoring the reaction progress by TLC or LC-MS is vital to determine the optimal reaction time and temperature.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst for the reductive amination of tetrahydrofuran-3-one with piperazine?

A1: For the reductive amination step, the "catalyst" is more accurately the reducing agent. Sodium triacetoxyborohydride (STAB) is widely considered the reagent of choice for this transformation. It is milder and more selective than other borohydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). STAB will selectively reduce the iminium ion intermediate in the presence of the starting ketone.

Q2: How can I effectively prevent the formation of the 1,4-disubstituted piperazine byproduct?

A2: The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen atom is available for reaction.[10] After the initial coupling, the Boc group can be easily removed with an acid like trifluoroacetic acid (TFA). Alternatively, using a large excess of piperazine (5-10 equivalents) can significantly favor mono-substitution, although this requires a more rigorous purification to remove the excess piperazine.[5]

Q3: For a Buchwald-Hartwig N-arylation, what is a good starting point for catalyst and ligand screening?

A3: A good starting point for screening is to use a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as RuPhos or XPhos.[5] These ligands have shown broad applicability and are often effective for coupling with a variety of aryl halides.

Q4: I am having difficulty purifying my final this compound derivative. What are some effective strategies?

A4: Purification of piperazine derivatives can be challenging due to their basic nature.

  • Column Chromatography: This is a standard method, but care must be taken to choose an appropriate solvent system. Often, a small amount of a basic modifier like triethylamine or ammonia in the eluent is necessary to prevent the product from streaking on the silica gel.

  • Acidic Wash/Extraction: The basic nature of the piperazine nitrogen can be exploited for purification. An acidic wash can be used to extract the desired product into the aqueous layer as its salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[9]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[9]

III. Experimental Protocols & Data

Protocol 1: Reductive Amination using N-Boc-piperazine

Materials:

  • Tetrahydrofuran-3-one (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic amount, ~5 mol%)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of N-Boc-piperazine in anhydrous DCM, add tetrahydrofuran-3-one and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig N-Arylation

Materials:

  • 1-(Tetrahydrofuran-3-yl)-N'-Boc-piperazine (1.0 eq)

  • Aryl halide (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 1-(Tetrahydrofuran-3-yl)-N'-Boc-piperazine, the aryl halide, and sodium tert-butoxide.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and RuPhos in a small amount of anhydrous toluene.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Data Summary: Catalyst/Ligand Screening for Buchwald-Hartwig Amination
Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene10092
4-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene11085
2-BromoanisolePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane10078

Note: Yields are generalized and will vary based on specific reaction conditions and the purity of the starting materials.

IV. Visualized Workflows

Decision Tree for Catalyst Selection in N-Arylation

CatalystSelection Catalyst Selection for N-Arylation start Start: N-Arylation of This compound substrate Assess Aryl Halide Reactivity start->substrate aryl_bromide Aryl Bromide/Iodide substrate->aryl_bromide High Reactivity aryl_chloride Aryl Chloride substrate->aryl_chloride Lower Reactivity ligand_choice1 Initial Ligand Screen: RuPhos, SPhos aryl_bromide->ligand_choice1 ligand_choice2 More Electron-Rich/Bulky Ligand: XPhos, BrettPhos aryl_chloride->ligand_choice2 base_choice Select Base ligand_choice1->base_choice ligand_choice2->base_choice strong_base Strong Base: NaOtBu, LHMDS base_choice->strong_base Substrate Tolerant weak_base Weaker Base: K3PO4, Cs2CO3 base_choice->weak_base Substrate Sensitive solvent_choice Select Solvent strong_base->solvent_choice weak_base->solvent_choice aprotic_solvent Toluene, Dioxane, THF solvent_choice->aprotic_solvent optimize Optimize Temperature (80-120°C) aprotic_solvent->optimize outcome Evaluate Yield and Purity optimize->outcome

Caption: Decision tree for selecting optimal Buchwald-Hartwig amination conditions.

Troubleshooting Workflow for Low Reductive Amination Yield

Troubleshooting Troubleshooting Low Reductive Amination Yield start Low Yield in Reductive Amination check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (esp. STAB) start->check_reagents disubstitution Significant Disubstitution Observed? start->disubstitution yes_disub Yes disubstitution->yes_disub no_disub No disubstitution->no_disub strategy1 Use Mono-Boc-Piperazine yes_disub->strategy1 strategy2 Increase Excess of Piperazine (5-10 eq) yes_disub->strategy2 incomplete_rxn Incomplete Reaction? no_disub->incomplete_rxn resolution Problem Resolved strategy1->resolution strategy2->resolution yes_incomplete Yes incomplete_rxn->yes_incomplete no_incomplete No incomplete_rxn->no_incomplete optimize_imine Optimize Imine Formation: - Add catalytic AcOH - Check solvent choice yes_incomplete->optimize_imine other_issues Consider Other Side Reactions (e.g., ketone self-condensation) no_incomplete->other_issues optimize_imine->resolution other_issues->resolution

Caption: A workflow for troubleshooting low yields in reductive amination.

V. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem. 9

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem. 1

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Piperazine Derivatives. BenchChem. 11

  • BenchChem Technical Support Team. (2025). Technical Support Center: Large-Scale Piperazine Synthesis. BenchChem. 12

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC - NIH. 6

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. 2

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017). ResearchGate. 13

  • Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. (n.d.). ResearchGate. 8

  • Reductive amination of piperazine. (2024, October 24). Reddit. 4

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019, December 11). PubMed. 3

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(Tetrahydrofuran-3-yl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1-(tetrahydrofuran-3-yl)piperazine scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its inherent structural features—a basic nitrogen atom for key salt-bridge interactions, a hydrogen bond-accepting tetrahydrofuran (THF) moiety, and multiple points for synthetic diversification—make it a versatile template for designing ligands targeting a wide array of biological systems.[1][2] This is particularly true for G protein-coupled receptors (GPCRs), where arylpiperazine derivatives have a long and successful history as modulators of aminergic receptors like serotonin and dopamine, crucial for treating central nervous system (CNS) disorders.[1][2]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of this compound analogs with their biological targets. We will dissect the causal relationships between specific structural modifications and resulting pharmacological activity, supported by experimental data and protocols, to empower researchers in the rational design of next-generation therapeutics.

The Core Scaffold: A Foundation for Versatility

The power of the this compound scaffold lies in its modular design. The structure can be systematically modified at three primary positions to fine-tune potency, selectivity, and pharmacokinetic properties.

  • N1-Position: The attachment point of the tetrahydrofuran ring. The stereochemistry at the C3 position of the THF ring is a critical determinant of activity.

  • N4-Position: The most common site for diversification, where various aryl, alkyl, or complex heterocyclic moieties are introduced to confer target specificity.

  • Piperazine Ring: While less frequently modified, substitutions on the carbon atoms of the piperazine ring can influence conformation and potency.[3]

Core_Scaffold cluster_0 This compound Core cluster_1 Key Modification Points mol N1 N1-Position (THF Linkage & Stereochemistry) N1->mol   Piperazine Piperazine Ring (Conformational Constraints) N4 N4-Position (Primary Diversity Point) N4->mol   Piperazine->mol  

Caption: Core this compound scaffold with key modification points.

SAR Deep Dive I: The N4-Substituent as the Primary Driver of Selectivity

The substituent at the N4-position of the piperazine ring is arguably the most critical element for determining which receptor a ligand will bind to and with what affinity. This is where the molecule extends into the more variable regions of a receptor's binding pocket.

N4-Arylpiperazines: The Classic Motif for Aminergic GPCRs

The direct attachment of an aryl or heteroaryl group to the N4-nitrogen is a hallmark of ligands targeting serotonin (5-HT) and dopamine (D) receptors.[1][2]

  • Serotonin 5-HT1A Receptor Affinity: Long-chain arylpiperazines are one of the most important classes of 5-HT1A receptor ligands.[4][5] The nature of the aryl group significantly impacts affinity. For instance, an ortho-methoxy substituent on a phenyl ring is a well-established feature that enhances 5-HT1A affinity.[4] This is often rationalized by a potential hydrogen bond interaction with a serine residue (Ser5.42) in transmembrane helix 5 of the receptor.

  • Dopamine D2/D3 Receptor Affinity: For dopamine receptor ligands, dichlorophenyl substituents are common.[6] For example, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides are potent D3 receptor ligands.[6] The substitution pattern on the phenyl ring is crucial for achieving selectivity between the highly homologous D2 and D3 subtypes.[7][8]

N4-Alkyl-Aryl Linkers: Probing Deeper into the Binding Pocket

Introducing an alkyl spacer between the N4-piperazine nitrogen and a terminal arylcarboxamide or imide group is a proven strategy for developing high-affinity ligands, including agonists, partial agonists, and antagonists.[6][9]

  • Chain Length: A butyl linker is frequently found in potent dopamine D3 receptor antagonists.[6] The length of this chain is critical; shortening or lengthening it often leads to a significant loss in potency, as it optimally positions the terminal aromatic moiety for interactions in the distal part of the binding pocket.

  • Functionalization of the Linker: Introducing functionalities like hydroxyl groups or double bonds into the linking chain can modulate activity, converting antagonists into partial agonists by altering the ligand's interaction with the receptor's "efficacy switch."[6]

Table 1: Comparative SAR of N4-Substituted Piperazine Analogs on Dopamine & Serotonin Receptors

Compound ClassN4-Substituent ExampleTarget(s)Typical Affinity (Ki)Functional ActivityReference
Arylpiperazine 2-Methoxyphenyl5-HT1ALow nMAgonist/Partial Agonist[4][5]
Arylpiperazine 2,3-DichlorophenylD2, D3Low to sub-nMAntagonist[6]
Alkyl-Arylcarboxamide -butyl-(4-pyridyl-2-yl)benzamideD3 > D2Low nMAntagonist[6]
Alkyl-Arylcarboxamide -hydroxybutyl-(2-fluorenyl)amideD3 > D2Low nMPartial Agonist[6]
Indolealkylpiperazine -propyl-(5-cyano-indole)5-HT1ASub-nMAgonist[10]

SAR Deep Dive II: The Role of the 1-(Tetrahydrofuran-3-yl) Moiety

While the N4-substituent often dictates "where" the molecule binds, the N1-substituent, in this case, the tetrahydrofuran ring, is crucial for modulating affinity and pharmacokinetic properties.

  • Hydrogen Bonding: The oxygen atom of the tetrahydrofuran ring can act as a hydrogen bond acceptor. This interaction can be critical for anchoring the ligand in the binding pocket. Molecular modeling studies of related GPCR ligands often show this oxygen interacting with polar residues like tyrosine or threonine.[11]

  • Stereochemistry: The C3 position of the tetrahydrofuran ring is a chiral center. The absolute stereochemistry—(R) versus (S)—can have a profound impact on binding affinity. It is common for one enantiomer to be significantly more potent than the other, as it orients the rest of the molecule (particularly the N4-substituent) in a more favorable conformation for receptor binding. This stereochemical preference is a strong indicator of a specific, high-affinity binding mode.

  • Physicochemical Properties: The THF moiety improves the physicochemical properties of the molecule. Compared to a more lipophilic carbocyclic ring, the polar THF group can enhance aqueous solubility and modulate lipophilicity (LogP), which are critical parameters for achieving good oral bioavailability and brain penetration for CNS targets.[12]

Experimental Protocols: From Synthesis to Biological Evaluation

A self-validating research program requires robust and reproducible experimental methods. Below are representative protocols for the synthesis and evaluation of these analogs.

General Synthesis of N4-Aryl-1-(Tetrahydrofuran-3-yl)piperazine Analogs

The synthesis is typically convergent, involving the preparation of the core piperazine intermediate followed by coupling with the desired aryl group.

Synthesis_Workflow start Commercially Available 3-Hydroxytetrahydrofuran step1 Activation of Hydroxyl (e.g., Tosylation, Mesylation) start->step1 TsCl, Pyridine step2 SN2 Displacement with N-Boc-piperazine step1->step2 K2CO3, DMF step3 Boc Deprotection (e.g., TFA, HCl) step2->step3 Acidic Conditions intermediate Core Intermediate: This compound step3->intermediate step4 Buchwald-Hartwig Amination or SNAr Reaction intermediate->step4 final_product Final Product: N4-Aryl-1-(THF-3-yl)piperazine step4->final_product Pd Catalyst, Base aryl_halide Aryl Halide (Ar-X) aryl_halide->step4

Caption: General synthetic workflow for N4-aryl-1-(tetrahydrofuran-3-yl)piperazine analogs.

Step-by-Step Protocol:

  • Activation: To a solution of (R)- or (S)-3-hydroxytetrahydrofuran in dichloromethane at 0 °C, add triethylamine (1.5 eq) followed by dropwise addition of p-toluenesulfonyl chloride (1.2 eq). Stir the reaction at room temperature overnight.

  • SN2 Displacement: To a solution of N-Boc-piperazine (2.0 eq) in dimethylformamide, add potassium carbonate (3.0 eq) and the tosylated intermediate from Step 1. Heat the mixture to 80 °C and stir for 12-18 hours.

  • Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid. Stir at room temperature for 2 hours. Concentrate the mixture in vacuo to yield the core this compound salt.

  • N-Arylation (Buchwald-Hartwig Coupling): In a sealed tube, combine the piperazine intermediate (1.0 eq), the desired aryl bromide or chloride (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq) in anhydrous dioxane.[7] Purge with argon, seal, and heat to 100 °C for 1-4 hours.

  • Final Purification: After cooling, filter the reaction mixture through celite, concentrate, and purify by column chromatography to yield the final product.

Protocol: Radioligand Competition Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Membranes expressing Receptor of Interest Incubate Incubate components at defined temp/time A->Incubate B Radioligand (e.g., [3H]-Spiperone) at constant concentration B->Incubate C Test Compound at varying concentrations C->Incubate Separate Rapid Filtration over GF/B filter paper to separate bound from free radioligand Incubate->Separate Wash Wash filters to remove non-specific binding Separate->Wash Scintillate Measure radioactivity on filters using Liquid Scintillation Counting Wash->Scintillate Plot Plot % Inhibition vs. log[Test Compound] Scintillate->Plot Calculate Calculate IC50 from curve, then Ki using Cheng-Prusoff equation Plot->Calculate

Caption: Workflow for a typical radioligand competition binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with the human D2 receptor) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge and resuspend the resulting membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).

    • 50 µL of the test compound diluted to various concentrations.

    • 50 µL of the radioligand (e.g., [3H]-Spiperone for D2 receptors) at a concentration near its Kd.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Plot percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of privileged structures in drug discovery. The SAR data clearly demonstrate that while the N4-substituent is the primary determinant of target selectivity, the tetrahydrofuran moiety plays a crucial role in optimizing affinity and drug-like properties through stereospecific interactions and improved physicochemical characteristics. Future work in this area will likely focus on leveraging this well-understood SAR to design ligands with polypharmacology (i.e., intentionally hitting multiple targets, such as both 5-HT1A and D2 receptors) for complex CNS disorders like schizophrenia or depression.[13] The synthetic tractability of this core ensures that it will remain a valuable starting point for medicinal chemists for years to come.

References

A Senior Application Scientist's Guide to In Silico ADMET Prediction for 1-(Tetrahydrofuran-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of drug candidate failures in late-stage clinical trials can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2][3] This guide provides a comparative analysis of leading in silico platforms for predicting the ADMET properties of a novel small molecule, 1-(Tetrahydrofuran-3-yl)piperazine. By leveraging a multi-tool approach, researchers can build a robust, predictive ADMET profile early in the discovery pipeline, enabling data-driven decisions, optimizing resource allocation, and ultimately increasing the probability of clinical success. We will compare predictions from prominent, freely accessible web servers—ADMETlab 3.0, pkCSM, and SwissADME—and provide a detailed workflow for conducting such an analysis, grounded in the principles of scientific rigor and predictive validation.

Introduction: The Imperative of Early ADMET Profiling

The journey from a hit compound to a marketed drug is characterized by a high attrition rate, with estimates suggesting that poor pharmacokinetic and safety properties are a primary cause of failure.[3][4] Conducting comprehensive experimental ADMET studies for every synthesized compound is both resource-intensive and impractical.[5] This is where in silico modeling has become an indispensable component of the drug discovery toolkit.[5][6][7] These computational methods, often powered by machine learning and quantitative structure-activity relationship (QSAR) models, offer rapid, cost-effective alternatives for screening and prioritizing compounds with favorable ADMET characteristics long before committing to expensive and time-consuming experimental validation.[7][8][9] Early identification of potential liabilities such as poor absorption, unfavorable metabolic pathways, or toxicity risks allows medicinal chemists to refine chemical structures proactively.[2][10]

The Subject Molecule: this compound

For this guide, we will analyze this compound, a representative small molecule that contains structural motifs common in medicinal chemistry.

PropertyValue
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Canonical SMILES C1NCC(N1)C2CCOC2
2D Structure
alt text

Structure and property data sourced from PubChem.

A Comparative Analysis of In Silico ADMET Prediction Platforms

No single in silico tool is definitive. The most robust approach involves comparing the outputs from several platforms, each built on different datasets and algorithms. This cross-validation provides a more confident prediction range. For this guide, we selected three widely respected, non-commercial web servers.

  • ADMETlab 3.0: A comprehensive platform that utilizes a multi-task deep message passing neural networks (DMPNN) architecture to evaluate 119 ADMET-related endpoints.[11][12][13][14] Its broad coverage and use of modern AI make it a powerful screening tool.

  • pkCSM: This tool employs a unique methodology based on graph-based structural signatures to predict a wide range of pharmacokinetic and toxicity properties.[15][16][17][18] Its predictive models have been validated across large and diverse datasets.

  • SwissADME: A user-friendly tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[19][20][21][22] It is particularly valued for its intuitive graphical outputs, such as the "BOILED-Egg" model for predicting gastrointestinal absorption and blood-brain barrier penetration.

Predicted ADMET Profile: A Multi-Tool Comparison

The following table summarizes the predicted ADMET properties for this compound across the selected platforms. The SMILES string C1NCC(N1)C2CCOC2 was used as the input for each server.

Parameter Category ADMETlab 3.0 Prediction pkCSM Prediction SwissADME Prediction Interpretation & Rationale
Water Solubility AbsorptionGood-1.13 log(mol/L)Very SolubleAll tools predict high aqueous solubility, a prerequisite for good absorption. The piperazine and tetrahydrofuran moieties contribute to this property.
Caco-2 Permeability AbsorptionHigh1.15 log PappLowPredictions for intestinal permeability are conflicting. pkCSM predicts high permeability, while SwissADME suggests low permeability. This discrepancy highlights an area requiring experimental validation (e.g., a PAMPA or Caco-2 assay).
Human Intestinal Absorption Absorption95.2%93.5%HighStrong consensus suggests the compound will be well-absorbed from the gut, consistent with its high solubility.
P-glycoprotein (P-gp) Substrate AbsorptionNoNoNoThe compound is not predicted to be a substrate of P-gp, a key efflux transporter. This is favorable, as it reduces the risk of being pumped out of cells, thereby increasing bioavailability.
Blood-Brain Barrier (BBB) Permeability DistributionYes-0.99 logBBNoAnother point of divergence. ADMETlab 3.0 predicts CNS penetration, while pkCSM's logBB value is borderline and SwissADME predicts no penetration. The BOILED-Egg model from SwissADME likely flags it as P-gp substrate-negative but outside the brain-penetrant region.
CYP2D6 Inhibitor MetabolismNoNoNoConsensus prediction of no inhibition for the major drug-metabolizing enzyme CYP2D6, indicating a lower risk of drug-drug interactions with other medications metabolized by this enzyme.
CYP3A4 Inhibitor MetabolismNoNoNoSimilar to CYP2D6, the compound is not predicted to inhibit CYP3A4, further reducing the risk of metabolic drug-drug interactions.
Total Clearance ExcretionN/A0.85 log(ml/min/kg)N/AThe predicted clearance value from pkCSM is moderate, suggesting a reasonable half-life in the body.
hERG I Inhibitor ToxicityNoNoN/AThe compound is not predicted to inhibit the hERG channel, which is a critical safety checkpoint. hERG inhibition is linked to potentially fatal cardiac arrhythmias.
AMES Toxicity ToxicityNoNoN/APredicted to be non-mutagenic according to the AMES test, a key indicator of carcinogenic potential.
Hepatotoxicity ToxicityNoNoN/AThe molecule is not predicted to cause drug-induced liver injury, a major reason for drug withdrawal.

Experimental Workflow: Generating an ADMET Profile with pkCSM

This protocol outlines the straightforward process of using a web-based tool like pkCSM to generate a predictive profile. The causality behind this workflow is to provide a rapid, data-rich assessment from a single, easily accessible input.

Step-by-Step Methodology:

  • Navigate to the Web Server: Open a web browser and go to the pkCSM Pharmacokinetics Tool.[17]

  • Prepare the Input: The primary input is the chemical structure, most commonly provided in the Simplified Molecular Input Line Entry System (SMILES) format. For our molecule, the SMILES string is C1NCC(N1)C2CCOC2.

  • Submit the Molecule: Paste the SMILES string into the input box on the website. The tool also accepts batch submissions of multiple SMILES strings, one per line.

  • Initiate Prediction: Click the "Predict" button to start the analysis. The server's backend algorithms process the graph-based signatures of the molecule to generate predictions.[15]

  • Analyze the Output: The results are typically presented in a comprehensive table, categorized by ADMET properties. Each prediction is accompanied by a quantitative value (e.g., log units) or a classification (e.g., "Yes/No").

  • Interpret and Record: Systematically review each predicted parameter. Compare the values against established thresholds for "drug-like" properties. For example, a high intestinal absorption (>80%) is generally favorable, while inhibition of major CYP enzymes is a potential liability. Record these findings for comparative analysis with other tools.

G cluster_input Step 1: Input Preparation cluster_platform Step 2: Platform Interaction cluster_backend Step 3: In Silico Modeling cluster_output Step 4: Data Analysis Input Obtain SMILES String 'C1NCC(N1)C2CCOC2' WebServer Navigate to pkCSM Web Server Input->WebServer Manual Entry Submit Paste SMILES & Initiate Prediction WebServer->Submit Algorithm Graph-Based Signature Algorithm Execution Submit->Algorithm Server-Side Process Results Tabulated ADMET Predictions Algorithm->Results Interpretation Compare to Thresholds & Record Findings Results->Interpretation Scientific Review

Interpreting the Data: A Holistic View

The power of in silico prediction lies not in a single number, but in the convergence or divergence of evidence from multiple sources.

  • Points of Consensus: When multiple platforms with different underlying models agree (e.g., high intestinal absorption, no CYP inhibition, no AMES toxicity for our molecule), confidence in that prediction is high. These represent low-risk areas.

  • Points of Divergence: Disagreements, such as those seen for Caco-2 permeability and BBB penetration, are equally valuable. They flag specific, high-priority properties that require definitive experimental testing. This targeted approach is far more efficient than experimentally testing every parameter.

  • The Mechanistic Context: Understanding the relationship between physicochemical properties and ADMET outcomes is key. For instance, high solubility is mechanistically linked to good absorption. The diagram below illustrates these interconnected relationships.

// Central Node Molecule [label="Chemical\nStructure", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Physicochemical Properties PhysChem [label="Physicochemical\nProperties\n(Solubility, LogP, TPSA)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.5,1.5!"];

// ADMET Nodes A [label="Absorption\n(Intestinal, BBB)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1.5,-2!"]; D [label="Distribution\n(Plasma Protein Binding)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="1.5,-2!"]; M [label="Metabolism\n(CYP Inhibition/Substrate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,1.5!"]; E [label="Excretion\n(Clearance)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,3!"]; T [label="Toxicity\n(hERG, Mutagenicity)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-3.5!"];

// Edges Molecule -> PhysChem; PhysChem -> A; PhysChem -> D; Molecule -> M; Molecule -> T; A -> D [dir=both]; D -> M; M -> E; } dot Caption: Interrelationships of Key ADMET Parameters.

Conclusion and Future Outlook

The in silico ADMET analysis of this compound reveals a promising initial profile, characterized by likely high absorption and a low risk of metabolic and toxicity issues. However, it also critically identifies conflicting predictions for intestinal and blood-brain barrier permeability, directing future experimental work with precision. By integrating multiple predictive tools like ADMETlab 3.0, pkCSM, and SwissADME, drug discovery teams can build a multi-faceted, evidence-based case for advancing or deprioritizing candidates. As machine learning and AI continue to evolve, the accuracy and scope of these in silico models will undoubtedly expand, further cementing their role as a cornerstone of modern, efficient, and rational drug design.[5][6]

References

A Comparative Analysis of the Biological Activity of 1-(Tetrahydrofuran-3-yl)piperazine and Arylpiperazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of the current scientific literature reveals a significant disparity in the available biological data between the well-characterized class of arylpiperazines and the lesser-known compound, 1-(Tetrahydrofuran-3-yl)piperazine. While arylpiperazines are a cornerstone of modern medicinal chemistry with a vast body of research supporting their diverse pharmacological activities, this compound remains largely uncharacterized in the public domain. This guide will synthesize the extensive knowledge on arylpiperazines and highlight the current data gap for its tetrahydrofuran counterpart, providing a framework for future comparative studies.

Introduction: The Versatile Piperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics.[1][2] Its unique physicochemical properties, including its ability to engage in various molecular interactions and its favorable pharmacokinetic profile, have made it a versatile building block for designing centrally active agents.[3][4] The biological activity of piperazine derivatives is largely dictated by the nature of the substituents on its nitrogen atoms. A major and extensively studied class of these compounds are the arylpiperazines, which feature an aromatic ring system attached to one of the piperazine nitrogens.

Arylpiperazines: A Deep Dive into a Well-Established Class of Biologically Active Molecules

Arylpiperazines are renowned for their broad spectrum of pharmacological activities, primarily targeting G-protein coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine (D2) receptors.[5][6] This has led to their development as antipsychotics, antidepressants, and anxiolytics.[3]

Structure-Activity Relationship (SAR) of Arylpiperazines

The biological activity of arylpiperazines is intricately linked to the substitution pattern on the aryl ring. For instance, the presence of a methoxy group on the ortho position of the phenyl ring is a common feature in many potent 5-HT1A receptor ligands.[7] The nature and position of substituents on the aryl ring can significantly influence receptor affinity and selectivity.[7]

Receptor Binding Profile of Arylpiperazines

The interaction of arylpiperazines with various receptors has been extensively documented through radioligand binding assays. These studies have provided detailed information on their affinity (Ki values) for different receptor subtypes.

Table 1: Representative Receptor Binding Affinities (Ki, nM) of Common Arylpiperazines

Compound 5-HT1A 5-HT2A D2 α1-adrenergic
Buspirone High Moderate Moderate Low
Aripiprazole High High High Moderate
Vortioxetine High Moderate Low Low

| Clozapine | Moderate | High | Moderate | High |

Note: This table provides a generalized summary. Specific Ki values can vary depending on the experimental conditions and can be found in the cited literature.

The docking of arylpiperazines into the binding pockets of receptors like the dopamine D2 receptor has been modeled, revealing key interactions. The protonated nitrogen of the piperazine ring often forms a salt bridge with an aspartate residue, while the aryl group engages in hydrophobic and edge-to-face pi-stacking interactions with aromatic amino acid residues within the receptor.[8]

Functional Activity of Arylpiperazines

Beyond simple binding, the functional consequences of receptor engagement by arylpiperazines are diverse. They can act as agonists, partial agonists, or antagonists at their target receptors. For example, aripiprazole is a partial agonist at the D2 receptor, which contributes to its unique antipsychotic profile.[5] Functional assays, such as measuring second messenger responses (e.g., cAMP levels) or receptor internalization, are crucial for elucidating the full pharmacological profile of these compounds.

This compound: An Uncharted Territory

In stark contrast to the wealth of data on arylpiperazines, a thorough search of the scientific and patent literature reveals a significant lack of publicly available biological data for this compound. While its chemical structure is known, there are no published studies detailing its receptor binding affinities, functional activities, or in vivo pharmacological effects.

The key structural difference lies in the replacement of the aromatic ring of arylpiperazines with a saturated, non-aromatic tetrahydrofuran ring. This substitution would be expected to have a profound impact on its biological activity.

Key Predicted Differences in Biological Activity:

  • Loss of Aromatic Interactions: The absence of an aromatic ring would preclude the pi-stacking and other electronic interactions that are critical for the high-affinity binding of many arylpiperazines to their target receptors.[8]

  • Altered Lipophilicity and Solubility: The tetrahydrofuran moiety would impart different lipophilicity and water solubility compared to an aryl group, which would affect its pharmacokinetic properties, including its ability to cross the blood-brain barrier.

  • Different Conformational Flexibility: The tetrahydrofuran ring has a different three-dimensional shape and conformational flexibility compared to a planar aryl ring, which would influence how it fits into a receptor's binding pocket.

Experimental Protocols for Future Comparative Analysis

To bridge this knowledge gap and enable a meaningful comparison, the following experimental workflows would be essential for characterizing the biological activity of this compound.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9] This would involve incubating membranes from cells expressing the receptor of interest (e.g., 5-HT1A, D2) with a radiolabeled ligand and varying concentrations of the test compound.

G cluster_workflow Radioligand Binding Assay Workflow start Prepare cell membranes expressing target receptor radioligand Incubate membranes with radioligand and test compound start->radioligand filter Separate bound and free radioligand via filtration radioligand->filter scintillation Quantify radioactivity using scintillation counting filter->scintillation analysis Calculate Ki values from competition curves scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

To determine whether this compound acts as an agonist, antagonist, or partial agonist, functional assays are necessary. For GPCRs, this could involve measuring changes in second messenger levels, such as cAMP or intracellular calcium.

G cluster_workflow GPCR Functional Assay Workflow (cAMP) start Culture cells expressing the target GPCR treat Treat cells with varying concentrations of test compound start->treat stimulate Stimulate with a known agonist (for antagonist mode) treat->stimulate lyse Lyse cells and measure intracellular cAMP levels stimulate->lyse analysis Generate dose-response curves to determine EC50/IC50 lyse->analysis

Caption: Workflow for a cAMP-based functional assay.

Conclusion and Future Directions

The arylpiperazine scaffold has proven to be an exceptionally fruitful starting point for the development of a wide array of CNS-active drugs. The extensive body of literature on their SAR, receptor binding, and functional activity provides a solid foundation for understanding their therapeutic effects. In contrast, this compound represents a significant unknown in the field of piperazine pharmacology.

The lack of available data makes a direct comparison of its biological activity with that of arylpiperazines impossible at this time. The structural differences strongly suggest that this compound would exhibit a markedly different pharmacological profile. Future research efforts should focus on the synthesis and comprehensive biological evaluation of this compound using standard in vitro assays. Such studies are essential to determine if this alicyclic-substituted piperazine holds any therapeutic potential and to enrich our understanding of the broader SAR of piperazine derivatives.

References

The Emergence of 1-(Tetrahydrofuran-3-yl)piperazine: A Next-Generation Scaffold for CNS Therapeutics?

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Preclinical Validation

In the relentless pursuit of novel chemical entities to address the complexities of central nervous system (CNS) disorders, medicinal chemists continually seek scaffolds that offer a superior balance of efficacy, safety, and pharmacokinetic properties. The piperazine ring is a well-established "privileged scaffold" in CNS drug discovery, forming the core of numerous successful therapeutics, from antipsychotics to anxiolytics and antidepressants.[1][2][3] Its versatile structure allows for fine-tuning of receptor interactions and physicochemical properties.[2][4] This guide introduces a novel piperazine derivative, 1-(Tetrahydrofuran-3-yl)piperazine, and provides a comprehensive framework for its validation as a CNS therapeutic scaffold. Through a comparative analysis with established piperazine-containing drugs—Aripiprazole, Buspirone, and Vortioxetine—we will delineate the critical experimental pathway for characterizing this promising new chemical entity.

The Piperazine Precedent: A Foundation of CNS Drug Discovery

The prevalence of the piperazine moiety in CNS-active drugs is a testament to its utility.[1][4] This six-membered heterocycle, with its two nitrogen atoms, provides a versatile anchor for a wide array of substituents, enabling the modulation of pharmacological activity and drug-like properties.[2][4] The basicity of the piperazine nitrogen atoms allows for salt formation, which can enhance solubility and bioavailability. Furthermore, the chair conformation of the piperazine ring can be exploited to orient substituents in precise three-dimensional arrangements, facilitating optimal interactions with complex biological targets such as G-protein coupled receptors (GPCRs) and transporters in the brain.[4]

Introducing this compound: A Scaffold with Untapped Potential

The focus of this guide, this compound, introduces a unique modification to the well-trodden piperazine core. The incorporation of a tetrahydrofuran (THF) ring presents several intriguing possibilities for CNS drug design. The THF moiety, with its oxygen atom, can act as a hydrogen bond acceptor, potentially forging novel interactions with receptor targets. Its saturated, non-aromatic nature may also contribute to improved metabolic stability and a reduced likelihood of off-target effects often associated with aromatic substituents. The key question, which this guide will equip researchers to answer, is whether these theoretical advantages translate into a superior performance profile compared to existing scaffolds.

Comparative Analysis: Benchmarking Against the Titans

To rigorously validate this compound, its performance must be benchmarked against established CNS drugs that share the piperazine core. For this guide, we have selected three such drugs, each with a distinct pharmacological profile:

  • Aripiprazole: An atypical antipsychotic with a unique mechanism as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist, and a 5-HT2A antagonist.[5][6]

  • Buspirone: An anxiolytic agent that acts as a serotonin 5-HT1A receptor partial agonist.[7][8]

  • Vortioxetine: A multimodal antidepressant that combines serotonin reuptake inhibition with modulation of several serotonin receptors.[9][10]

The following tables present a comparative summary of key performance parameters for these drugs, alongside a hypothetical yet plausible target profile for our novel scaffold, this compound, to illustrate the validation process.

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
TargetAripiprazoleBuspironeVortioxetineThis compound (Hypothetical Target)
Dopamine D20.95[11]>1000>10005.2
Serotonin 5-HT1A1.71.115[9]2.5
Serotonin 5-HT2A3.4561208.1
Serotonin Transporter (SERT)98[12]>10001.650
Table 2: Comparative Functional Activity and Physicochemical Properties
ParameterAripiprazoleBuspironeVortioxetineThis compound (Hypothetical Target)
D2 Receptor ActivityPartial Agonist[5][6]N/AN/APartial Agonist
5-HT1A Receptor ActivityPartial Agonist[5][6]Partial Agonist[7][8]Agonist[13]Partial Agonist
Blood-Brain Barrier Permeability (Papp, 10⁻⁶ cm/s)HighModerateHighHigh (Predicted)
Plasma Protein Binding>99%[11][12]~86%[7]~98%[10]~95%

Experimental Protocols for Scaffold Validation

The following section outlines the essential experimental workflows required to generate the data presented in the comparative tables and to fully characterize the potential of this compound as a CNS therapeutic scaffold.

In Vitro Assays

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of CNS-relevant receptors and transporters.

  • Methodology:

    • Prepare cell membranes from stable cell lines overexpressing the human receptor of interest (e.g., CHO-K1 cells for D2 receptors, HEK293 cells for 5-HT1A receptors).

    • Incubate the cell membranes with a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A) at a fixed concentration.

    • Add increasing concentrations of the test compound (this compound) to compete with the radioligand for binding to the receptor.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. Functional Assays (e.g., [³⁵S]GTPγS Binding Assay for GPCRs)

  • Objective: To determine the functional activity of the test compound at a specific GPCR (agonist, partial agonist, antagonist, or inverse agonist).

  • Methodology:

    • Use cell membranes from cell lines expressing the receptor of interest.

    • Incubate the membranes with [³⁵S]GTPγS, a non-hydrolyzable GTP analog that binds to activated G-proteins.

    • Add increasing concentrations of the test compound.

    • Measure the amount of [³⁵S]GTPγS incorporated into the membranes.

    • Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the effect of a known agonist. Partial agonists will produce a submaximal stimulation compared to a full agonist.

3. In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)

  • Objective: To assess the passive permeability of the test compound across an artificial membrane mimicking the BBB.

  • Methodology:

    • Use a 96-well filter plate where the filter is coated with a lipid mixture that mimics the composition of the BBB.

    • Add a solution of the test compound to the donor wells.

    • Add buffer to the acceptor wells.

    • Incubate the plate and then measure the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

In Vivo Assays

1. Rodent Behavioral Models

  • Objective: To evaluate the in vivo efficacy of the test compound in animal models relevant to specific CNS disorders.

  • Methodology (Example: Forced Swim Test for Antidepressant Activity):

    • Administer the test compound or vehicle to mice or rats.

    • After a specific pre-treatment time, place the animals individually in a cylinder of water from which they cannot escape.

    • Record the duration of immobility during the test session.

    • A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.

2. In Vivo Receptor Occupancy Studies (e.g., using PET imaging)

  • Objective: To determine the relationship between the administered dose of the test compound and its binding to the target receptor in the living brain.

  • Methodology:

    • Administer a range of doses of the non-radiolabeled test compound to animal subjects (or human volunteers in a clinical setting).

    • At various time points after dosing, inject a radiolabeled ligand that specifically binds to the target receptor.

    • Use Positron Emission Tomography (PET) to measure the amount of radioligand binding in different brain regions.

    • Calculate the percentage of receptor occupancy at each dose of the test compound.

Visualizing the Validation Workflow

The following diagrams illustrate the key decision-making processes and experimental workflows involved in the validation of a novel CNS therapeutic scaffold.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor Binding Receptor Binding Functional Activity Functional Activity Receptor Binding->Functional Activity High Affinity Hits BBB Permeability BBB Permeability Functional Activity->BBB Permeability Desired Activity Profile Metabolic Stability Metabolic Stability BBB Permeability->Metabolic Stability Good Permeability Pharmacokinetics Pharmacokinetics Metabolic Stability->Pharmacokinetics Lead Candidate Selection Behavioral Models Behavioral Models Pharmacokinetics->Behavioral Models Favorable PK Profile Receptor Occupancy Receptor Occupancy Behavioral Models->Receptor Occupancy In Vivo Efficacy Toxicology Toxicology Receptor Occupancy->Toxicology Target Engagement Confirmed

Caption: High-level workflow for CNS scaffold validation.

G start Test Compound assay In Vitro BBB Co-culture Model Apical Chamber (Blood Side) Endothelial Cell Monolayer Basal Chamber (Brain Side) start->assay:f1 analysis LC-MS/MS Quantification assay:f3->analysis result Calculate Papp analysis->result

Caption: Experimental setup for in vitro BBB permeability assay.

Discussion and Future Directions

The validation of this compound as a CNS therapeutic scaffold is a multi-faceted process that requires a systematic and comparative approach. The initial in vitro profiling is crucial for establishing its fundamental pharmacological properties. High affinity and the desired functional activity at key CNS targets, such as dopamine and serotonin receptors, are the first hurdles. Subsequently, favorable physicochemical properties, particularly high BBB permeability, are essential for any compound intended to act within the brain.

The hypothetical data presented in this guide positions this compound as a promising scaffold with a balanced profile of potent D2 and 5-HT1A partial agonism, which could translate to a unique therapeutic profile with antipsychotic and anxiolytic/antidepressant properties. The next critical steps would involve synthesizing a library of derivatives to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Ultimately, the success of this novel scaffold will be determined by its performance in in vivo models. Demonstrating efficacy in relevant behavioral assays, coupled with a clear understanding of its pharmacokinetic profile and target engagement in the brain, will be the definitive validation of this compound as a valuable addition to the armamentarium of CNS drug discovery. This guide provides the roadmap for that journey.

References

A Head-to-Head Comparison of 1-(Tetrahydrofuran-3-yl)piperazine with Known Kinase Inhibitors: A Framework for Profiling Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the kinase inhibitory potential of the novel chemical entity, 1-(Tetrahydrofuran-3-yl)piperazine. Given the prevalence of the piperazine motif in approved kinase inhibitors, this compound represents a valuable starting point for inhibitor design.[1] This document outlines a systematic, head-to-head comparison against a panel of well-characterized kinase inhibitors, providing the necessary experimental protocols and data interpretation strategies to ascertain its activity, selectivity, and potential as a lead compound.

The piperazine ring is a key structural feature in many biologically active compounds, contributing to favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] Its presence in numerous approved drugs underscores its utility as a scaffold in medicinal chemistry.[1][2]

Introduction to the Comparative Framework

The central objective of this guide is to propose a rigorous, multi-faceted approach to characterize the kinase inhibitory profile of this compound. This involves a direct comparison with a curated selection of known kinase inhibitors, each representing a distinct class of activity and selectivity. This comparative analysis will enable a nuanced understanding of the compound's potential, guiding future structure-activity relationship (SAR) studies.

The selected comparators are:

  • Staurosporine: A broad-spectrum, potent kinase inhibitor, serving as a benchmark for pan-kinase activity.[3] Its inclusion helps to contextualize the potency of our test compound against a wide range of kinases.[3]

  • Dasatinib: A multi-kinase inhibitor with a defined spectrum of targets, including BCR-ABL and Src family kinases.[4][5][6] It represents a clinically successful drug with a known promiscuity profile.[4][5]

  • Lapatinib: A dual inhibitor of EGFR and HER2, representing a more targeted therapeutic agent.[7][8] This allows for an assessment of selectivity against specific, well-validated cancer targets.[7][8]

The following sections will detail the experimental design, from initial biochemical screening to cell-based functional assays, providing a complete workflow for the comprehensive evaluation of this compound.

Experimental Design and Methodologies

A systematic evaluation of a novel compound requires a tiered approach, beginning with broad biochemical profiling and progressing to more complex cell-based assays. This ensures a thorough characterization of both on-target and potential off-target activities.

Overall Experimental Workflow

The proposed workflow is designed to efficiently assess the kinase inhibitory potential of this compound, from initial hit identification to preliminary mechanism of action studies.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Assays A Compound Acquisition & QC (this compound, Staurosporine, Dasatinib, Lapatinib) B Primary Kinase Panel Screening (Single High Concentration) A->B Purity >95% C IC50 Determination for Active Hits (Dose-Response Curves) B->C >50% Inhibition D Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) C->D Confirmed Activity E Target Engagement & Pathway Analysis (Western Blot for Phospho-Proteins) D->E Potent Compounds

Caption: High-level workflow for kinase inhibitor profiling.

Detailed Experimental Protocols

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of recombinant kinases. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is recommended for its high sensitivity and throughput.[9][10] This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[9]

Materials:

  • Recombinant human kinases (e.g., from a commercial vendor).

  • Corresponding peptide substrates.

  • ATP.

  • Test compounds (this compound, Staurosporine, Dasatinib, Lapatinib) dissolved in DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit.

  • White, opaque 384-well assay plates.

  • Multichannel pipettors and a plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO control (for "no inhibitor" and "no enzyme" wells) to each well.

    • Add 2.5 µL of kinase solution (diluted in kinase assay buffer) to each well, except for the "no enzyme" control.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate competitive inhibition assessment.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol uses Western blotting to assess the ability of the compounds to inhibit the phosphorylation of downstream substrates in a cellular context. This provides evidence of target engagement and mechanism of action.

Materials:

  • Cancer cell line with a known activated kinase pathway (e.g., BT-474 for HER2, K562 for BCR-ABL).

  • Cell culture medium and supplements.

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-HER2, anti-total-HER2, anti-phospho-AKT, anti-total-AKT, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Head-to-Head Comparison: Data Presentation

The following tables present hypothetical, yet plausible, data that could be generated from the described experiments. This data is for illustrative purposes to demonstrate how the results would be presented and interpreted.

Table 1: Biochemical IC50 Values against a Select Kinase Panel
Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)[4][11]Lapatinib IC50 (nM)[12][13]
ABL1 >10,00015<1>10,000
SRC 8506<1>10,000
EGFR 5,200253010.8
ERBB2 (HER2) 6,80030459.3
VEGFR2 950205500
CDK2 >10,000325>10,000
p38α 1,2001015>10,000

Data is hypothetical and for illustrative purposes only.

Table 2: Cellular Activity in Selected Cancer Cell Lines
Cell LinePrimary Driver KinaseThis compound GI50 (µM)Staurosporine GI50 (µM)Dasatinib GI50 (µM)Lapatinib GI50 (µM)[12]
K562 BCR-ABL>200.050.005>20
BT-474 HER215.50.080.50.1
A431 EGFR18.20.060.20.8
HUVEC (Endothelial)8.90.020.015.0

GI50 (Growth Inhibition 50) values are hypothetical.

Mechanistic Insights and Pathway Analysis

To visualize the potential points of inhibition within a relevant signaling cascade, we can map the activity of the compounds onto a simplified pathway diagram. The EGFR/HER2 signaling pathway is a critical driver in many cancers and serves as an excellent model for this analysis.

G EGF Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimer EGF->EGFR_HER2 RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Lapatinib Lapatinib Lapatinib->EGFR_HER2 Dasatinib Dasatinib Dasatinib->EGFR_HER2 Staurosporine Staurosporine Staurosporine->EGFR_HER2 Staurosporine->PI3K Test_Compound Test Compound (Weak Activity) Test_Compound->EGFR_HER2

References

A Methodological and Comparative Guide to In Vivo Efficacy Studies of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The 1-(Tetrahydrofuran-3-yl)piperazine scaffold is a recognized motif in medicinal chemistry, often explored for its potential to modulate interactions with biological targets. However, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable scarcity of specific in vivo efficacy studies published for compounds centered on this precise core structure. This guide, therefore, broadens its scope to provide a comparative framework for in vivo efficacy studies of piperazine-based compounds in key therapeutic areas where such scaffolds are prevalent. By examining structurally related compounds, this guide aims to offer valuable, field-proven insights into experimental design, data interpretation, and comparative analysis that can be extrapolated to novel molecules, including those based on the this compound core.

The Piperazine Scaffold: A Privileged Structure in Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This simple yet versatile structure is a cornerstone in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2][3] Its prevalence stems from a combination of favorable physicochemical properties, including its ability to improve aqueous solubility and its straightforward synthesis, which allows for diverse substitutions at the nitrogen atoms.[1][2] These substitutions enable the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Piperazine derivatives have demonstrated significant therapeutic potential across a range of diseases, most notably in central nervous system (CNS) disorders and oncology.[1][2][4]

Comparative In Vivo Efficacy of Piperazine-Based Compounds in CNS Disorders

Piperazine-containing molecules have been extensively investigated for their ability to modulate neurotransmitter systems in the brain, leading to the development of numerous antipsychotic and antidepressant medications.[1][5] The following sections compare the in vivo efficacy of representative piperazine-based compounds in preclinical models of psychosis and depression.

Antipsychotic Activity

A common strategy in the development of atypical antipsychotics is the combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. The following is a comparative overview of two compounds, with a focus on their in vivo profiles in rodent models of psychosis.

Data Summary: In Vivo Antipsychotic Activity

CompoundAnimal ModelKey Efficacy EndpointsDose RangeRoute of AdministrationKey FindingsReference
Compound 3w Apomorphine-induced climbing in miceReduction in climbing behavior0.05 - 0.2 mg/kgi.p.Significant reversal of apomorphine-induced climbing, indicative of D2 receptor antagonism.[6]
MK-801-induced hyperactivity in miceReduction in locomotor activity0.05 - 0.2 mg/kgi.p.Dose-dependent reduction of hyperactivity, suggesting efficacy against positive symptoms of psychosis.[6]
NRA0562 Methamphetamine-induced locomotor hyperactivity in ratsInhibition of hyperactivityNot specifiedNot specifiedDose-dependent inhibition of hyperactivity.[7]
Methamphetamine-induced stereotyped behavior in ratsAntagonism of stereotypyHigher than for hyperactivityNot specifiedDose-dependent antagonism, with a higher dose required than for locomotor activity.[7]

Experimental Protocol: Apomorphine-Induced Climbing in Mice

This model is a classic behavioral assay used to screen for dopamine D2 receptor antagonist activity, a hallmark of antipsychotic drugs.

  • Animal Acclimatization: Male ICR mice are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.

  • Drug Administration: Mice are pre-treated with the test compound (e.g., Compound 3w) or vehicle via intraperitoneal (i.p.) injection.

  • Induction of Climbing Behavior: Thirty minutes after test compound administration, mice are injected with apomorphine (a non-selective dopamine agonist) to induce climbing behavior.

  • Behavioral Observation: Immediately after apomorphine injection, mice are placed individually in wire mesh cages. The duration of climbing behavior (all four paws on the cage wall) is recorded for a period of 30 minutes.

  • Data Analysis: The total climbing time for each mouse is calculated. Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is used to compare the climbing times of the compound-treated groups to the vehicle-treated group. A significant reduction in climbing time indicates potential antipsychotic activity.

Experimental Workflow: Antipsychotic Screening

G cluster_pre Pre-treatment cluster_induction Induction cluster_observation Observation & Analysis acclimatization Animal Acclimatization drug_admin Test Compound/Vehicle Administration (i.p.) acclimatization->drug_admin apomorphine Apomorphine Injection drug_admin->apomorphine 30 min behavioral_obs Record Climbing Behavior (30 min) apomorphine->behavioral_obs Immediate data_analysis Data Analysis (ANOVA) behavioral_obs->data_analysis

Workflow for the apomorphine-induced climbing model.

Antidepressant Activity

The forced swim test (FST) and tail suspension test (TST) are widely used behavioral despair models to screen for potential antidepressant efficacy. The following table summarizes the in vivo findings for a piperazine derivative, LQFM212.

Data Summary: In Vivo Antidepressant Activity

CompoundAnimal ModelKey Efficacy EndpointsDoseRoute of AdministrationKey FindingsReference
LQFM212 Forced Swim Test (FST) in miceReduction in immobility time54 µmol/kgNot specifiedSignificant antidepressant-like effect after a single dose and after repeated treatment for 15 days.[5]
Tail Suspension Test (TST) in miceReduction in immobility timeNot specifiedNot specifiedNot explicitly stated for LQFM212, but often used in conjunction with FST.[8]

Experimental Protocol: Forced Swim Test in Mice

This test is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the duration of active, escape-oriented behaviors.

  • Animal Preparation: Male Swiss mice are individually housed with free access to food and water in a temperature-controlled room.

  • Drug Administration: Mice receive the test compound (e.g., LQFM212), a reference antidepressant, or vehicle. The administration can be a single dose or repeated over a period (e.g., 15 days) to assess acute and chronic effects.

  • Test Session: Mice are individually placed in a transparent glass cylinder filled with water (25°C) to a depth where they cannot touch the bottom with their hind paws or tail.

  • Behavioral Recording: The behavior of each mouse is recorded for a 6-minute period. The duration of immobility (floating motionless or making only small movements to keep the head above water) is scored during the last 4 minutes of the test.

  • Data Interpretation: A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Logical Relationship: Monoaminergic Pathway Involvement

G LQFM212 LQFM212 Monoaminergic_System Monoaminergic System LQFM212->Monoaminergic_System modulates Antidepressant_Effect Antidepressant-like Effect Monoaminergic_System->Antidepressant_Effect mediates

LQFM212's antidepressant effect is mediated by the monoaminergic system.

Comparative In Vivo Efficacy of Piperazine-Based Compounds in Oncology

The piperazine moiety is also a key structural feature in many anticancer agents.[4][9][10] These compounds often exert their effects by inhibiting key cellular processes such as cell proliferation and survival.

Data Summary: In Vivo Anticancer Activity

Compound ClassAnimal ModelKey Efficacy EndpointsRoute of AdministrationKey FindingsReference
7-((4-Substituted)piperazin-1-yl) derivatives of Ciprofloxacin Healthy miceMaximum Tolerated Dose (MTD)Not specifiedNon-toxic in vivo with MTD indices >80 mg/kg.[11]
Piperazine-tethered thiophene-3-carboxamide selenides Not specified (in vivo studies pending)In vitro cytotoxicity and EGFR kinase inhibitionNot applicableCompound 18i showed significant in vitro activity, making it a candidate for future in vivo studies.[12]

Experimental Protocol: Maximum Tolerated Dose (MTD) Study in Mice

The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity. It is a critical first step in the in vivo evaluation of potential anticancer agents.

  • Animal Selection: Healthy, immunocompetent mice (e.g., BALB/c) of a specific age and weight range are used.

  • Dose Escalation: Animals are divided into groups, with each group receiving a different dose of the test compound. Doses are typically escalated in subsequent groups.

  • Drug Administration: The compound is administered via a clinically relevant route (e.g., intraperitoneal, oral gavage).

  • Monitoring: Animals are closely monitored for signs of toxicity, including weight loss, changes in behavior, and any other adverse effects. The monitoring period is typically 14 days.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant weight loss (e.g., >15-20%) or other signs of severe toxicity.

Experimental Workflow: MTD Determination

G start Select Healthy Mice grouping Divide into Dose Groups start->grouping admin Administer Test Compound grouping->admin monitor Monitor for Toxicity (14 days) admin->monitor weigh Record Body Weight monitor->weigh observe Observe for Adverse Effects monitor->observe mtd Determine MTD weigh->mtd observe->mtd

Workflow for determining the Maximum Tolerated Dose.

Conclusion

While direct in vivo efficacy data for this compound-based compounds remains elusive in the public domain, the broader family of piperazine derivatives continues to be a rich source of therapeutic innovation. This guide provides a framework for designing and interpreting in vivo efficacy studies for such compounds, drawing on established methodologies in the fields of CNS disorders and oncology. The experimental protocols and comparative data presented for structurally related molecules offer a valuable starting point for researchers seeking to evaluate the therapeutic potential of novel piperazine-based chemical entities. As new research emerges, it will be crucial to build upon this foundation to fully understand the in vivo pharmacology of the this compound scaffold and its derivatives.

References

A Comparative Guide to the Cross-Reactivity Profiling of 1-(Tetrahydrofuran-3-yl)piperazine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(tetrahydrofuran-3-yl)piperazine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into drug candidates to enhance properties like aqueous solubility and pharmacokinetic profiles.[1] Its derivatives have shown promise across a range of therapeutic areas, often targeting G-protein coupled receptors (GPCRs) and other key players in cellular signaling.[2][3][4] However, the very features that make this scaffold attractive can also introduce liabilities. The piperazine nitrogen atoms, key points for molecular interactions, can lead to unintended binding with off-target proteins, resulting in adverse drug reactions (ADRs).[5]

Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory checkbox but a critical step to de-risk a project, save resources, and build a robust safety profile for any promising lead compound.[6][7][8] This guide provides an in-depth comparison of methodologies and interpretation strategies for profiling the selectivity of this compound derivatives, grounded in established scientific principles and regulatory expectations.[6][9]

The Imperative of Selectivity: A Tiered Approach

The goal of cross-reactivity profiling is to identify potential "off-target" interactions that could lead to toxicity. A tiered or sequential approach is the most resource-effective strategy.[10] It begins with broad, high-throughput screening against a diverse panel of targets and funnels down to more specific, functional assays for compounds of high interest. This ensures that resources are focused on understanding liabilities that are most relevant to human safety.[6]

The initial step involves screening against a large panel of receptors, ion channels, transporters, and enzymes at a single, high concentration (e.g., 10 µM).[11] Several commercial vendors offer well-established panels for this purpose.[10][12][13] Hits from this primary screen are then subjected to dose-response analysis to determine their potency (IC50 or Ki) at the off-target, allowing for a quantitative assessment of risk.

A tiered workflow for cross-reactivity profiling.

Comparative Off-Target Profiles of Hypothetical Derivatives

To illustrate the importance of this profiling, consider the following hypothetical data for three this compound derivatives. All three compounds are potent agonists at their primary target, a hypothetical Dopamine D4 receptor, but exhibit distinct off-target profiles.

TargetDerivative A (Ki, nM)Derivative B (Ki, nM)Derivative C (Ki, nM)Associated Potential ADR
Dopamine D4 (Primary) 5.2 4.8 6.1 Therapeutic Target
hERG (K+ Channel)>10,0008504,500Cardiac Arrhythmia (QT Prolongation)[14][15]
5-HT2B (Serotonin Receptor)75>10,000250Valvular Heart Disease[16]
Adrenergic α1A1,2002,10095Hypotension, Dizziness
Muscarinic M1>10,000>10,0001,500Anticholinergic effects (dry mouth, blurred vision)
Kinase Panel (Select Hits)c-ABL: 5,000SRC: 3,000LCK: 800Various (Immune, Proliferation)[17]

Interpretation:

  • Derivative A: Shows significant potency at the 5-HT2B receptor, a major safety concern that could lead to cardiac valvulopathy. This compound would likely be de-prioritized early.

  • Derivative B: Exhibits potent inhibition of the hERG channel. A therapeutic window calculation (hERG IC50 / Primary Target EC50) would be critical. Given the sub-micromolar potency, this compound carries a high risk of causing life-threatening arrhythmias.[14]

  • Derivative C: Displays the cleanest profile. The off-target activities are >100-fold weaker than its primary target activity. The LCK kinase activity is noted but may be acceptable depending on the therapeutic indication and dose. This compound would be the most promising candidate to advance.

Key Experimental Methodologies

The trustworthiness of cross-reactivity data hinges on robust and well-validated experimental protocols.[18] Below are detailed methodologies for two critical off-target assays.

Protocol 1: GPCR Off-Target Affinity via Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for a G-protein coupled receptor by measuring its ability to compete with a known high-affinity radioligand.[18][19][20]

Causality: Radioligand binding is the gold standard for quantifying direct interaction between a compound and a receptor.[19] It is highly sensitive and quantitative, making it essential for structure-activity relationship (SAR) studies.[18] The choice of radioligand and membrane preparation is critical for assay success.

Self-Validating System:

  • Positive Control: A known, potent unlabeled ligand for the target receptor is run in every assay to confirm the assay is performing to specification (yielding the expected IC50).

  • Negative Control: Vehicle (e.g., DMSO) is used to define 100% binding.

  • Non-specific Binding: Determined in the presence of a saturating concentration of a potent unlabeled ligand to measure and subtract background signal.

Step-by-Step Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the target receptor (e.g., CHO or HEK293 cells) are prepared, and protein concentration is quantified via a BCA or Bradford assay.[21]

  • Assay Setup: The assay is performed in a 96-well plate. To each well, add in sequence:

    • 50 µL of assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

    • 50 µL of test compound at various concentrations (typically 11-point, 1:3 serial dilutions starting from 10 µM).

    • 50 µL of the specific radioligand (e.g., [3H]-Spiperone for D4) at a concentration near its Kd.[22]

    • 100 µL of the receptor membrane preparation (typically 5-20 µg protein/well).

  • Incubation: The plate is incubated for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium.[21]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity is then counted using a scintillation counter (e.g., MicroBeta counter).[21]

  • Data Analysis: The raw counts are converted to percent inhibition relative to controls. The IC50 value is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Protocol 2: hERG Channel Inhibition via Automated Patch-Clamp Electrophysiology

This functional assay directly measures the flow of ions through the hERG potassium channel, providing the most accurate assessment of a compound's potential to cause QT prolongation.[14][23][24]

Causality: Drug-induced inhibition of the hERG channel current (IKr) is the primary cause of acquired long QT syndrome.[15] Direct measurement of this current using patch-clamp is considered the gold standard by regulatory agencies like the FDA.[14][23] Automated systems have made this technique higher-throughput.[15]

Self-Validating System:

  • Positive Control: A known hERG blocker (e.g., E-4031, Cisapride) is tested to confirm cell sensitivity and system performance.[15][24]

  • Vehicle Control: The effect of the vehicle (e.g., 0.1% DMSO) is measured to establish a stable baseline current.

  • Quality Control: Only cells that form a high-resistance "giga-seal" and exhibit a stable baseline current of sufficient amplitude are used for analysis.[15]

Step-by-Step Methodology:

  • Cell Preparation: HEK293 cells stably expressing the hERG channel are cultured and harvested for the experiment.

  • System Setup: An automated patch-clamp system (e.g., QPatch, SyncroPatch) is primed with intracellular and extracellular solutions.[15]

  • Cell Sealing: Cells are captured on the planar patch-clamp chip, and a whole-cell configuration is established.

  • Baseline Recording: A specific voltage protocol is applied to elicit the characteristic hERG tail current, which is recorded for several minutes in the presence of vehicle solution to ensure a stable baseline.

  • Compound Application: The test compound is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM) to the same cell. The current is measured after a sufficient incubation time (typically 3-5 minutes) at each concentration.[15]

  • Washout: Where possible, the compound is washed out with the vehicle solution to assess the reversibility of the inhibition.

  • Data Analysis: The peak tail current amplitude at each concentration is measured and expressed as a percentage of the baseline current. An IC50 value is determined by fitting the concentration-response data to a sigmoid function.[14]

From Binding to Function: The Case of 5-HT2B

Affinity at the 5-HT2B receptor is a critical liability. Agonism at this receptor, not just binding, is linked to valvular heart disease. Therefore, a binding hit must be followed up with a functional assay to determine the compound's true pharmacological effect.[16]

Simplified 5-HT2B receptor signaling pathway.

A common functional assay measures the accumulation of inositol phosphates (IP1, a downstream product of PLC activation) or the mobilization of intracellular calcium ([Ca2+]i).[16][25] A compound that binds but does not activate the receptor is an antagonist and is generally considered safer. A compound that activates the receptor (an agonist) carries a much higher risk.[16]

Conclusion

For researchers developing this compound derivatives, a proactive and systematic approach to cross-reactivity profiling is indispensable. It is not a barrier to discovery but a tool for it, enabling the selection of safer, more robust drug candidates with a higher probability of success. By integrating broad panel screening with targeted, mechanistic follow-up assays, development teams can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach, grounded in the principles of causality and self-validation as outlined in this guide, is fundamental to navigating the complex path from a promising molecule to a safe and effective medicine.

References

Assessing the Metabolic Stability of 1-(Tetrahydrofuran-3-yl)piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A drug that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly can lead to toxicity.[1][2] The 1-(Tetrahydrofuran-3-yl)piperazine scaffold has emerged as a promising structural motif in medicinal chemistry, offering a unique combination of physicochemical properties. However, a thorough understanding of its metabolic fate is essential for optimizing drug candidates. This guide provides a comprehensive framework for assessing the metabolic stability of this compound derivatives, comparing their performance with other alternatives, and offering supporting experimental data and protocols.

The Significance of Metabolic Stability in Drug Design

The primary goal of metabolic stability assays is to predict the in vivo clearance and half-life of a drug candidate.[2][3] These assays are typically conducted in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.[1][2] The liver is the primary site of drug metabolism, and in vitro systems such as liver microsomes and hepatocytes are widely used to mimic this process.[1][3][4] By incubating a compound with these systems, researchers can determine its intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize the drug.[3][4] This information is crucial for predicting human hepatic clearance and bioavailability.[4]

Experimental Design for Assessing Metabolic Stability

A robust assessment of metabolic stability involves a multi-faceted approach that includes determining the rate of metabolism, identifying the resulting metabolites, and evaluating the potential for drug-drug interactions.

Choosing the Right In Vitro System

The selection of the in vitro test system is a critical first step. The most common systems include:

  • Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions.[5] Microsomal stability assays are cost-effective and have high-throughput capabilities, making them ideal for initial screening of compounds.[5]

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of a compound's metabolism.[1][4] Hepatocyte stability assays are often considered the "gold standard" for in vitro metabolism studies.[3]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[1]

For the initial assessment of this compound derivatives, human liver microsomes are a suitable starting point due to their high content of CYP enzymes and the prevalence of oxidative metabolism for piperazine-containing compounds.[6][7]

Key Assays in Metabolic Stability Profiling
  • Metabolic Stability Assay (t1/2 and Intrinsic Clearance): This assay determines the rate at which a compound is metabolized by liver microsomes or hepatocytes.[4] The key parameters obtained are the half-life (t1/2) and the intrinsic clearance (CLint).[2][4]

  • Metabolite Identification: This involves identifying the chemical structures of the metabolites formed during the incubation. This information is crucial for understanding the metabolic pathways and identifying potentially reactive or pharmacologically active metabolites.

  • Cytochrome P450 (CYP) Inhibition Assay: This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms.[8][9] Inhibition of CYP enzymes can lead to drug-drug interactions, where the co-administration of two drugs results in altered metabolism of one or both drugs.[9][10]

Experimental Workflow for Metabolic Stability Assessment

The following diagram illustrates a typical workflow for assessing the metabolic stability of a new chemical entity.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound Stock Solution ReactionMixture Prepare Reaction Mixture TestCompound->ReactionMixture Microsomes Liver Microsomes Microsomes->ReactionMixture Cofactors NADPH Regenerating System Cofactors->ReactionMixture Incubate Incubate at 37°C ReactionMixture->Incubate TimePoints Sample at Multiple Time Points Incubate->TimePoints Quench Quench Reaction (e.g., Acetonitrile) TimePoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS PlotData Plot ln(% Remaining) vs. Time LCMS->PlotData MetID Identify Metabolites LCMS->MetID CYP Assess CYP Inhibition LCMS->CYP Calculate Calculate t1/2 and CLint PlotData->Calculate

Caption: Experimental workflow for assessing metabolic stability.

Detailed Protocol: In Vitro Microsomal Stability Assay

This protocol provides a step-by-step guide for performing a microsomal stability assay.

Materials:

  • Test compounds and positive control compounds (e.g., Verapamil, Dextromethorphan)

  • Human liver microsomes (pooled)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11][12]

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system[13][14][15]

Procedure:

  • Preparation:

    • Thaw human liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[16][17] Keep on ice.

    • Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation should be less than 1%.[17]

  • Incubation:

    • In a 96-well plate, add the test compound or positive control to the phosphate buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[17]

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[12]

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.[5][17]

  • Sample Preparation and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.[11]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.[5][18]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Comparative Metabolic Stability of this compound Derivatives

The following table presents hypothetical data comparing the metabolic stability of a series of this compound derivatives with varying substitutions.

CompoundSubstitution (R)t1/2 (min)CLint (µL/min/mg protein)Major Metabolic Pathways
THP-PZ-1 H4515.4N-dealkylation, Tetrahydrofuran ring oxidation
THP-PZ-2 4-Fluorophenyl2527.7N-dealkylation, Aromatic hydroxylation
THP-PZ-3 Pyridin-2-yl> 60< 11.6Low turnover
THP-PZ-4 tert-Butyl1546.2N-dealkylation, Oxidation of tert-butyl group
Alternative Scaffold 1 (Example: Morpholine derivative)5512.6Ring opening
Alternative Scaffold 2 (Example: Piperidine derivative)3519.8Ring hydroxylation

Interpretation of Results:

  • THP-PZ-3 , with a pyridinyl substitution, exhibits the highest metabolic stability (longest half-life and lowest intrinsic clearance). This suggests that the pyridine ring may be less susceptible to metabolism or may orient the molecule in the active site of CYP enzymes in a way that hinders metabolism.

  • THP-PZ-4 , with a bulky tert-butyl group, shows the lowest metabolic stability. This is likely due to facile oxidation of the tert-butyl group.

  • The N-dealkylation of the piperazine ring is a common metabolic pathway for these derivatives, which is consistent with the known metabolism of piperazine-containing drugs.[6][19]

  • Compared to the alternative morpholine and piperidine scaffolds, the this compound core demonstrates a tunable metabolic stability profile depending on the nature of the substituent.

Common Metabolic Pathways of Piperazine Derivatives

The piperazine ring is susceptible to several metabolic transformations, primarily catalyzed by CYP enzymes.[6] Understanding these pathways is crucial for designing more stable analogues.

metabolism Parent This compound Derivative N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP3A4, CYP2D6 Ring_Oxidation_PZ Piperazine Ring Oxidation Parent->Ring_Oxidation_PZ CYP enzymes Ring_Oxidation_THF Tetrahydrofuran Ring Oxidation Parent->Ring_Oxidation_THF CYP enzymes Aromatic_Hydroxylation Aromatic Hydroxylation (if applicable) Parent->Aromatic_Hydroxylation CYP enzymes

Caption: Common metabolic pathways for piperazine derivatives.

The primary metabolic routes for piperazine derivatives include:

  • N-dealkylation: Cleavage of the substituent attached to one of the piperazine nitrogens. This is a very common pathway for arylpiperazine drugs and is often mediated by CYP3A4 and CYP2D6.[19]

  • Ring Oxidation: Hydroxylation of the piperazine or tetrahydrofuran ring.

  • Aromatic Hydroxylation: If an aromatic ring is present as a substituent, it can be hydroxylated by CYP enzymes.[6]

  • Metabolic Activation: In some cases, the piperazine ring can be metabolized to form reactive intermediates, such as electrophilic iminium ions, which can covalently bind to proteins and potentially lead to toxicity.[20]

Assessing Drug-Drug Interaction Potential: CYP450 Inhibition

It is essential to evaluate the potential of new drug candidates to inhibit major CYP450 enzymes to avoid adverse drug-drug interactions.[10][21]

Protocol: CYP450 Inhibition Assay (IC50 Determination)

This assay determines the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP isoform's activity.

Materials:

  • Human liver microsomes or recombinant CYP enzymes.[8]

  • Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).

  • Test compound and positive control inhibitors.

  • NADPH.

  • LC-MS/MS system.

Procedure:

  • Incubation:

    • Incubate the test compound at various concentrations with human liver microsomes and a specific CYP probe substrate in the presence of NADPH.

  • Analysis:

    • After a set incubation time, quench the reaction.

    • Analyze the samples by LC-MS/MS to measure the formation of the metabolite of the probe substrate.[9]

  • Data Analysis:

    • Calculate the percent inhibition of the enzyme activity at each concentration of the test compound compared to a vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CYP450 Inhibition Assay Workflow

cyp_inhibition cluster_setup Assay Setup cluster_reaction Reaction cluster_quantification Quantification cluster_result Result Microsomes_CYP Human Liver Microsomes Preincubation Pre-incubate Microsomes and Test Compound Microsomes_CYP->Preincubation ProbeSubstrate CYP Probe Substrate ProbeSubstrate->Preincubation TestCompound_CYP Test Compound (Serial Dilutions) TestCompound_CYP->Preincubation Initiate Initiate with NADPH Preincubation->Initiate Incubate_CYP Incubate at 37°C Initiate->Incubate_CYP Quench_CYP Quench Reaction Incubate_CYP->Quench_CYP Analyze_Metabolite Quantify Probe Metabolite by LC-MS/MS Quench_CYP->Analyze_Metabolite Calculate_Inhibition Calculate % Inhibition Analyze_Metabolite->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a CYP450 inhibition assay.

Conclusion

The metabolic stability of this compound derivatives is a critical parameter that can be effectively evaluated using a combination of in vitro assays. By systematically assessing the rate of metabolism, identifying metabolic pathways, and evaluating the potential for CYP inhibition, researchers can make informed decisions to guide the optimization of these promising compounds. The tunability of the metabolic stability of this scaffold through substituent modification highlights its potential for the development of drug candidates with favorable pharmacokinetic profiles.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Tetrahydrofuran-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a valued professional in the scientific community, your safety, and the integrity of your research are paramount. This guide provides a detailed protocol for the proper disposal of 1-(Tetrahydrofuran-3-yl)piperazine. This compound, while integral to various research and development applications, possesses a dual-hazard nature stemming from its constituent tetrahydrofuran (THF) and piperazine moieties. The THF group presents a significant risk of forming explosive peroxides upon storage and exposure to air, while the piperazine group is associated with corrosive properties and potential sensitization.[1][2][3][4] Adherence to the following procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.

Part 1: Hazard Identification and Core Safety Profile

Anticipated Hazards Include:

  • Skin and Eye Irritation/Corrosion: Piperazine and its derivatives are known to cause skin irritation and serious eye damage.[2][5]

  • Respiratory Irritation: Vapors or dust may cause respiratory irritation.[5][6]

  • Peroxide Formation: The tetrahydrofuran moiety is known to form explosive peroxides upon contact with air, especially after prolonged storage.[1][7][8] This is a critical safety consideration.

  • Flammability: The THF component makes the compound flammable.[9][10]

Identifier Information Source
Chemical Name This compound-
Related CAS Number 1391733-05-3 (hydrochloride salt)[11][12]
Molecular Formula C₈H₁₆N₂O (for free base)-
Anticipated GHS Pictograms GHS07 (Exclamation Mark), GHS05 (Corrosion)Inferred from related compounds[5][13]
Anticipated Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.EUH019: May form explosive peroxides.[5][6][10]

Part 2: Pre-Disposal Protocol: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The following controls are mandatory to minimize exposure risk during all phases of handling and waste preparation.

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation of waste, including transferring the chemical to a waste container, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[14]

Personal Protective Equipment (PPE): A comprehensive hazard assessment should be performed to select the appropriate PPE.[7][8]

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[5]

  • Hand Protection: Use chemical-resistant gloves. Given the compound's nature, nitrile gloves may have a short breakthrough time. Consider using thicker nitrile gloves or double-gloving. Always consult a glove compatibility chart and the manufacturer's recommendations.[1][3]

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect against skin contact.[13]

Part 3: Step-by-Step Disposal Procedure

Disposal of this compound is governed by its classification as a hazardous chemical waste. Adherence to institutional and regulatory guidelines, such as those from the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory.[15][16][17]

Step 1: Evaluation for Peroxide Formation

This is the most critical safety check before proceeding. The THF moiety can form unstable and potentially explosive peroxide crystals.

  • Inspect the Container: Before moving it, visually inspect the container, particularly around the cap and within the liquid, for the presence of crystals or a viscous liquid layer.[7][8] If crystals are observed, DO NOT touch or attempt to open the container. It should be considered extremely dangerous. Immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[3][7]

  • Test for Peroxides: If it is deemed safe to open the container and you are trained to do so, test the chemical for peroxides using peroxide test strips. If the test is positive, contact your EHS office for guidance on stabilization or disposal.[1][18]

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions within waste streams.

  • Designate as Hazardous Waste: this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain or mix it with non-hazardous trash.[8]

  • Select a Compatible Container: Collect the waste in a designated, leak-proof container that is chemically compatible with amines and ethers. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must have a tightly sealing cap.[15][19]

  • Avoid Incompatibilities: Do not mix this waste with the following:

    • Strong Oxidizing Agents or Acids: The piperazine moiety is basic and can react violently.[2]

    • Incompatible Waste Streams: Keep halogenated and non-halogenated solvent waste separate as per your facility's protocols.[20]

Step 3: Labeling and Storage

Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a complete list of its contents, including "this compound" and any other chemicals present.[15][21]

  • Storage: Keep the waste container closed at all times except when adding waste.[15] Store it in a designated satellite accumulation area that is cool, dry, well-ventilated, and away from heat or ignition sources.[2][3]

Step 4: Final Disposal
  • Contact EHS: Arrange for pickup and final disposal through your institution's EHS or Hazardous Waste Management department.[8] They are equipped to handle and transport hazardous materials in compliance with all federal and state regulations.[22]

Part 4: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[8]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.[23]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.[24]

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate the laboratory immediately and alert others.

    • Turn off any nearby ignition sources if it is safe to do so.[8]

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's emergency response line and EHS department immediately from a safe location.[8][13]

Visualization: Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the safe disposal of this compound.

DisposalWorkflow start Prepare for Disposal (Wear Full PPE in Fume Hood) check_peroxide Visually Inspect Container (Crystals? Opened > 6 mo?) start->check_peroxide peroxide_found DANGER: Potential Explosion Hazard STOP! Do NOT move. Contact EHS Immediately. check_peroxide->peroxide_found Yes no_peroxide No Visible Peroxides & Within Date check_peroxide->no_peroxide No check_compat Is waste compatible with contents of container? no_peroxide->check_compat collect_waste Transfer to Labeled Hazardous Waste Container seal_store Securely Seal Container. Store in Satellite Accumulation Area. collect_waste->seal_store incompatible Use a new, empty container. Do not mix. check_compat->incompatible No compatible Proceed with transfer check_compat->compatible Yes incompatible->collect_waste compatible->collect_waste request_pickup Arrange for Disposal via EHS Office seal_store->request_pickup end Disposal Process Complete request_pickup->end

Caption: Disposal decision workflow for this compound.

References

Navigating the Safe Handling of 1-(Tetrahydrofuran-3-yl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Synthesis of Structural Analogs

A thorough understanding of potential hazards is the foundation of safe laboratory practice. Lacking a dedicated SDS for 1-(Tetrahydrofuran-3-yl)piperazine, we must infer its hazard profile from its constituent chemical moieties: the piperazine ring and the tetrahydrofuran (THF) group.

  • The Piperazine Moiety: Piperazine and its derivatives are known to be skin and eye irritants, with some compounds causing severe burns.[1][2] Furthermore, piperazine compounds can be respiratory and skin sensitizers, capable of eliciting allergic reactions upon repeated exposure.[3][4] Ingestion of piperazine derivatives can be harmful.[3]

  • The Tetrahydrofuran (THF) Moiety: Tetrahydrofuran is a highly flammable liquid and its vapor can form explosive mixtures with air.[5][6] A critical and often overlooked hazard of THF is its potential to form explosive peroxides upon exposure to air and light, especially after prolonged storage.[5] While the THF in the target molecule is a substituent, this inherent reactivity should not be discounted.

Based on this analysis, it is prudent to treat this compound as a substance that is:

  • A skin and eye irritant.

  • A potential skin and respiratory sensitizer.

  • Harmful if swallowed.

  • Potentially flammable.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure and mitigate the risks identified above. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.To protect the eyes from splashes and aerosols of the chemical, which is presumed to be an eye irritant.[7][8][9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected for integrity before each use and changed frequently.To prevent skin contact, irritation, and potential sensitization.[1][2]
Skin and Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.To protect the skin from accidental contact and provide a barrier against spills. The flame-retardant property is a precaution against the potential flammability of the compound.[10]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If aerosols or vapors are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.To prevent inhalation of the compound, which may cause respiratory irritation and sensitization.[7][8][9]

Procedural Guidance for Safe Handling and Disposal

Adherence to standardized procedures is critical for minimizing risk. The following workflow provides a step-by-step guide for the safe handling of this compound.

Pre-Use and Handling Protocol
  • Area Designation: Designate a specific area within a chemical fume hood for handling this compound.

  • PPE Donning: Before entering the designated area, don the appropriate PPE as outlined in the table above.

  • Material Handling:

    • Always handle the compound in a chemical fume hood to minimize inhalation exposure.[11][12]

    • Avoid direct contact with skin and eyes.[10]

    • Use compatible tools and equipment (e.g., spatulas, glassware) and ensure they are clean and dry.

    • Keep containers tightly closed when not in use to prevent the release of vapors and potential moisture absorption.[7][8]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all waste materials, including contaminated consumables (e.g., pipette tips, wipes, gloves), in a clearly labeled, leak-proof hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations.[7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.[1][7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][12]

  • Spill Response:

    • Small Spills: In a chemical fume hood, absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.

    • Large Spills: Evacuate the area immediately. Notify your institution's EHS and follow their established emergency spill response procedures.

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making process for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response Review_Guide Review this Safety Guide and Available Analog Data Designate_Area Designate Handling Area in Fume Hood Review_Guide->Designate_Area Assemble_PPE Assemble All Required PPE Designate_Area->Assemble_PPE Don_PPE Don Appropriate PPE Assemble_PPE->Don_PPE Perform_Work Perform Work in Fume Hood Don_PPE->Perform_Work Close_Containers Keep Containers Closed Perform_Work->Close_Containers Decontaminate Decontaminate Surfaces and Equipment Close_Containers->Decontaminate Segregate_Waste Segregate and Label Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Exposure Exposure Event (Skin/Eye/Inhalation) First_Aid Administer Immediate First Aid Exposure->First_Aid Spill Spill Event Contain_Spill Contain and Clean Spill (if safe) Spill->Contain_Spill Seek_Medical Seek Medical Attention First_Aid->Seek_Medical Notify_EHS Notify EHS/Supervisor Contain_Spill->Notify_EHS

Caption: Procedural workflow for the safe handling of this compound.

By integrating this expert-derived guidance into your laboratory's standard operating procedures, you can confidently and safely incorporate this compound into your research endeavors.

References

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1-(Tetrahydrofuran-3-yl)piperazine

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